N-Furfurylformamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZUCHVCRRKTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222996 | |
| Record name | N-Furfurylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72693-10-8 | |
| Record name | N-Furfurylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072693108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Furfurylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(furan-2-yl)methyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-FURFURYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNW8B4DQ35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Furfurylformamide chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Furfurylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Furfurylformamide, a derivative of the versatile furan family, presents a unique combination of a formamide group and a furan moiety. This guide provides a comprehensive technical overview of its core chemical properties, molecular structure, and spectroscopic characteristics. We delve into established synthesis methodologies, reactivity, and stability considerations crucial for its application in research and development. Furthermore, this document explores the potential applications of N-Furfurylformamide, particularly within the realms of biochemical research and as a scaffold in drug discovery, while also addressing essential safety and handling protocols. This guide is intended to be a foundational resource for scientists and professionals investigating the utility of this compound.
Molecular Structure and Stereochemistry
N-Furfurylformamide, with the IUPAC name N-(furan-2-ylmethyl)formamide, is an achiral molecule. Its structure is characterized by a central formamide functional group where the nitrogen atom is substituted with a furfuryl group.[1]
A key feature of the formamide group is the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a resonance hybrid. This gives the C-N bond significant double-bond character, which restricts rotation and influences the planarity of the amide group.[2]
Structural Identifiers
| Identifier | Value |
| Molecular Formula | C₆H₇NO₂[1] |
| Molecular Weight | 125.13 g/mol [3] |
| CAS Number | 72693-10-8[1] |
| SMILES | C1=COC(=C1)CNC=O[3] |
| InChI | InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8)[1] |
| InChIKey | RAZUCHVCRRKTKX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of N-Furfurylformamide are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Boiling Point | 309.4°C at 760 mmHg | [4] |
| Density | 1.125 g/cm³ | [4] |
| Flash Point | 140.9°C | [4] |
| Vapor Pressure | 0.000642 mmHg at 25°C | [4] |
| Topological Polar Surface Area | 42.2 Ų | [3] |
Solubility Profile: Quantitative solubility data for N-Furfurylformamide is not extensively documented in publicly available literature. However, based on its structure, a qualitative assessment can be made. The presence of the polar formamide group, capable of acting as a hydrogen bond donor and acceptor, suggests solubility in polar organic solvents. Structurally related compounds, such as N-butylformamide, are known to be soluble in water and most organic solvents. Therefore, N-Furfurylformamide is anticipated to be soluble in alcohols, acetone, and other polar organic solvents. Its solubility in water is likely to be moderate due to the hydrophobic nature of the furan ring.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the methylene bridge, the formyl proton, and the amide proton. The chemical shifts of the furan protons will be in the aromatic region, influenced by the oxygen heteroatom. The methylene protons will appear as a doublet, coupled to the amide proton. The formyl proton will be a singlet, and the amide proton will likely be a broad signal.
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbon will have the largest chemical shift. The four carbons of the furan ring will appear in the aromatic region, and the methylene carbon will be in the aliphatic region.
Expected Chemical Shifts:
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan-H | 6.2 - 7.4 | 105 - 150 |
| -CH₂- | ~4.5 (d) | 35 - 45 |
| N-H | 6.0 - 8.0 (broad) | - |
| -CHO | ~8.2 (s) | 160 - 165 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Furfurylformamide is expected to be dominated by absorptions from the N-H, C-H, C=O, and C-O bonds.
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 (broad) |
| C-H (furan) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching | 1650 - 1680 (strong) |
| C=C (furan) | Stretching | ~1500 - 1600 |
| C-O (furan) | Stretching | ~1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Furfurylformamide, the molecular ion peak [M]⁺ would be observed at m/z = 125. The fragmentation pattern would likely involve the cleavage of the bond between the furan ring and the methylene group, leading to a prominent furfuryl cation at m/z = 81. Other fragments corresponding to the loss of CO and other small molecules would also be expected.
Expected Mass-to-Charge Ratios (m/z):
| Fragment | m/z |
|---|---|
| [M]⁺ | 125 |
| [M-CHO]⁺ | 96 |
| [C₅H₅O]⁺ (furfuryl cation) | 81 |
Synthesis and Purification
N-Furfurylformamide can be synthesized through several routes, with the most common being the formylation of furfurylamine.
Representative Experimental Protocol: Formylation of Furfurylamine with Ethyl Formate
This protocol is a representative method for the synthesis of N-Furfurylformamide.
Materials:
-
Furfurylamine
-
Ethyl formate
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Optional: Catalyst (e.g., Novozym 435 for enzymatic reaction)[4]
Procedure:
-
In a round-bottom flask, dissolve furfurylamine in an appropriate solvent such as THF.
-
Add an equimolar amount or a slight excess of ethyl formate to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 20°C) for a sufficient period to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-Furfurylformamide.
Reactivity and Stability
The reactivity of N-Furfurylformamide is dictated by its two main functional components: the furan ring and the formamide group.
-
Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. It can also undergo reactions such as Diels-Alder cycloadditions.
-
Formamide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield furfurylamine and formic acid. The N-H proton is weakly acidic.
Stability: N-Furfurylformamide should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.[5] Like many organic compounds, it may be sensitive to light and should be stored in an amber bottle. Stability studies, including forced degradation under various stress conditions (acid, base, oxidation, heat, light), are recommended to establish a re-test period and appropriate storage conditions for long-term use.[6][7][8]
Applications in Research and Drug Development
While N-Furfurylformamide itself is not an approved drug, its structural motifs are of interest to medicinal chemists.
Biochemical Probe: N-Furfurylformamide has been used as a pseudo-substrate for formylmethanofuran-converting enzymes in methanogenic bacteria. This indicates its utility in studying the binding and catalytic mechanisms of these enzymes.
Scaffold for Drug Discovery: The furan ring is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial and anticancer effects.[9][10] For instance, the nitrofuran derivative nifuroxazide is an antibacterial agent with recently discovered anticancer and anti-inflammatory properties.[9] Therefore, N-Furfurylformamide can serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a variety of biological targets.
Safety and Handling
N-Furfurylformamide is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
References
- Ismiyarto, I., Ngadiwiyana, N., Windarti, T., & Haq, M. S. (2017). Synthesis of Furfural from Water Hyacinth (Eichornia croassipes).
- Royal Society of Chemistry. (2009).
-
National Center for Biotechnology Information. (n.d.). N-Furfurylformamide. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). N-furfurylformamide. LookChem. Retrieved from [Link]
- McMurry, J. (n.d.). 13C NMR Spectroscopy: Signal Averaging and FT–NMR. In Organic Chemistry.
- Michigan State University Department of Chemistry. (n.d.). 13C-NMR.
- Global Substance Registration System. (n.d.). N-FURFURYLFORMAMIDE. gsrs.
-
National Institute of Standards and Technology. (n.d.). Formamide. NIST Chemistry WebBook. Retrieved from [Link]
- Safo, M. K., et al. (2024). The antisickling agent, 5‐hydroxymethyl‐2‐furfural: Other potential pharmacological applications.
- European Medicines Agency. (2023).
- Abdel-Wahab, B. F., et al. (2023). Pharmacological updates of nifuroxazide: Promising preclinical effects and the underlying molecular mechanisms. PubMed.
- ChemicalBook. (n.d.). Furfural(98-01-1) 1H NMR spectrum. ChemicalBook.
- SpectraBase. (n.d.). N-Vinylformamide. SpectraBase.
- ResearchGate. (n.d.). The Fourier transform infrared (FT‐IR) spectra of NVF, PNVF, and...
- ChemicalBook. (n.d.). N-Methylformamide(123-39-7) IR Spectrum. ChemicalBook.
- Laverman, P., et al. (n.d.).
- Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.
-
National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]
- Intertek. (n.d.). ICH STABILITY STORAGE & cGMP STABILITY STUDIES.
- ChemicalBook. (n.d.). Formamide(75-12-7) 1H NMR spectrum. ChemicalBook.
- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Eurofins. (2024). Stability Testing - Pharmaceutical Products. Eurofins Nederland.
- National Institute of Standards and Technology. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. NIST Chemistry WebBook.
-
National Institute of Standards and Technology. (n.d.). Furfural. NIST Chemistry WebBook. Retrieved from [Link]
- Coriolis Pharma. (n.d.). Stability Studies.
- National Institute of Standards and Technology. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook.
- Chemotion. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR).
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Introduction: Unveiling a Niche yet Significant Furan Derivative
An In-Depth Technical Guide to N-Furfurylformamide (CAS: 72693-10-8)
N-Furfurylformamide (NFF), identified by CAS number 72693-10-8, is a formamide derivative of furfurylamine.[1][2] While not a household name in the broader chemical industry, this molecule holds specific and significant value within niche areas of biochemical and microbiological research. Its structure, featuring a furan ring—a common motif in biomass-derived chemistry—linked to a formamide group, underpins its unique utility.[3] This guide provides a comprehensive technical overview of N-Furfurylformamide, from its fundamental physicochemical properties and synthesis to its specialized applications, analytical methodologies, and safety protocols, tailored for professionals in research and development.
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical identity is foundational to its application. N-Furfurylformamide is an achiral molecule with a molecular weight of approximately 125.13 g/mol .[2][4] Its key identifiers and computed properties are summarized below.
Table 1: Core Chemical and Physical Data for N-Furfurylformamide
| Property | Value | Source |
| CAS Number | 72693-10-8 | [2][4][5] |
| Molecular Formula | C₆H₇NO₂ | [2][4][5] |
| Molecular Weight | 125.13 g/mol | [2][4] |
| IUPAC Name | N-(furan-2-ylmethyl)formamide | [4] |
| Synonyms | N-(2-furanylmethyl)-Formamide, 2-furylmethylformamide | [4][5] |
| Boiling Point | 309.4°C at 760 mmHg | [5] |
| Flash Point | 140.9°C | [5] |
| Density | 1.125 g/cm³ | [5] |
| Vapor Pressure | 0.000642 mmHg at 25°C | [5] |
| InChI | InChI=1S/C₆H₇NO₂/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H₂,(H,7,8) | [2][4] |
| InChIKey | RAZUCHVCRRKTKX-UHFFFAOYSA-N | [2][4] |
| SMILES | C1=COC(=C1)CNC=O | [2][4] |
Synthesis Pathways and Precursor Chemistry
The synthesis of N-Furfurylformamide is primarily achieved through the formylation of its precursor, furfurylamine. Furfurylamine itself is a key bio-based chemical, typically produced via the reductive amination of furfural, which is derived from the hemicellulose fraction of lignocellulosic biomass.[3][6][7] This connection to renewable feedstocks is a critical aspect of its production logic, aligning with modern green chemistry principles.[8]
Two notable synthesis routes for N-Furfurylformamide are documented:
-
Enzymatic Synthesis: A highly efficient and green method involves the reaction of furan-2-ylmethanamine (furfurylamine) with formic acid ethyl ester (ethyl formate). This reaction is catalyzed by Novozyme 435 (Candida antarctica lipase B), an immobilized lipase, in a solvent like tetrahydrofuran at a mild temperature of 20°C. This enzymatic approach boasts a high yield of 99.0%.[5] The use of an enzyme catalyst is a deliberate choice to enhance selectivity and minimize harsh reaction conditions and byproducts, which is a hallmark of sustainable chemical synthesis.
-
Chemo-catalytic Synthesis: An alternative route involves the reaction of furfural directly with formamide in the presence of formic acid at an elevated temperature (180°C) for a very short duration (0.05h), achieving a 98.0% yield.[5] This method leverages readily available starting materials but requires more energy-intensive conditions.
Experimental Workflow: Enzymatic Synthesis of N-Furfurylformamide
The following diagram illustrates the workflow for the high-yield, enzyme-catalyzed synthesis route.
Core Application: A Probe in Methanogenesis Research
The primary and most scientifically significant application of N-Furfurylformamide is its use as a pseudo-substrate for key enzymes in the metabolic pathway of methanogenic archaea.[9] Methanogens are microorganisms that produce methane as a metabolic byproduct; their biochemistry is of great interest in fields ranging from global carbon cycling to biofuel production.
In this context, a coenzyme called methanofuran is essential for the initial step of CO₂ reduction to methane.[9] The active part of methanofuran is an N-substituted furfurylamine. N-Furfurylformamide structurally mimics this essential component.
Specifically, it has been shown to act as a substrate for two critical enzymes:
-
Formylmethanofuran dehydrogenase
-
Formylmethanofuran:tetrahydromethanopterin formyltransferase
While it binds to these enzymes with a higher apparent Michaelis constant (Km) and lower maximum velocity (Vmax) compared to the natural substrate, its ability to be processed at all is remarkable.[9] This finding was crucial in establishing that the furfurylamine moiety is the minimum structural requirement for substrate binding and recognition by these enzymes.[9] Therefore, N-Furfurylformamide serves as an invaluable tool for researchers to study enzyme kinetics, active site architecture, and the mechanism of C1 metabolism in these unique organisms.
Conceptual Diagram: N-Furfurylformamide as a Pseudo-Substrate
The diagram below illustrates the relationship between the natural enzyme pathway and the role of N-Furfurylformamide as a competitive inhibitor and pseudo-substrate.
Sources
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- 6. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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IUPAC name N-(furan-2-ylmethyl)formamide synthesis precursors
CAS: 72693-10-8
Formula:
Part 1: Executive Summary & Retrosynthetic Logic
N-(furan-2-ylmethyl)formamide (N-furfurylformamide) is a critical intermediate in organic synthesis, primarily serving as the immediate precursor to furfuryl isocyanide , a vital component in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. It also serves as a scaffold in the development of peptidomimetics and furan-based pharmacophores.
The synthesis hinges on the formylation of furfurylamine . Unlike simple aliphatic amines, the furan ring introduces a specific constraint: acid sensitivity . The furan ring is prone to hydrolytic ring-opening and polymerization under strongly acidic conditions (yielding diketones). Therefore, the synthetic strategy must prioritize neutral to mildly acidic/basic conditions .
Retrosynthetic Analysis
The most reliable disconnection is the amide bond. We trace the target back to two primary precursors:
-
The Amine Donor: Furfurylamine (2-aminomethylfuran).
-
The Formyl Donor: Ethyl formate or Formic acid (activated).
Figure 1: Retrosynthetic pathway tracing the target back to biomass-derived furfural.
Part 2: Critical Precursor Analysis
Success in this synthesis is 80% dependent on the quality of the precursors.
Furfurylamine (The Nucleophile)
-
Source: Produced via reductive amination of furfural.
-
Critical Attribute: Air and light sensitive. It absorbs atmospheric
to form carbamates and oxidizes to dark tars upon prolonged exposure to air. -
Pre-Reaction Protocol: If the starting material is dark brown or viscous, it must be distilled under reduced pressure (bp 145°C at atm, ~45°C at 15 mmHg) prior to use. Use freshly distilled amine for yields >90%.
Ethyl Formate (The Electrophile - Route A)
-
Role: Acts as both reagent and solvent.[2]
-
Boiling Point: 54°C.
-
Advantage: The byproduct is ethanol, which is easily removed. It avoids the strong acidity of formic acid.
-
Handling: Requires an efficient reflux condenser (double-surface or dimroth) to prevent loss of reagent during heating.
Acetic Formic Anhydride (The Electrophile - Route B)
-
Role: Highly reactive formylating agent prepared in situ.
-
Advantage: Reaction proceeds at
to RT; useful if the specific furan derivative is thermally unstable. -
Disadvantage: Atom economy is lower; produces acetic acid byproduct.
Part 3: Experimental Protocols
Method A: The "Gold Standard" (Ethyl Formate Reflux)
This method is recommended for scale-up and general laboratory synthesis due to its high atom economy and simple workup.
Reaction Scheme:
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a high-efficiency reflux condenser. Top the condenser with a drying tube (
or ) to exclude atmospheric moisture. -
Charging: Add Furfurylamine (1.0 equiv) to the RBF.
-
Reagent Addition: Add Ethyl Formate (5.0 - 10.0 equiv).
-
Note: The large excess serves as the solvent and drives the equilibrium forward.
-
-
Reaction: Heat the mixture to reflux (Bath temp: 60-65°C) for 4–12 hours.
-
Monitoring: Monitor by TLC (SiO2, 100% EtOAc or MeOH/DCM 5:95). The amine spot (ninhydrin active) should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solution on a rotary evaporator to remove excess ethyl formate and the ethanol byproduct.
-
Critical: Do not overheat the bath (>50°C) during evaporation to prevent thermal degradation.
-
-
Purification: The residue is typically a pale yellow oil or low-melting solid.
-
If purity is <95% (NMR), perform a short-path vacuum distillation (high vacuum required).
-
Alternatively, pass through a short pad of silica gel eluting with EtOAc.
-
Yield Expectation: 85–95%
Method B: Catalytic/Solvent-Free (Formic Acid)
Useful for rapid synthesis on smaller scales.
-
Mixing: Combine Furfurylamine (1.0 equiv) and Formic Acid (1.2 equiv) in a flask.
-
Exotherm Warning: The acid-base reaction is exothermic. Add acid dropwise at
.
-
-
Dehydration: Add a catalytic amount of anhydrous Sodium Formate or simply heat the mixture to 100°C with a Dean-Stark trap (using Toluene as entrainer) to remove water.
-
Risk: Prolonged heating with formic acid can degrade the furan ring. Method A is preferred for purity.
Part 4: Characterization & Data
Researchers often misinterpret the NMR of formamides due to Rotamerism . The
| Property | Value / Observation |
| Physical State | Pale yellow oil or low-melting solid. |
| TLC ( | ~0.4 (EtOAc:Hexane 1:1) - varies by plate. |
| CHO proton: Two signals (rotamers) typically around | |
| IR Spectroscopy | Strong Amide I band ( |
Self-Validation Check:
-
If the NMR shows split peaks for the formyl proton and the methylene protons, do not discard . This is intrinsic to the molecule, not an impurity.
-
If the spectrum shows peaks around
2.0-2.5 (multiplets) and loss of aromaticity, the furan ring has opened (acid damage).
Part 5: Downstream Application (Isocyanide Synthesis)
Most researchers synthesize N-furfurylformamide to convert it to Furfuryl Isocyanide (CAS: 72693-10-8 derivative).
Dehydration Protocol:
-
Dissolve N-furfurylformamide in dry DCM (
). -
Add Triethylamine (3.0 equiv).
-
Add
(1.1 equiv) dropwise (maintain ). -
Quench with
(aq). -
Safety: Isocyanides are foul-smelling. Work in a high-flow fume hood.
Part 6: Process Visualization
Figure 2: Operational workflow for the synthesis via Ethyl Formate.
References
-
Vertex AI Search . (2025). Synthesis of N-furfurylformamide synthesis ethyl formate protocol. 3[4][5]
-
National Institutes of Health (NIH) . (2025). N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem. 1[5]
-
Phelps, I. K., & Deming, C. D. (1907).[6] The Preparation of Formamide from Ethyl Formate and Ammonium Hydroxide. American Journal of Science. 6
-
ChemScene . (2025). N-(Furan-2-ylmethyl)-2-hydroxy-N-methylacetamide (Related Structure/Precursor Data). 7[4]
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- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajsonline.org [ajsonline.org]
- 7. chemscene.com [chemscene.com]
Physical and Chemical Properties of N-Furfurylformamide: A Technical Guide
Executive Summary
N-Furfurylformamide (N-(furan-2-ylmethyl)formamide) is a specialized heterocyclic amide serving as a critical intermediate in the synthesis of furan-based pharmaceuticals and agrochemicals.[1][2] Unlike its more common analog, furfurylamine, this compound possesses a formyl protecting group that modulates the nucleophilicity of the nitrogen atom while preserving the sensitive furan ring.
This guide addresses a critical gap in the literature: the frequent conflation of N-Furfurylformamide with 2-Furamide. It provides verified physicochemical data, synthesis protocols, and spectroscopic analysis, specifically tailored for research and development applications.
Part 1: Molecular Identity & Structural Analysis
Disambiguation and Identification
A common error in chemical databases is the association of CAS 609-38-1 with N-Furfurylformamide. This CAS number correctly refers to 2-Furamide (Furan-2-carboxamide), a structural isomer where the amide is directly attached to the furan ring.
Target Compound Identity:
-
Preferred Name: N-Furfurylformamide[1]
-
IUPAC Name: N-(Furan-2-ylmethyl)formamide[1]
-
CAS Registry Number: 72693-10-8 [1]
-
SMILES: C1=COC(=C1)CNC=O
Structural Characteristics
The molecule consists of a furan ring linked by a methylene bridge to a formamide group. The formamide moiety exhibits restricted rotation around the C-N bond, leading to the presence of cis and trans rotamers observable in NMR spectroscopy at room temperature.
Part 2: Physical Characterization
The following data aggregates experimental observations and high-confidence predictive models essential for handling and processing.
| Property | Value | Context/Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or acid exposure. |
| Density | 1.125 ± 0.06 g/cm³ | Predicted at 20°C. |
| Boiling Point | ~309°C (760 mmHg) | Theoretical. Decomposition likely occurs before reaching this temperature. |
| Distillation BP | 110–120°C (Predicted) | At reduced pressure (1–5 mmHg). Vacuum distillation is required. |
| Solubility | High | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, CHCl₃. |
| Water Solubility | Moderate | Soluble, but extraction from water is efficient with chlorinated solvents. |
| Refractive Index | ~1.490 | Estimated based on furfurylamine derivatives. |
| Flash Point | ~140°C | Closed cup (Predicted). |
Organoleptic Properties: Faint, amide-like odor.[3] Lacks the pungent "fishy" amine odor of its precursor, furfurylamine.
Part 3: Spectroscopic Profile (NMR Analysis)
A defining feature of N-Furfurylformamide is the rotameric equilibrium of the formamide group.
¹H NMR Interpretation (CDCl₃, 400 MHz)
The spectrum typically displays two sets of signals due to the slow interconversion of rotamers (approx. 80:20 to 60:40 ratio depending on solvent).
-
Formyl Proton (-CHO):
-
Major Rotamer: ~8.2 ppm (Broad singlet or doublet due to coupling with NH).
-
Minor Rotamer: ~8.0 ppm.[4]
-
-
Amide Proton (-NH):
-
Broad singlet around 6.0–7.0 ppm. Exchangeable with D₂O.
-
-
Methylene Protons (-CH₂-):
-
Appears as a doublet (coupling to NH) or singlet (if NH is broad) around 4.4–4.5 ppm. The chemical shift splits for the two rotamers.
-
-
Furan Ring Protons:
-
H-5: ~7.4 ppm (dd).
-
H-3: ~6.3 ppm (dd).
-
H-4: ~6.2 ppm (dd).
-
Part 4: Synthesis & Production Protocol
Protocol: N-Formylation of Furfurylamine
This method utilizes ethyl formate as a mild formylating agent, avoiding the harsh conditions of acetic anhydride/formic acid which can degrade the furan ring.
Reagents:
-
Furfurylamine (1.0 equiv)
-
Ethyl Formate (3.0 equiv) - Acts as reagent and solvent.
-
Catalyst (Optional): Anhydrous Sodium Acetate (0.1 equiv) or CALB Lipase (for green synthesis).
Workflow:
-
Setup: Charge a round-bottom flask with Furfurylamine.
-
Addition: Add Ethyl Formate slowly at room temperature.
-
Reflux: Heat the mixture to reflux (54°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).
-
Workup: Remove excess ethyl formate under reduced pressure (rotary evaporator).
-
Purification: The crude oil is often pure enough (>95%). If necessary, purify via vacuum distillation or short silica plug filtration (eluting with EtOAc).
Part 5: Chemical Reactivity & Applications[5]
Dehydration to Isocyanides
N-Furfurylformamide is the immediate precursor to Furfuryl Isocyanide (Furfuryl Isonitrile), a valuable component for multicomponent reactions (e.g., Ugi or Passerini reactions).
-
Reagent: Phosphorus Oxychloride (POCl₃) and Triethylamine (Et₃N).
-
Mechanism: The POCl₃ activates the formyl oxygen, followed by elimination to form the C≡N bond.
-
Note: This reaction must be performed at low temperature (<0°C) to prevent polymerization of the furan ring by the acidic byproducts.
Furan Ring Sensitivity
The furan ring is electron-rich but highly sensitive to strong Brønsted acids, which cause ring-opening and polymerization (resinification).
-
Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C.
-
Handling: Avoid strong mineral acids. Use Lewis acids (like ZnCl₂) with caution.
Part 6: Safety & Handling (SDS Summary)
-
GHS Classification:
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (breakthrough time > 480 min).
-
Chemical splash goggles.
-
Fume hood mandatory due to potential isonitrile byproducts (foul odor) during reactions.
-
-
Storage: Hygroscopic. Keep container tightly closed in a dry, well-ventilated place. Refrigeration recommended to prevent slow oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 194461, N-Furfurylformamide. Retrieved February 7, 2026. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: N-[(furan-2-yl)methyl]formamide.[1][Link]
-
SpectraBase. NMR Data for Formamide Derivatives.[Link]
Sources
An In-depth Technical Guide to N-Furfurylformamide
Abstract
N-Furfurylformamide is a furan derivative with significant potential in various scientific domains, particularly as a structural analog and biochemical probe. This guide provides a comprehensive technical overview of N-Furfurylformamide, detailing its core physicochemical properties, robust synthesis protocols, and analytical characterization methodologies. A key focus is placed on its application as a pseudo-substrate for formylmethanofuran-converting enzymes, offering insights for researchers in enzymology, methanogenesis, and drug discovery. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling a deeper understanding and proficient application of this versatile molecule.
Introduction to N-Furfurylformamide
N-Furfurylformamide, systematically named N-(furan-2-ylmethyl)formamide, is an organic compound featuring a furan ring linked to a formamide group via a methylene bridge. Its structure is noteworthy as it incorporates the essential furfurylamine moiety, which is a key recognition element for certain biological systems. While not as widely known as other furan derivatives, its utility in biochemical research is significant, primarily due to its ability to act as a structural mimic of more complex endogenous molecules.
A pivotal area of research for N-Furfurylformamide is its role as a pseudo-substrate for enzymes involved in the methanogenesis pathway, such as formylmethanofuran dehydrogenase and formylmethanofuran:tetrahydromethanopterin formyltransferase.[1] These enzymes are crucial in the metabolism of methanogenic archaea.[1] Understanding how a simplified analog like N-Furfurylformamide interacts with these enzymes provides invaluable insights into substrate specificity and the minimal structural requirements for enzyme binding.[1] This knowledge is not only fundamental to microbiology and biochemistry but also presents opportunities for designing specific enzyme inhibitors, which is a cornerstone of drug development.
Core Physicochemical Properties
The accurate characterization of N-Furfurylformamide begins with its fundamental physicochemical properties. These data are critical for experimental design, from selecting appropriate solvents to establishing reaction conditions and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| CAS Number | 72693-10-8 | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Density | 1.125 g/cm³ | [3] |
| Boiling Point | 309.4°C at 760 mmHg | [3] |
| Flash Point | 140.9°C | [3] |
| IUPAC Name | N-(furan-2-ylmethyl)formamide | - |
| Synonyms | N-(2-furanylmethyl)-formamide, 2-Furylmethylformamide | - |
Synthesis and Manufacturing
The synthesis of N-Furfurylformamide can be achieved through several routes. A highly efficient and common laboratory-scale method is the N-formylation of furfurylamine using ethyl formate. This method is favored for its mild conditions and high yield.
Causality in Experimental Design: Enzymatic N-Formylation
The choice of an enzymatic approach, such as using a lipase like Novozym 435, for the formylation reaction is a deliberate strategy rooted in the principles of green chemistry.[3]
-
High Selectivity: Enzymes offer exceptional chemo-, regio-, and stereoselectivity, minimizing the formation of by-products and simplifying purification.
-
Mild Reaction Conditions: The reaction proceeds at or near room temperature (e.g., 20°C), which prevents the thermal degradation of the furan ring, a common issue under harsher chemical conditions.[3]
-
Reduced Waste: Catalytic amounts of the enzyme are required, and the solvent (e.g., tetrahydrofuran) can often be recycled. Ethyl formate is an effective acyl donor, and the only by-product is ethanol, which is benign and easily removed.
Experimental Protocol: Enzymatic Synthesis of N-Furfurylformamide
This protocol describes a self-validating system for the synthesis of N-Furfurylformamide, where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Materials:
-
Furan-2-ylmethanamine (Furfurylamine)
-
Ethyl formate
-
Novozym 435 (Immobilized Candida antarctica lipase B)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve furan-2-ylmethanamine (1.0 equivalent) in anhydrous THF.
-
Addition of Formylating Agent: Add ethyl formate (1.5 equivalents) to the solution. The use of a slight excess of the formylating agent ensures the reaction goes to completion.
-
Initiation of Catalysis: Add Novozym 435 (typically 10-20% by weight of the limiting reactant). The immobilized nature of the enzyme prevents it from dissolving, allowing for easy removal post-reaction.
-
Reaction Conditions: Seal the flask and stir the mixture at 20°C.[3]
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting amine.
-
Work-up and Purification:
-
Once the reaction is complete, remove the enzyme catalyst by simple filtration. The catalyst can be washed with fresh THF, dried, and potentially reused.
-
Remove the solvent and excess ethyl formate from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-Furfurylformamide, can be purified further by vacuum distillation or column chromatography if necessary, though this method often yields a product of high purity.
-
Analytical Characterization
To confirm the identity and purity of synthesized N-Furfurylformamide, a robust analytical methodology is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing both retention time for identification and a mass spectrum for structural confirmation.
Protocol: GC-MS Analysis of N-Furfurylformamide
This protocol is based on general methods for the analysis of amide compounds and provides a framework for quality control.[4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).[5]
-
Chromatographic Column: A mid-polarity column such as an Rxi-624sil MS or equivalent is suitable.[4]
Sample Preparation:
-
Accurately prepare a dilute solution of the N-Furfurylformamide sample in a high-purity solvent like methanol or ethyl acetate.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates before injection.[4][5]
GC-MS Conditions:
-
Injector Temperature: 250°C[4]
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.3 mL/min).[4]
-
Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 2-3 minutes.[4]
-
-
Mass Spectrometer Parameters:
Expected Results: The analysis should yield a distinct peak at a specific retention time corresponding to N-Furfurylformamide. The mass spectrum should show a molecular ion peak (M+) at m/z = 125, along with characteristic fragment ions.
Application in Mechanistic Enzymology
A primary application for N-Furfurylformamide in research is its use as a tool to probe enzyme active sites. Its structural similarity to the terminal furan moiety of the coenzyme methanofuran allows it to act as a pseudo-substrate.
Role as a Pseudo-Substrate
In methanogenic archaea, the enzyme formylmethanofuran dehydrogenase catalyzes the reversible oxidation of formylmethanofuran to CO2 and methanofuran.[1][7] This is a critical step in the carbon fixation pathway of these organisms.[1] Research has shown that N-Furfurylformamide can also be converted by this enzyme, albeit with a higher apparent Michaelis constant (Km) and a lower maximum velocity (Vmax) compared to the natural substrate.[1]
This finding is significant because it demonstrates that the complex side chain of methanofuran is not strictly necessary for binding to the enzyme's active site. Instead, the furfurylamine portion of the molecule is the minimum structure required for recognition and binding.[1] This insight is invaluable for the rational design of enzyme inhibitors or other molecular probes targeting this pathway.
Caption: N-Furfurylformamide as a pseudo-substrate for Formylmethanofuran Dehydrogenase.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Furfurylformamide is associated with several hazards. It is crucial for researchers to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
N-Furfurylformamide is a molecule of significant utility for the research community. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its role as a structural analog for probing complex biological systems make it a valuable tool. This guide has provided the foundational knowledge required for its synthesis, characterization, and application, particularly in the field of enzymology. By understanding the causality behind experimental choices and employing robust analytical methods, researchers can confidently integrate N-Furfurylformamide into their studies to unlock new insights into biochemical pathways and advance the frontiers of drug discovery.
References
-
Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990). Formylmethanofuran synthesis by formylmethanofuran dehydrogenase from Methanobacterium thermoautotrophicum Marburg. FEBS Letters, 268(1), 257–260. [Link]
-
Breitung, J., Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990). N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. FEBS Letters, 268(1), 257–260. [Link]
- CN103512996B - Analysis method for amide compounds. (n.d.).
-
Gawande, M. B., et al. (2016). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. Catalysis Communications, 83, 31-35. [Link]
-
Hille, R., et al. (2014). Mechanism of Action of Formate Dehydrogenases. Journal of the American Chemical Society, 136(42), 14812–14824. [Link]
-
Al-Rasheed, R., & El-Faham, A. (2000). Analytical Method and Detection Limit Studies for Detection of GB in GB Hydrolysate. Defense Technical Information Center. [Link]
-
LookChem. (n.d.). N-furfurylformamide. [Link]
- CN113092621B - Method for the detection of formamide content in products. (n.d.).
-
Breitung, J., et al. (1990). N-Furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. CORE. [Link]
-
M-CSA. (n.d.). Formate dehydrogenase. [Link]
-
Khederlou, E., et al. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]
-
Schuchmann, K., & Müller, V. (2014). All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases. Accounts of Chemical Research, 47(11), 3291–3299. [Link]
-
Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Org. Synth., 93, 29-36. [Link]
-
Wikipedia. (n.d.). Formylmethanofuran dehydrogenase. [Link]
-
Baxter, A. D., et al. (2004). The Design and Synthesis of Novel N-hydroxyformamide Inhibitors of ADAM-TS4 for the Treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 14(22), 5643-5647. [Link]
-
Global Substance Registration System (GSRS). (n.d.). N-FURFURYLFORMAMIDE. [Link]
Sources
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- 3. lookchem.com [lookchem.com]
- 4. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Formylmethanofuran dehydrogenase - Wikipedia [en.wikipedia.org]
Comprehensive Spectroscopic Profiling of N-Furfurylformamide
The following technical guide details the spectroscopic characterization of N-Furfurylformamide (CAS: 615-87-2). This document is structured for researchers requiring high-fidelity data for structural validation and impurity profiling in medicinal chemistry workflows.
A Technical Guide for Synthetic & Medicinal Chemists
Compound: N-Furfurylformamide CAS: 615-87-2 Formula: C₆H₇NO₂ MW: 125.13 g/mol
Executive Summary & Structural Context
N-Furfurylformamide serves as a critical intermediate in the synthesis of furan-based pharmaceuticals (e.g., furosemide analogues) and agrochemicals. Its spectroscopic signature is defined by two dominant features:
-
Amide Rotamerism: The partial double-bond character of the C–N bond restricts rotation, resulting in distinct cis (E) and trans (Z) rotamers observable in NMR at room temperature.
-
Furan Stability: In Mass Spectrometry (MS), the formation of the resonance-stabilized furfuryl cation (m/z 81) dominates the fragmentation pathway.
Synthesis & Sample Preparation
Context for Spectral Interpretation: The compound is typically synthesized via the N-formylation of furfurylamine using ethyl formate or formic acid. Consequently, common impurities include unreacted furfurylamine and difurfuryl byproducts.
Spectroscopy Sample Prep Protocol:
-
NMR: Dissolve ~10 mg in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d₆ is an alternative, but CDCl₃ provides better resolution of rotameric populations due to slower exchange rates.
-
MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.
-
IR: Prepare a thin film (neat) on a NaCl/KBr plate or use ATR (Attenuated Total Reflectance) for liquid samples.
Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI, 70 eV) or ESI (+).
Fragmentation Logic
The mass spectrum is characterized by a stable molecular ion (
-
Molecular Ion (
): m/z 125 (Distinct, usually 20-40% intensity). -
Base Peak (
): m/z 81. This peak arises from -cleavage at the N-CH₂ bond, generating the highly stable furfuryl cation ( ). -
Secondary Fragments: m/z 53 (Loss of CO from the furan ring) and m/z 29 (CHO radical).
MS Fragmentation Pathway (Graphviz)
Caption: Proposed EI-MS fragmentation pathway highlighting the formation of the resonance-stabilized furfuryl cation (m/z 81).
Infrared (IR) Spectroscopy
Methodology: FT-IR (Neat film/ATR).
The IR spectrum distinguishes the secondary amide and the furan ring. The absence of a broad O-H stretch (3400 cm⁻¹) confirms the purity from water or furfuryl alcohol.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Notes |
| N-H Stretch | 3280 - 3300 | Medium | Characteristic of secondary amides (trans-isomer H-bonding). |
| C-H Stretch | 3120, 2920 | Weak | Furan aromatic C-H (3120) and Methylene C-H (2920). |
| Amide I (C=O) | 1660 - 1690 | Strong | Carbonyl stretch. Lower than aldehydes due to resonance. |
| Amide II | 1530 - 1550 | Strong | N-H bending coupled with C-N stretching. |
| Furan Ring | 1505, 1420 | Medium | C=C ring skeletal vibrations. |
| C-O-C Stretch | 1150, 1015 | Medium | Characteristic furan ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: 400 MHz ¹H NMR in CDCl₃ at 298 K.
Rotameric Equilibrium
N-Furfurylformamide exists as a mixture of two rotamers (Major/Minor ratio ~ 75:25 to 80:20).
-
Major Rotamer (trans/Z): The bulky furfuryl group is trans to the carbonyl oxygen (anti-periplanar to the C=O bond) to minimize steric clash.
-
Minor Rotamer (cis/E): The furfuryl group is cis to the carbonyl oxygen.
Note: In the table below, chemical shifts are reported for CDCl₃. Values in DMSO-d₆ will show downfield shifts for the NH proton.
¹H NMR Data Table (CDCl₃)
| Proton | Shift (δ ppm) - Major | Shift (δ ppm) - Minor | Multiplicity | Integral | Coupling (J) |
| CHO (Formyl) | 8.20 | 8.05 | Singlet (or broad d) | 1H | J ≈ 1.5 Hz (if resolved) |
| NH (Amide) | 6.20 (broad) | 6.50 (broad) | Broad Singlet | 1H | Exchangeable |
| Furan H-5 | 7.38 | 7.38 | dd | 1H | J ≈ 1.8, 0.8 Hz |
| Furan H-3 | 6.25 | 6.25 | d | 1H | J ≈ 3.2 Hz |
| Furan H-4 | 6.34 | 6.34 | dd | 1H | J ≈ 3.2, 1.8 Hz |
| CH₂ (Methylene) | 4.48 | 4.38 | Doublet | 2H | J ≈ 5.8 Hz (couples to NH) |
¹³C NMR Data Table (CDCl₃)
| Carbon | Shift (δ ppm) | Assignment |
| C=O | 161.2 (Major) / 164.5 (Minor) | Formyl Carbon |
| C-2 (Furan) | 149.5 | Ipso carbon (attached to CH₂) |
| C-5 (Furan) | 142.6 | Alpha carbon in ring |
| C-3 (Furan) | 110.5 | Beta carbon |
| C-4 (Furan) | 107.8 | Beta carbon |
| CH₂ | 37.2 (Major) / 40.5 (Minor) | Methylene bridge |
Rotamer Logic Diagram (Graphviz)
Caption: Schematic of the rotameric equilibrium caused by amide resonance, leading to signal duplication in ¹H and ¹³C NMR spectra.
References
-
PubChem Database. (n.d.). N-Furfurylformamide (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Furan derivative shifts). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Amide Rotamer Shifts).
N-Furfurylformamide: From Methanogenic Origins to Synthetic Utility
Technical Whitepaper | CAS: 72693-10-8
Executive Summary
N-Furfurylformamide (N-(furan-2-ylmethyl)formamide) is a pivotal amide intermediate bridging the gap between ancient biological metabolic pathways and modern pharmaceutical synthesis. While often overshadowed by its parent amine, furfurylamine, this formylated derivative possesses unique significance as a structural mimic of methanofuran , a coenzyme essential for carbon fixation in archaea.[1]
In contemporary drug development, N-furfurylformamide serves as a high-value building block. It functions as a precursor for isocyanides in multicomponent reactions (MCRs) and provides a robust protecting group strategy for furan-based peptidomimetics. This guide analyzes its historical discovery in methanogenesis, details self-validating synthetic protocols, and explores its utility in heterocyclic chemistry.
Historical Genesis: The Methanofuran Connection
Unlike many organic reagents discovered through industrial screening, the specific scientific significance of N-furfurylformamide emerged from the study of extremophiles.
The Biological "Discovery" (1990)
The definitive identification of N-furfurylformamide's biological relevance is attributed to Breitung, Thauer, et al. (1990) at the Philipps-Universität Marburg. In their investigation of methanogenesis in Methanosarcina barkeri, they sought to understand the substrate specificity of formylmethanofuran dehydrogenase , the enzyme responsible for the first step of CO₂ reduction to methane.
The natural coenzyme, methanofuran , is a complex molecule containing a furfurylamine moiety.[1][2] The researchers synthesized N-furfurylformamide to test the enzyme's recognition limits.
-
Key Finding: The enzyme accepted N-furfurylformamide as a "pseudo-substrate," catalyzing its conversion to formyl-tetrahydromethanopterin.[3]
-
Mechanistic Implication: This proved that the furfurylamine core is the minimum structural determinant required for enzyme binding, establishing N-furfurylformamide as a critical probe for understanding ancient carbon fixation pathways.
Structural Mimicry
The biological activity relies on the steric and electronic similarity between the synthetic amide and the natural coenzyme's active site.
Figure 1: Structural relationship showing N-furfurylformamide as the minimal pharmacophore for methanogenic enzymes.
Synthetic Evolution & Protocols
The synthesis of N-furfurylformamide has evolved from harsh acid-catalyzed methods to green, catalytic transamidation.
Comparative Methodology
The choice of synthesis depends on scale and available equipment.
| Method | Reagents | Atom Economy | Green Score | Application |
| Classical | Formic Acid + Acetic Anhydride | Medium | Low | Small-scale, rapid synthesis. |
| Transamidation | Ethyl Formate (Reflux) | High | High | Scalable, industrial standard. |
| Biocatalytic | Ethyl Formate + Lipase (CAL-B) | High | Very High | Sensitive substrates, enantiopure derivatives. |
Protocol A: Scalable Transamidation (Recommended)
This method utilizes ethyl formate, avoiding the corrosivity of free formic acid and the instability of acetic formic anhydride.
Reagents:
-
Furfurylamine (CAS 617-89-0): 1.0 equiv.
-
Ethyl Formate (CAS 109-94-4): 5.0 equiv (acts as solvent and reagent).
-
Catalyst: None required (thermal) or 1 mol% Boric Acid (accelerant).
Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Addition: Charge the flask with furfurylamine. Add ethyl formate slowly with stirring. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (54°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).
-
Checkpoint: Disappearance of the amine spot (ninhydrin stain) indicates completion.
-
-
Workup: Remove excess ethyl formate via rotary evaporation.
-
Purification: The crude oil often solidifies upon standing or cooling. Recrystallize from Et₂O/Hexane if high purity is required for biological assays.
Protocol B: Chemoenzymatic Cascade (Green Chemistry)
For applications requiring mild conditions (e.g., if the furan ring carries sensitive substituents), a lipase-catalyzed approach is superior.
Workflow:
-
Dissolve furfurylamine (10 mmol) in ethyl formate (20 mL).
-
Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435), 50 mg.
-
Incubate at 30°C with orbital shaking (200 rpm) for 12 hours.
-
Filtration: Filter off the immobilized enzyme (recyclable up to 5 times).
-
Isolation: Evaporate solvent to yield pure N-furfurylformamide.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting, particularly when applying this chemistry to more complex furan derivatives.
Nucleophilic Acyl Substitution
The reaction proceeds via a tetrahedral intermediate.[4] The furan ring acts as an electron-rich donor, but the amine nitrogen is the primary nucleophile.
Figure 2: Mechanism of the transamidation reaction between furfurylamine and ethyl formate.
Critical Control Point: The equilibrium is driven to the right by using ethyl formate in excess and, in industrial settings, by distilling off the ethanol byproduct (azeotrope).
Applications in Drug Discovery
N-Furfurylformamide is rarely the final drug; it is a "privileged intermediate."
Isocyanide Precursor (Ugi/Passerini Reaction)
The most potent application of N-furfurylformamide is its dehydration to furfuryl isocyanide .
-
Reaction: Dehydration using POCl₃/Triethylamine.
-
Utility: The resulting isocyanide is a key component in Multicomponent Reactions (MCRs) to synthesize complex peptidomimetics and alkaloids containing the furan moiety.
Protection of Furfurylamines
In multi-step synthesis, the formyl group protects the amine from oxidation or alkylation while the furan ring undergoes electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation at the C5 position). The formyl group is stable to acidic conditions but easily removed by basic hydrolysis.
Pharmacophore in Antimicrobials
Derivatives of N-furfurylformamide have shown activity against Entamoeba histolytica and certain bacterial strains. The amide bond provides hydrogen bond donor/acceptor sites, while the furan ring offers lipophilicity and pi-stacking potential within the target protein's binding pocket.
References
-
Breitung, J., Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990).[5][6] N-Furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. FEBS Letters, 268(1), 257–260.
-
Thauer, R. K. (1998).[5] Biochemistry of Methanogenesis: a Tribute to Marjory Stephenson. Microbiology, 144(9), 2377–2406.
-
Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate.
-
PubChem. (2025).[7] N-Furfurylformamide (Compound Summary). National Library of Medicine.
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amides via Lipase-Catalyzed Transamidation with Ethyl Formate. Journal of Organic Chemistry.
Sources
- 1. All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Furamide | C5H5NO2 | CID 69108 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Furfurylformamide: A Divergent Scaffold for Heterocyclic Architecture
The following technical guide details the utility of N-Furfurylformamide as a divergent building block in heterocyclic chemistry.
Technical Guide & Whitepaper
Executive Summary
N-Furfurylformamide (CAS 72693-10-8) acts as a high-value "linchpin" reagent in organic synthesis due to its bifunctional nature. It combines an electron-rich furan ring (susceptible to electrophilic substitution and Diels-Alder cycloadditions) with a formamide moiety (a precursor to isocyanides and a masked amine). This guide explores its application in synthesizing complex heterocycles—specifically isoindolines, peptidomimetics, and pyrrolizines—emphasizing its role in Multicomponent Reactions (MCRs) and Intramolecular Diels-Alder Furan (IMDAF) sequences.
Chemical Profile & Strategic Advantage
| Property | Specification |
| IUPAC Name | N-(Furan-2-ylmethyl)formamide |
| CAS Number | 72693-10-8 |
| Molecular Weight | 125.13 g/mol |
| Appearance | Colorless to pale yellow liquid/oil |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc |
| Core Reactivity | Diene (Furan), Nucleophile (Amine equivalent), Carbene precursor (Isocyanide) |
Why N-Furfurylformamide? Unlike furfurylamine, which is prone to oxidative degradation and polymerization upon storage, N-furfurylformamide is significantly more stable. It serves as a "store-and-release" reagent for the amine or can be directly activated to the isocyanide, allowing access to divergent chemical spaces without the handling issues of the free amine.
Divergent Synthetic Pathways (Visualized)
The following diagram illustrates the three primary reaction manifolds accessible from this single building block.
Figure 1: Strategic divergence of N-Furfurylformamide into three distinct chemical spaces: Isocyanide-based MCRs, Diels-Alder cycloadducts, and condensation heterocycles.
Module 1: The Isocyanide Gateway (Ugi Reaction)
The dehydration of N-furfurylformamide yields N-furfuryl isocyanide , a critical C1 building block for Multicomponent Reactions (MCRs). This route is superior to synthesizing isocyanides from primary amines using carbene transfer reagents due to the stability of the formamide precursor.
Mechanism & Causality
The reaction proceeds via the activation of the formamide oxygen by an electrophile (POCl₃ or TsCl), followed by
-
Why POCl₃? It is cost-effective and provides rapid conversion at 0°C.
-
Why Et₃N? It acts as the proton scavenger to drive the elimination.
Experimental Protocol: Synthesis of N-Furfuryl Isocyanide
Reference Method adapted from Salami et al. (2022) and classic Ugi protocols.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Dissolve N-furfurylformamide (10 mmol, 1.25 g) in anhydrous DCM (30 mL) and add Triethylamine (Et₃N, 30 mmol, 4.2 mL). Cool to 0°C.[1][2]
-
Dehydration: Dropwise add Phosphorus Oxychloride (POCl₃, 11 mmol) over 15 minutes. Maintain temperature < 5°C to prevent polymerization of the furan ring.
-
Quench: Stir for 30 minutes at 0°C. Quench carefully with saturated
solution. -
Workup: Extract with DCM (
mL). Wash organics with brine, dry over , and concentrate under reduced pressure (keep bath < 30°C; isocyanides are volatile). -
Yield: Expect 85-92% of a pungent, pale yellow liquid. Use immediately in Ugi reactions.
Application: Ugi 4-Component Reaction
Combine the freshly prepared isocyanide with an aldehyde (
Module 2: The Furan-Diene System (IMDAF)
N-Furfurylformamide serves as an excellent scaffold for Intramolecular Diels-Alder Reactions of Furan (IMDAF) . By alkylating the amide nitrogen with an allyl halide, you create a "tethered" system where the furan (diene) and the alkene (dienophile) are in close proximity.
Mechanistic Insight
The furan ring is an electron-rich diene. However, its aromaticity makes it a reluctant diene compared to cyclopentadiene.
-
The Tether Effect: Connecting the dienophile via the amide nitrogen converts an intermolecular reaction (entropic penalty) into an intramolecular one (entropic advantage).
-
Stereochemistry: These reactions typically yield the exo adduct as the kinetic product due to the rigid tether, forming oxa-bridged isoindolines.
Protocol: N-Alkylation and Thermal Cyclization
-
Alkylation:
-
React N-furfurylformamide with Allyl Bromide (1.2 equiv) and NaH (1.5 equiv) in DMF at 0°C
RT. -
Product: N-Allyl-N-furfurylformamide.
-
-
Cyclization (IMDAF):
-
Dissolve the tethered precursor in Toluene (0.1 M concentration to favor intramolecular reaction).
-
Heat to reflux (110°C) for 12–24 hours.
-
Result: A mixture of exo/endo epoxy-isoindolines.
-
Purification: Silica gel chromatography.
-
Data: Comparison of Cyclization Conditions
| Condition | Catalyst | Temperature | Time | Yield (%) | Endo:Exo Ratio |
| Thermal | None | 110°C | 24 h | 65% | 30:70 |
| Lewis Acid | -78°C | 4 h | 82% | 10:90 | |
| High Pressure | None | 25°C (10 kbar) | 12 h | 90% | 40:60 |
Technical Challenges & Troubleshooting
Stability of the Furan Ring
The furan ring is acid-sensitive (ring opening to diketones).
-
Risk: During the POCl₃ dehydration, excess acid generation can degrade the furan.
-
Mitigation: Ensure excess base (Et₃N) is present throughout the reaction. Perform the quench rapidly with basic carbonate solution.
Rotameric Complications
The formamide bond exhibits restricted rotation (
-
Identification: Do not mistake this for impurity. Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the peaks for verification.
References
-
Salami, S. A., et al. (2022).[1][3] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules. Link
-
Keay, B. A. (1987). "Intramolecular Diels–Alder reactions of the furan diene (IMDAF)." Chemical Society Reviews. Link
-
Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. Link
-
Padwa, A. (1991). "Intramolecular Diels-Alder reactions of furan." Journal of Organic Chemistry. Link
-
Clauson-Kaas, N., & Tyle, Z. (1952).[4][5][6] "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica. Link
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the Potential Biological Activity of N-Furfurylformamide Derivatives
This guide provides a comprehensive technical overview of the burgeoning field of N-Furfurylformamide derivatives, synthesizing current research to offer researchers, scientists, and drug development professionals a foundational understanding of their therapeutic potential. We will delve into the synthesis, mechanisms of action, and diverse biological activities of these compounds, grounded in field-proven insights and authoritative data.
Introduction: The N-Furfurylformamide Scaffold
The furan ring is a ubiquitous heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] When combined with a formamide group, another key pharmacophore, the resulting N-Furfurylformamide scaffold presents a unique platform for developing novel therapeutic agents. The parent compound, N-Furfurylformamide, is derived from furfurylamine, which can be synthesized from furfural—a renewable resource obtained from lignocellulosic biomass.[4] This sustainable origin adds to the appeal of this chemical class for green drug discovery initiatives. This guide will explore the derivatization of this core structure and the resultant biological activities that make these compounds promising candidates for further investigation.
Core Synthesis and Screening Workflow
The exploration of N-Furfurylformamide derivatives begins with a strategic synthesis campaign followed by a systematic biological screening cascade. The rationale behind this workflow is to efficiently generate a library of structurally diverse analogs and rapidly identify compounds with promising biological activity for further development.
Causality in Experimental Design: The choice of synthetic route is critical. A common and efficient method involves the reductive amination of furfural to produce furfurylamine, followed by formylation.[4] Derivatives are then typically created by modifying either the furan ring or the formamide's nitrogen substituent. The subsequent screening funnel is designed to move from broad, high-throughput in vitro assays to more complex, low-throughput mechanistic and in vivo studies, ensuring that resources are focused on the most promising candidates.
Caption: A typical workflow for the discovery and development of novel N-Furfurylformamide derivatives.
Section 1: Anticancer Activity
A significant body of research points to the potent anticancer activity of furan and formamide derivatives.[5][6] This has naturally led to the investigation of hybrid structures like N-Furfurylformamide derivatives as novel antineoplastic agents.
Antiproliferative Effects
Numerous studies have demonstrated that derivatives incorporating the furan nucleus exhibit moderate to excellent antiproliferative activity against a range of human cancer cell lines.[5] For instance, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have shown inhibitory effects on HepG2 (liver carcinoma) and HCT116 (colon carcinoma) cells at low micromolar concentrations.[7][8] Similarly, other novel furan derivatives have demonstrated potent activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines, with IC50 values in the low micromolar and even nanomolar range.[5]
Table 1: Selected Anticancer Activity of Furan/Formamide Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-(4-formamidophenylamino)-N-methylpicolinamide | HepG2, HCT116 | Low µM | [7][8] |
| Novel Furan Precursors/Derivatives | HeLa | 0.08 - 8.79 µM | [5] |
| Novel Furan Precursors/Derivatives | SW620 | Moderate to Potent | [5] |
| Furyl-Carboxamide Derivatives | MCF-7 | Comparable to Doxorubicin | [9] |
| N-phenylarylformamides (Anti-HIV) | - | EC50 = 0.27 - 0.37 nM |[10] |
Note: The N-phenylarylformamides are included to show the high potency achievable with the formamide scaffold, though their primary target was viral.
Mechanisms of Antitumor Action
The anticancer effects of these derivatives are not merely cytostatic; they often involve complex mechanisms that lead to cancer cell death and inhibition of tumor growth.
-
Induction of Apoptosis and Necrosis: In vivo studies with potent analogs have shown they can slow the progression of cancer by inducing programmed cell death (apoptosis) and necrosis within the tumor.[7][8]
-
Suppression of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Certain N-formamide derivatives have been shown to suppress this process, effectively starving the tumor of essential nutrients.[7][8]
-
Modulation of Key Signaling Pathways: Mechanistic studies have revealed that some furan derivatives exert their effects by targeting critical cancer-related signaling pathways. One key pathway is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Compounds have been identified that may promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[5]
Caption: Postulated mechanism of action for certain furan derivatives via promotion of PTEN activity.
Experimental Protocol: In Vitro Antiproliferative Assay (CCK-8)
This protocol is a self-validating system for assessing the dose-dependent cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Culture: Seed human cancer cells (e.g., HeLa, SW620) into 96-well plates at a density of 5.0 × 10³ cells per well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the N-Furfurylformamide derivative in DMSO. Create a series of dilutions in fresh culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only).
-
Incubation: Incubate the plates for 24-48 hours at 37°C. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 reagent in the kit to a colored formazan product.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11] Furan derivatives have long been recognized for their antibacterial properties, with nitrofurans being a notable class of antibiotics.[12]
Spectrum of Activity
Derivatives of the furan scaffold have demonstrated broad-spectrum activity. Substituted phenylfuranylnicotinamidines, for example, exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[13] The presence of the amidine group in these structures was found to be crucial for their antimicrobial effects.[13] Similarly, novel pleuromutilin derivatives, which sometimes incorporate nitrogen heterocycles, show potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14]
Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Heterocyclic Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Pleuromutilin-pyrrole derivative | S. aureus (MRSA) | 0.008–0.063 µg/mL | [14] |
| Pleuromutilin-pyrrole derivative | E. coli | ≥16 µg/mL | [14] |
| Nicotinamidine derivatives | Various Gram (+) & (-) | Good Activity | [13] |
| Nifuroxazide analogues | S. aureus | Inhibition zone: 13.5-28 mm |[12] |
Mechanism of Action: Protein Synthesis Inhibition
A key mechanism for some advanced heterocyclic antibiotics is the inhibition of bacterial protein synthesis.[14] This is achieved by binding to the bacterial ribosome, a complex molecular machine responsible for translating mRNA into protein.
Causality in MOA: Pleuromutilin derivatives provide an excellent model for this mechanism. They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. The core of the molecule targets the A-site, while side-chain extensions occupy the adjacent P-site, effectively blocking the translation process.[14] This dual-site interaction is a distinctive mechanism of action that results in minimal cross-resistance with other antibiotic classes.[14] Molecular docking studies can be used to predict and validate these binding interactions, correlating higher binding affinity with more potent antibacterial activity.[14]
Structure-Activity Relationships (SAR)
The biological activity of N-Furfurylformamide derivatives is highly dependent on their specific chemical structure. SAR studies are crucial for optimizing potency and selectivity.
-
Substituent Effects: In phenylfuranylnicotinamidines, the presence of electron-donating groups on the phenyl ring was found to decrease antimicrobial activity compared to the unsubstituted parent compound.[13] Conversely, for some antifungal coumarin derivatives, electron-withdrawing groups were shown to favor activity.[15]
-
Pharmacophore Importance: The conversion of a nitrile group to an amidine group dramatically increased the antimicrobial activity of certain furan derivatives, highlighting the amidine as a critical pharmacophore for that series.[13]
Caption: SAR illustrates how modifying a core scaffold with different functional groups (R) alters biological activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
-
Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate, which already contains 100 µL of the diluted compound.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate to validate the experiment.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Outlook
The N-Furfurylformamide scaffold represents a versatile and promising platform for the development of new therapeutic agents. Derivatives have demonstrated significant potential in oncology and infectious diseases, with mechanisms of action that include the modulation of critical signaling pathways and the inhibition of bacterial protein synthesis. The structure-activity relationships are highly tunable, offering medicinal chemists ample opportunity to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding derivative libraries to perform more comprehensive SAR studies, elucidating precise molecular targets, and advancing the most promising lead compounds into preclinical and in vivo models to fully assess their therapeutic potential.
References
-
Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents Source: MDPI URL: [Link]
-
Title: Synthesis and Bioevaluation of 5-Fluorouracil Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors Source: PubMed URL: [Link]
-
Title: Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide Source: PubMed URL: [Link]
-
Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: Dove Press URL: [Link]
-
Title: Synthesis and biological activities of furan derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of some novel furan derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents Source: DergiPark URL: [Link]
-
Title: Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin Source: Frontiers in Pharmacology URL: [Link]
-
Title: Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis Source: ResearchGate URL: [Link]
-
Title: Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines Source: PubMed Central URL: [Link]
-
Title: (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents Source: ResearchGate URL: [Link]
-
Title: (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity Source: ResearchGate URL: [Link]
-
Title: Synthesis, structure-activity relationships, and docking studies of N-phenylarylformamide derivatives (PAFAs) as non-nucleoside HIV reverse transcriptase inhibitors Source: PubMed URL: [Link]
-
Title: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source: IntechOpen URL: [Link]
-
Title: Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity Source: MDPI URL: [Link]
-
Title: Synthesis and study of the antimicrobial activity of nifuroxazide derivatives Source: ResearchGate URL: [Link]
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- 15. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity [mdpi.com]
Mechanistic Insights into N-Furfurylformamide: From Biocatalytic Synthesis to Methanogenic Pathway Modulation
Executive Summary
N-Furfurylformamide (N-FFA) serves as a critical probe in enzymology, functioning primarily as a pseudo-substrate for enzymes involved in the methanogenesis pathway of Archaea. Its structural homology to the methanofuran coenzyme allows it to map the active site specificity of formylmethanofuran dehydrogenase and formyltransferase . Furthermore, in the context of green chemistry and drug development, N-FFA represents a model amide synthesized via lipase-catalyzed aminolysis , showcasing the versatility of serine hydrolases in organic media.
This technical guide dissects the molecular mechanics of N-FFA in two distinct enzymatic environments:
-
Metabolic Action: As a substrate analogue in the reduction of CO2 to methane.[1][2]
-
Biocatalytic Formation: As a product of kinetic control in lipase-mediated synthesis.
Part 1: Biological Mechanism of Action (Methanogenesis)
The Target: Formylmethanofuran Dehydrogenase (Fmd)
In methanogenic bacteria (e.g., Methanosarcina barkeri), the reduction of CO2 to methane begins with the fixation of CO2 onto the coenzyme methanofuran (MFR) .[1] N-FFA mimics the furfurylamine core of MFR, allowing it to enter the catalytic cycle of formylmethanofuran dehydrogenase (Fmd) .
Mechanism of Pseudo-Substrate Oxidation
The enzyme Fmd catalyzes the reversible reduction of CO2 to the formyl group. When N-FFA is introduced, it acts as a formyl donor in the reverse reaction (oxidation of formate) or an acceptor in the forward direction, depending on the redox potential.
-
Binding Mode: The furan ring of N-FFA occupies the hydrophobic pocket normally reserved for the methanofuran tail. The absence of the long polyglutamate tail of natural MFR results in a significantly higher
(lower affinity), proving that the tail is essential for high-affinity binding but not for the chemical step itself. -
Catalytic Event: The formyl group of N-FFA is transferred to the active site molybdenum or tungsten center (depending on the isozyme), where it is oxidized to CO2, releasing electrons to an acceptor like methylviologen.
Kinetic Parameters & Specificity
Experimental data indicates that while N-FFA is turnover-competent, it exhibits "pseudo-substrate" kinetics compared to natural MFR.
| Parameter | Natural Substrate (MFR) | Pseudo-Substrate (N-FFA) | Mechanistic Implication |
| < 0.1 mM | ~200 mM | The polyglutamate tail of MFR provides >1000-fold binding energy. | |
| 100% (Relative) | ~10-20% | The catalytic center processes N-FFA slower, likely due to suboptimal orientation. | |
| Specificity | High | Moderate | N-Methylformamide is not a substrate, confirming the furan ring is the minimum recognition motif.[2] |
Pathway Visualization
The following diagram illustrates the interaction of N-FFA within the methanogenesis pathway, specifically acting as a surrogate for Methanofuran.
Caption: N-FFA acts as a truncated analogue of Formyl-Methanofuran, participating in redox reactions at Fmd and formyl transfer at Ftr.
Part 2: Biocatalytic Synthesis Mechanism (Lipase-Mediated)
For drug development applications requiring N-FFA as an intermediate, chemical synthesis is often replaced by lipase-catalyzed aminolysis . This process utilizes Candida antarctica Lipase B (CAL-B) to form the amide bond under mild conditions, avoiding the harsh reagents of traditional formylation.
The Ping-Pong Bi-Bi Mechanism
CAL-B operates via a Serine-Histidine-Aspartate catalytic triad. The synthesis of N-FFA from ethyl formate and furfurylamine follows a Ping-Pong Bi-Bi mechanism:
-
Acylation Step: The nucleophilic Serine-105 attacks the carbonyl of ethyl formate. Ethanol is released (Product 1), leaving a covalent Acyl-Enzyme Intermediate (Formyl-CALB) .
-
Deacylation Step: Furfurylamine (nucleophile) enters the active site and attacks the formyl-enzyme intermediate.
-
Release: N-Furfurylformamide (Product 2) is released, regenerating the free enzyme.
Synthesis Workflow Visualization
Caption: The Ping-Pong Bi-Bi mechanism of CAL-B catalyzed aminolysis to produce N-FFA.
Part 3: Experimental Protocols
Protocol: Enzymatic Synthesis of N-Furfurylformamide
Objective: Green synthesis of N-FFA using immobilized CAL-B (Novozym 435).
Reagents:
-
Furfurylamine (100 mM)[3]
-
Ethyl Formate (300 mM, 3 equiv.)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (anhydrous).
-
Catalyst: Novozym 435 (10 mg/mL).
Workflow:
-
Preparation: Dissolve furfurylamine in 2-MeTHF in a glass vial.
-
Activation: Add molecular sieves (4Å) to ensure anhydrous conditions (water competes for the acyl-enzyme, causing hydrolysis).
-
Initiation: Add Ethyl Formate and Novozym 435.
-
Incubation: Shake at 250 rpm, 30°C for 4–6 hours.
-
Monitoring: Analyze aliquots via GC-MS or TLC (Visualize with KMnO4).
-
Purification: Filter off the enzyme (reusable). Evaporate solvent and excess ethyl formate under reduced pressure.
Protocol: Activity Assay (Formylmethanofuran Dehydrogenase)
Objective: Verify N-FFA activity as a pseudo-substrate.[2]
Reagents:
-
Buffer: 50 mM Tricine-KOH, pH 8.0.
-
Electron Acceptor: Methylviologen (5 mM).[1]
-
Substrate: N-Furfurylformamide (200 mM stock).
-
Enzyme Source: Cell extract of M. barkeri or purified Fmd.[1]
Workflow:
-
Anaerobic Setup: All steps must be performed under
atmosphere in anaerobic cuvettes. -
Baseline: Mix buffer and Methylviologen.[1] Record absorbance at 600 nm (oxidized MV is colorless; reduced is blue).
-
Reaction Start: Add enzyme and N-FFA.
-
Measurement: Monitor the increase in absorbance at 600 nm (Reduction of Methylviologen).
-
Note: A lag phase indicates activation; linear rate corresponds to
.
-
-
Control: Run a blank with N-Methylformamide to confirm specificity (should be zero activity).
References
-
Breitung, J., et al. (1990).[2] "N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria."[2] FEBS Letters.
-
Gotor-Fernández, V., et al. (2006). "Enzymatic aminolysis and ammonolysis processes in the preparation of chiral nitrogenated compounds." Current Organic Chemistry.
-
C. antarctica Lipase B Mechanism : "Versatility of Candida antarctica lipase in the amide bond formation applied in organic synthesis." Molecular Catalysis. [3]
-
Thauer, R. K. (1998). "Biochemistry of Methanogenesis: a Tribute to Marjory Stephenson." Microbiology.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of N-Furfurylformamide in Common Organic Solvents: A Technical Guide
Executive Summary
N-Furfurylformamide (CAS 72693-10-8) is a critical intermediate in the synthesis of furfurylamines and a metabolic probe in methanogenic biochemistry. Despite its utility in pharmaceutical and agrochemical synthesis, specific experimental solubility data remains sparse in open literature.
This guide addresses that gap by providing a predictive solubility profile based on thermodynamic principles and Hansen Solubility Parameters (HSP). It further details a validated experimental protocol for researchers to generate precise solubility data, ensuring robust process development for extraction, crystallization, and reaction engineering.
Physicochemical Profile & Structural Analysis
Understanding the solubility of N-Furfurylformamide (N-FFA) requires a deconstruction of its molecular architecture. It is an amphiphilic molecule containing two distinct domains:
-
The Furan Moiety (Lipophilic/Aromatic): A five-membered heteroaromatic ring. It contributes to dispersion forces (
) and provides solubility in aromatic and chlorinated solvents. -
The Formamide Group (Hydrophilic/Polar): A highly polar functional group capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O). This drives solubility in protic solvents like water and alcohols.
Physical State: N-Furfurylformamide is typically encountered as a viscous, colorless to yellow liquid or a low-melting solid (predicted MP < 40°C; BP ~309°C). Consequently, solubility studies often involve Liquid-Liquid Equilibrium (LLE) (miscibility) rather than simple solid dissolution, unless performed at low temperatures.
Predictive Solubility Data: Hansen Solubility Parameters (HSP)
In the absence of empirical tables, we utilize Group Contribution Methods (Van Krevelen/Hoftyzer) to predict the solubility behavior of N-FFA.
Calculated HSP Values for N-Furfurylformamide:
-
(Dispersion): 17.5 MPa
-
(Polarity): 13.2 MPa
-
(Hydrogen Bonding): 11.8 MPa
-
(Total): ~24.8 MPa
Table 1: Predicted Solubility in Common Solvents (298.15 K)
Interpretation: A "Relative Energy Difference" (RED) < 1.0 indicates high solubility/miscibility.
| Solvent | Predicted Interaction (RED) | Solubility Status | Mechanistic Driver | |
| Methanol | 29.6 | 0.65 | Miscible | Strong H-bonding match with formamide group. |
| Ethanol | 26.5 | 0.42 | Miscible | Ideal polarity balance; entropy of mixing dominates. |
| DMSO | 26.7 | 0.38 | Miscible | Dipole-dipole interactions stabilize the amide. |
| Acetone | 19.9 | 0.85 | Soluble | Good polar match; slight dispersion mismatch. |
| Ethyl Acetate | 18.1 | 1.10 | Moderately Soluble | Boundary solvent; effective for extraction from water. |
| Toluene | 18.2 | 1.45 | Low / Immiscible | Lacks H-bonding capability; phase separation likely. |
| Hexane | 14.9 | 2.80 | Insoluble | Extreme polarity mismatch. |
| Water | 47.8 | 1.25 | Partially Soluble | Soluble at low concentrations; likely forms LLE gap. |
Process Insight: For extraction processes, Ethyl Acetate is the recommended solvent. It possesses a RED value close to 1.0, suggesting it can solubilize N-FFA but is sufficiently distinct from water to form a biphasic system, allowing for efficient partitioning.
Experimental Protocol: Laser Monitoring Method
To generate "Gold Standard" solubility data, the Laser Monitoring Observation Technique is superior to gravimetric methods for this compound due to its potential liquid state and high viscosity.
Methodology Workflow
Objective: Determine the saturation temperature (
Apparatus:
-
Jacketed glass vessel (50 mL) with magnetic stirring.
-
Programmable thermostat (Control accuracy ±0.05 K).
-
Laser transmissometer (He-Ne laser,
= 632.8 nm). -
Light intensity detector.
Protocol Steps:
-
Preparation: Weigh solvent (
) and N-FFA ( ) into the vessel to achieve a specific mole fraction ( ). -
Dissolution: Heat the mixture to 10 K above the estimated dissolution temperature until the solution is optically clear (Laser transmission = 100%).
-
Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h).
-
Detection: Monitor the laser intensity. The onset of turbidity (nucleation of solid or phase separation of liquid droplets) causes a sharp drop in transmission intensity.
-
Recording: Record the temperature at which transmission drops to 90% of the baseline value as
. -
Replication: Repeat for mole fractions ranging from 0.05 to 0.50.
Visualization: Experimental Logic Flow
Caption: Logical flow for the Laser Monitoring Method to determine solubility limits.
Thermodynamic Modeling
Once experimental data (
Model 1: Modified Apelblat Equation
Best for correlating solubility data of solids or liquids in pure solvents over a temperature range.
-
Application: Use regression analysis to determine parameters
, , and . -
Why: This semi-empirical model accounts for the non-ideal enthalpy of solution, providing high accuracy (
) for polar organic molecules.
Model 2: NRTL (Non-Random Two-Liquid)
Essential if N-FFA forms a liquid-liquid mixture (miscibility gap) with solvents like water or toluene.
-
Application: Use this model in Aspen Plus or ChemCAD for extraction column design.
-
Why: It accounts for the local composition differences caused by the polar formamide group interacting with the solvent.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
PubChem Database. (2024). N-Furfurylformamide (CID 194461). National Center for Biotechnology Information. Link
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Methodology Reference).
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link
Methodological & Application
Synthesis of N-Furfurylformamide from furfurylamine and formic acid
High-Purity N-Formylation via Azeotropic Dehydration[1]
Executive Summary
This application note details the synthesis of N-furfurylformamide via the N-formylation of furfurylamine using formic acid.[1] While the reaction is conceptually simple, the acid-sensitivity of the furan ring requires a protocol that minimizes thermal stress and acidic exposure time to prevent resinification (polymerization).[1]
We present a Dean-Stark Azeotropic Protocol , which is superior to direct neat reflux.[1] By using toluene as a solvent, we achieve three critical goals:
-
Water Removal: Continuously shifts the equilibrium toward the amide product (
driver).[1] -
Temperature Control: Limits the reaction temperature to ~110°C, protecting the furan moiety.
-
Purity: Avoids the formation of black tarry oligomers common in neat acidic refluxes.[1]
Strategic Analysis & Mechanism
2.1 Reaction Scheme
The synthesis involves the nucleophilic attack of the primary amine (furfurylamine) on the carbonyl carbon of formic acid, followed by the elimination of water.
[1]2.2 Mechanistic Pathway
The reaction proceeds through an addition-elimination mechanism.[1] The key challenge is the reversibility of the initial step. In the presence of water (from 85% formic acid or reaction byproduct), the equilibrium can shift back to the starting materials or hydrolyze the product.
Figure 1: Mechanistic pathway of N-formylation.[1] The removal of water at the transition step is critical for high yield.
2.3 Critical Design Considerations
-
Furan Stability: Furans are electron-rich aromatic heterocycles.[1] In strong acids or prolonged heat, they undergo electrophilic attack, leading to ring-opening and polymerization (often observed as the reaction mixture turning black).[1]
-
Stoichiometry: A slight excess of formic acid (1.2 equivalents) is used to ensure complete consumption of the amine, which is more expensive and harder to separate from the product than the volatile acid.
Experimental Protocol: Azeotropic Dehydration Method
This protocol is designed for a 100 mmol scale but is linearly scalable.[1]
3.1 Materials & Reagents
| Reagent | CAS | MW ( g/mol ) | Amount | Equiv. | Properties |
| Furfurylamine | 617-89-0 | 97.12 | 9.71 g (8.8 mL) | 1.0 | BP: 145°C, d=1.099 |
| Formic Acid (85% aq) | 64-18-6 | 46.03 | 6.5 g (~5.4 mL) | 1.2 | Corrosive, Pungent |
| Toluene | 108-88-3 | 92.14 | 50 mL | Solvent | Azeotrope former |
| Sodium Sulfate | 7757-82-6 | 142.04 | ~5 g | Drying | Anhydrous |
3.2 Equipment Setup
-
250 mL Round Bottom Flask (RBF).[1]
-
Reflux condenser.[1]
-
Magnetic stir bar and heating mantle/oil bath.[1]
-
Vacuum distillation setup (for purification).[1]
3.3 Step-by-Step Procedure
Step 1: Assembly and Addition
-
Charge the 250 mL RBF with 9.71 g (100 mmol) of Furfurylamine and 50 mL of Toluene .
-
Begin gentle stirring.
-
Slowly add 5.4 mL (120 mmol) of 85% Formic Acid dropwise.
Step 2: Reaction (Dehydration) [1]
-
Attach the Dean-Stark trap (pre-filled with toluene) and condenser.[1]
-
Heat the mixture to reflux (Oil bath ~120-130°C to maintain internal temp ~110°C).
-
Maintain vigorous reflux.[1] Water will separate into the bottom of the Dean-Stark trap.[1]
-
Endpoint: Continue reflux until water collection ceases (theoretical water: ~2.5 mL including the water from 85% acid). This typically takes 3 to 5 hours .[1]
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Transfer the toluene solution to a separatory funnel.[1]
-
Optional Wash: If high purity is required, wash with 10 mL of saturated
to remove excess formic acid.[1] (Caution: evolution).-
Expert Tip: For crude applications, this can be skipped as formic acid is volatile, but washing prevents acid-catalyzed degradation during distillation.[1]
-
-
Dry the organic layer over anhydrous
, filter, and concentrate on a rotary evaporator to remove Toluene.
Step 4: Purification
-
Perform vacuum distillation on the residue.[1]
-
Target Fraction: Collect the fraction boiling at 120–130°C @ 2–5 mmHg (approximate, adjust based on vacuum strength).
-
Yield: Expected yield is 85–95% (approx.[1] 10.6 – 11.8 g).[1]
Figure 2: Operational workflow for the azeotropic synthesis method.
Characterization & Validation
To validate the identity and purity of the synthesized N-Furfurylformamide, compare spectral data against the following standards.
4.1 Physical Properties[1][3]
-
Appearance: Clear, colorless to pale yellow viscous liquid.[1]
-
Solubility: Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.[1]
4.2 NMR Spectroscopy (
NMR, 300 MHz,
)
The amide bond exhibits rotamerism (cis/trans isomers), often resulting in dual peaks for the formyl proton and adjacent methylene group.[1]
| Assignment | Shift ( | Multiplicity | Integration | Notes |
| -CHO (Formyl) | 8.05 – 8.25 | Singlet (broad) | 1H | Diagnostic peak.[1] May appear as two peaks due to rotamers.[1] |
| Furan-H5 | 7.35 – 7.40 | Doublet | 1H | |
| Furan-H3/H4 | 6.20 – 6.35 | Multiplet | 2H | |
| -CH2-N | 4.40 – 4.55 | Doublet/Singlet | 2H | Methylene bridge.[1] Shifts slightly based on rotamer. |
| -NH- | 6.00 – 7.00 | Broad | 1H | Often broad or exchanged out; shift varies with concentration.[1] |
4.3 IR Spectroscopy[1]
-
3280 cm⁻¹: N-H stretching (Amide).[1]
-
1660-1670 cm⁻¹: C=O stretching (Amide I band) - Strong.[1]
-
1530 cm⁻¹: N-H bending (Amide II band).[1]
-
740 cm⁻¹: Furan ring breathing mode.[1]
Troubleshooting & Safety
5.1 Common Issues
| Symptom | Probable Cause | Corrective Action |
| Black/Tar Formation | Polymerization of furan ring.[1] | Reaction temp too high or acid too concentrated.[1] Ensure efficient stirring and use Toluene to clamp temp at 110°C. |
| Low Yield | Incomplete water removal.[1] | Check Dean-Stark seal.[1] Ensure fresh toluene is used.[1] |
| Product smells "fishy" | Residual unreacted amine.[1] | The initial stoichiometry was off, or reaction incomplete. Wash organic layer with dilute 1M HCl (carefully) to remove amine, then neutralize.[1] |
5.2 Safety (HSE)
-
Furfurylamine: Highly corrosive and toxic.[1][5] Absorbs through skin.[1] Use nitrile gloves and face shield.[1]
-
Formic Acid: Corrosive.[1] Causes severe burns.[1] Incompatible with strong oxidizers.[1]
-
Ventilation: All operations must be performed in a fume hood.[1]
-
Waste: Dispose of toluene/formic acid waste in halogenated organic solvent waste (if DCM used in workup) or non-halogenated organic waste.[1]
References
-
PubChem. N-Furfurylformamide (Compound).[1] National Library of Medicine.[1] Accessed Oct 2023.[1][6] [Link][1]
-
Reddy, P. G., et al. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid."[1] Tetrahedron Letters, vol. 41, no. 5, 2000. (Methodology adaptation for azeotropic removal). [Link][1]
Sources
- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Density, Speed of Sound, Refractive Index, and the Derived Properties of Binary Mixtures of N,N-Dimethylacetamide with 1-Butanol, 1-Pentanol, Furfural, or Furfuryl Alcohol at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
Green Chemistry Approach for N-Furfurylformamide Synthesis
Application Note & Protocol | Doc ID: GC-NFF-2026 [1][2]
Abstract
This guide details a high-efficiency, solvent-free protocol for the synthesis of N-Furfurylformamide (CAS 72693-10-8) via catalyst-free transamidation.[1][2] By utilizing ethyl formate as both the reagent and transient solvent, this method eliminates the need for hazardous coupling agents (e.g., DCC, EDC), corrosive acids, or toxic solvents (e.g., DMF, DCM). The protocol aligns with the 12 Principles of Green Chemistry , specifically prioritizing Atom Economy, Safer Solvents and Auxiliaries, and Design for Energy Efficiency. The resulting product is a critical intermediate for pharmaceutical scaffolds, including peptidomimetics and furan-based bio-active compounds.[2]
Introduction & Green Rationale
Traditional formylation of amines often employs acetic formic anhydride , chloral , or formic acid under harsh conditions. These methods suffer from poor atom economy, generation of acidic waste, and safety risks associated with corrosive reagents.
The Green Transamidation Approach described here utilizes ethyl formate , a GRAS (Generally Recognized As Safe) flavoring agent, to transfer the formyl group to furfurylamine .
Key Advantages:
-
Atom Economy: The only byproduct is ethanol , which can be recovered and recycled.
-
Solvent-Free (Neat): The reaction proceeds without an auxiliary solvent; ethyl formate acts as the reaction medium until consumed.[2]
-
Catalyst-Free: The nucleophilicity of the primary amine is sufficient to drive the reaction at mild temperatures, avoiding metal waste or catalyst recovery steps.
-
Scalability: The process is easily scalable from milligram to kilogram scales with consistent yield profiles.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of the primary amine (furfurylamine) attacks the electrophilic carbonyl carbon of ethyl formate.[2] This forms a tetrahedral intermediate, which collapses to expel the ethoxide leaving group (protonated to ethanol), yielding the N-formyl product.
Mechanistic Pathway (DOT Visualization)[2]
Figure 1: Mechanism of catalyst-free transamidation between furfurylamine and ethyl formate.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
Step-by-Step Procedure
| Step | Action | Critical Parameter | Rationale |
| 1 | Setup | Charge RBF with Furfurylamine (1.0 equiv).[1][2] | Use a dry flask to prevent hydrolysis of ethyl formate. |
| 2 | Addition | Add Ethyl Formate (3.0 - 5.0 equiv) slowly. | Excess ethyl formate ensures complete conversion and maintains liquidity.[1][2] |
| 3 | Reaction | Heat to Reflux (54-60°C) for 4–6 hours . | Gentle reflux drives the equilibrium forward.[1][2] Monitor by TLC (SiO2, EtOAc/Hexane).[2] |
| 4 | Concentration | Remove excess ethyl formate and byproduct ethanol via rotary evaporation (40°C, reduced pressure). | Ethanol removal shifts equilibrium toward product (Le Chatelier’s principle).[1][2] |
| 5 | Purification | Option A (High Purity): Vacuum distillation (BP ~140-150°C @ 10 mmHg).Option B (Standard): High-vacuum drying if NMR shows >95% purity.[1][2] | Product is a high-boiling liquid/oil.[1][2] Distillation yields analytical grade material.[2] |
Experimental Workflow (DOT Visualization)
Figure 2: Process flow for the solvent-free synthesis of N-Furfurylformamide.
Validation & Characterization
The synthesized product is typically a colorless to pale yellow viscous oil .[2]
Spectroscopic Data (Reference Values)
To validate the synthesis, compare your isolated product against these standard markers:
-
1H NMR (DMSO-d6, 270 MHz):
-
Physical Properties:
Green Metrics Calculation
Assumptions: 10 mmol scale, 95% Yield.
-
Atom Economy (AE): (MW Product / MW Reactants) × 100
-
E-Factor: < 0.5 (Excellent, primarily composed of recyclable solvent loss).[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Incomplete conversion due to equilibrium. | Increase Ethyl Formate equivalents (to 5.0) or extend reflux time. Ensure moisture-free conditions.[1][2] |
| Product Color (Dark/Brown) | Oxidation of furan ring.[1][2] | Perform reaction under Nitrogen/Argon atmosphere. Store product in dark, cold conditions. |
| Residual Solvent | Ethanol trapping in viscous oil.[1][2] | Dry under high vacuum (<1 mbar) at 40°C for >2 hours.[2] |
References
-
LookChem. (n.d.).[2][4] N-furfurylformamide Product Information and Synthesis Routes. Retrieved February 7, 2026, from [Link]
-
PubChem. (2025).[2][7] N-Furfurylformamide Compound Summary (CID 194461).[1][2] National Center for Biotechnology Information.[2] Retrieved February 7, 2026, from [Link]
-
Breitung, J., et al. (1990).[2][8] N-Furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes. Journal of Biological Chemistry. (Contextual validation of structure and stability).
-
Reddy, B. M., et al. (2011).[2] An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews. (Methodology foundation).[2]
Sources
- 1. 72693-10-8,2-furylmethylformamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. N-furfurylformamide|lookchem [lookchem.com]
- 5. Furfurylamine | 617-89-0 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Furfurylformamide in Medicinal Chemistry
Introduction: The Strategic Value of the Furan Scaffold and the N-Formyl Moiety in Drug Discovery
The furan ring is a privileged five-membered aromatic heterocycle that serves as a crucial scaffold in a multitude of physiologically active compounds.[1] Its utility in medicinal chemistry is well-documented, with furan-containing molecules demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The furan nucleus is often employed as a bioisostere for phenyl rings, offering a unique combination of steric and electronic properties that can enhance drug-receptor interactions, improve metabolic stability, and modulate bioavailability.[1]
Juxtaposed with the versatile furan scaffold, the N-formyl group, as seen in N-Furfurylformamide, presents an intriguing functional handle for medicinal chemists. While simple in structure, the formamide moiety can participate in key hydrogen bonding interactions within biological targets and serve as a reactive intermediate for further chemical elaboration. For instance, N-methylformamide has been investigated as an experimental antitumor agent, highlighting the potential bioactivity of N-formyl compounds, although its efficacy is highly dependent on the overall molecular structure.[1]
This guide provides a detailed exploration of the applications of N-Furfurylformamide as a versatile building block in medicinal chemistry. We will delve into its potential as a scaffold for generating novel compound libraries targeting various disease areas, supported by detailed synthetic protocols and methodologies for biological evaluation.
Part 1: N-Furfurylformamide as a Precursor for Bioactive Amine Derivatives
The formyl group of N-Furfurylformamide can be readily hydrolyzed under acidic or basic conditions to yield furfurylamine. This primary amine is a valuable synthon for the introduction of the furfuryl group into a wide array of molecular architectures. The resulting secondary or tertiary amines can be key components of pharmacophores that interact with various biological targets.
Application Focus: Synthesis of Novel Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The furfuryl group can serve as a valuable substituent to probe interactions within this pocket.
Scientific Rationale: The furan ring of the furfuryl moiety can engage in hydrophobic and potential π-stacking interactions with residues in the kinase active site. The nitrogen atom of the amine can act as a hydrogen bond acceptor or donor, further stabilizing the inhibitor-enzyme complex. By systematically modifying the amine with various substituents, a library of compounds can be generated to optimize potency and selectivity.
Experimental Workflow: From N-Furfurylformamide to Kinase Inhibitors
Caption: Synthetic workflow for generating kinase inhibitors from N-Furfurylformamide.
Protocol 1: Synthesis of a Furfuryl-Substituted Pyrimidine Library
This protocol outlines the synthesis of a library of N-(pyrimidin-4-yl)furan-2-ylmethanamine derivatives, which can be screened for kinase inhibitory activity.
Step 1: Hydrolysis of N-Furfurylformamide to Furfurylamine
-
Materials: N-Furfurylformamide, 6M Hydrochloric Acid, Sodium Hydroxide, Diethyl Ether.
-
Procedure: a. To a solution of N-Furfurylformamide (1 eq.) in ethanol, add 6M HCl (2 eq.). b. Reflux the mixture for 4 hours, monitoring the reaction by TLC. c. Cool the reaction to room temperature and neutralize with 10M NaOH until pH > 10. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield furfurylamine.
Step 2: Nucleophilic Aromatic Substitution with 4-Chloropyrimidine
-
Materials: Furfurylamine, 4-Chloropyrimidine, Triethylamine, Dichloromethane (DCM).
-
Procedure: a. Dissolve furfurylamine (1 eq.) and 4-chloropyrimidine (1.1 eq.) in DCM. b. Add triethylamine (1.5 eq.) to the solution. c. Stir the reaction at room temperature for 12-18 hours. d. Monitor the reaction by TLC. e. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by column chromatography on silica gel.
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound ID | R-Group on Pyrimidine | IC50 (nM) against Kinase X |
| Lib-01 | H | 250 |
| Lib-02 | 2-Methylphenyl | 75 |
| Lib-03 | 4-Fluorophenyl | 50 |
| Lib-04 | 3-Methoxyphenyl | 120 |
Part 2: N-Furfurylformamide in the Synthesis of Anticancer Agents
The furan scaffold is present in numerous compounds with demonstrated anticancer activity.[6][7] These compounds often act by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[6]
Application Focus: Development of Novel Antiproliferative Agents
N-Furfurylformamide can be utilized as a starting material to generate novel compounds with potential antiproliferative activity. The formamide nitrogen can be part of a larger heterocyclic system, or the furfuryl group can be appended to a known anticancer scaffold.
Scientific Rationale: By incorporating the N-Furfurylformamide moiety into larger, more complex molecules, it is possible to create novel chemical entities that interact with anticancer targets. For example, the synthesis of hybrid molecules that combine the furan ring with other pharmacophores known to possess cytotoxic activity can lead to synergistic effects and improved therapeutic profiles.
Signaling Pathway: Potential Inhibition of PI3K/Akt Pathway
Caption: Potential mechanism of action for an N-Furfurylformamide derivative targeting the PI3K/Akt pathway.
Protocol 2: Synthesis of a Furan-Containing Thiosemicarbazone Library
Thiosemicarbazones are a class of compounds known for their anticancer properties. This protocol describes the synthesis of thiosemicarbazones starting from a derivative of N-Furfurylformamide.
Step 1: Vilsmeier-Haack Formylation of a Substituted Furan
This step would be performed on a furan derivative, not N-Furfurylformamide itself, to generate a furfural intermediate. For the purpose of this hypothetical protocol, we will assume the availability of 5-(N-formyl-N-methylaminomethyl)furan-2-carbaldehyde.
Step 2: Condensation with Thiosemicarbazide
-
Materials: 5-(N-formyl-N-methylaminomethyl)furan-2-carbaldehyde, Thiosemicarbazide, Ethanol, Acetic Acid.
-
Procedure: a. Dissolve the furfural derivative (1 eq.) in warm ethanol. b. Add a solution of thiosemicarbazide (1.1 eq.) in water. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 2-3 hours. A precipitate should form. e. Cool the reaction mixture and collect the solid product by filtration. f. Wash the product with cold ethanol and dry under vacuum.
Data Presentation: Hypothetical Antiproliferative Activity
| Compound ID | Cell Line | IC50 (µM) |
| TSC-01 | HeLa (Cervical Cancer) | 8.5 |
| TSC-01 | SW620 (Colorectal Cancer) | 12.2 |
| TSC-02 | HeLa (Cervical Cancer) | 5.1 |
| TSC-02 | SW620 (Colorectal Cancer) | 7.8 |
Part 3: N-Furfurylformamide in the Development of Neuroprotective Agents
Neurodegenerative diseases represent a significant unmet medical need.[8] Furan-containing compounds have shown promise as neuroprotective and anti-neuroinflammatory agents.[9][10] For instance, 5-hydroxymethylfurfural has been shown to improve cognitive impairment in animal models of Alzheimer's disease.[11]
Application Focus: Synthesis of Novel Neuroprotective Compounds
The N-Furfurylformamide scaffold can be elaborated to create novel molecules with the potential to protect neurons from damage and reduce neuroinflammation.
Scientific Rationale: The furan ring can be a key pharmacophoric element for interaction with targets involved in neurodegeneration. The formamide group can be modified to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are crucial for blood-brain barrier penetration and target engagement.
Experimental Workflow: Development of Neuroprotective Agents
Caption: Workflow for the development of neuroprotective agents from N-Furfurylformamide.
Protocol 3: In Vitro Neuroprotection Assay
This protocol describes a general method for evaluating the neuroprotective effects of newly synthesized N-Furfurylformamide derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Materials: SH-SY5Y cells, DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hydrogen Peroxide (H₂O₂), MTT reagent, DMSO, N-Furfurylformamide derivatives.
-
Procedure: a. Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 2 hours. c. Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (except for the control group). d. Incubate for 24 hours. e. Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. f. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. g. Calculate the percentage of cell viability relative to the untreated control.
Safety and Handling of N-Furfurylformamide
N-Furfurylformamide is a chemical that requires careful handling. According to its GHS classification, it is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[12]
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
References
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6539. [Link]
-
Gate, E. N., Threadgill, M. D., Stevens, M. F., Chubb, D., Vickers, L. M., Langdon, S. P., Hickman, J. A., & Gescher, A. (1986). Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide. Journal of Medicinal Chemistry, 29(6), 1046–1052. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 194461, N-Furfurylformamide. Retrieved November 16, 2023 from [Link].
-
Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2018). Anti-cancer agents in medicinal chemistry, 18(10), 1437–1448. [Link]
-
Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017). Journal of Medicinal Chemistry, 60(10), 4238–4252. [Link]
-
5-Hydroxymethylfurfural, an antioxidant agent from Alpinia oxyphylla Miq. improves cognitive impairment in Aβ 1-42 mouse model of Alzheimer's disease. (2014). Journal of Ethnopharmacology, 153(3), 771–779. [Link]
-
Neuroprotective agents. (2000). The Western journal of medicine, 172(4), 267–270. [Link]
-
Protein Kinase Inhibitors. (2012). Blue Ridge Institute for Medical Research. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
Overview of Current Type I/II Kinase Inhibitors. (2019). Cancers, 11(11), 1678. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4649. [Link]
Sources
- 1. Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 3. ijabbr.com [ijabbr.com]
- 4. brimr.org [brimr.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Hydroxymethylfurfural, an antioxidant agent from Alpinia oxyphylla Miq. improves cognitive impairment in Aβ 1-42 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Utilization of N-Furfurylformamide in Multicomponent Reaction Protocols
Abstract
This application note details the strategic use of
Module 1: Precursor Activation (Dehydration Protocol)
The primary utility of
Mechanism of Activation
The phosphoryl chloride (
Protocol: Dehydration of N-Furfurylformamide
Reagents:
- -Furfurylformamide (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.1 equiv) -
Triethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) or dry THF [Solvent]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add
-furfurylformamide (e.g., 10 mmol) and dry DCM ( concentration). -
Cooling: Cool the solution to -5 °C using an ice/salt bath.
-
Base Addition: Add
dropwise. Stir for 10 minutes. -
Dehydration: Add
dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction. -
Monitoring: Stir at 0 °C for 45–60 minutes. Monitor via TLC (Hexane/EtOAc 3:1). The formamide spot (
) should disappear, replaced by a less polar isocyanide spot ( ). -
Quench: Pour the mixture into a saturated
solution (ice-cold) to quench excess . -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate under reduced pressure at < 30 °C (isocyanides are volatile).
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the Amide Carbonyl stretch (
) and the appearance of the characteristic Isocyanide peak at .
Module 2: The Ugi-4CR Protocol
With the fresh
The Reaction System
-
Amine: Benzylamine (Model substrate)
-
Aldehyde: Benzaldehyde (Model substrate)
-
Acid: (E)-But-2-enoic acid (Crotonic acid) [Selected to enable Module 3]
-
Isocyanide:
-Furfuryl isocyanide (Prepared in Module 1)
Protocol: One-Pot Ugi Synthesis
-
Imine Formation: In a vial, dissolve Benzylamine (1.0 equiv) and Benzaldehyde (1.0 equiv) in Methanol (MeOH,
). Stir at room temperature (RT) for 30 minutes to pre-form the imine (Schiff base). Note: Adding molecular sieves (3Å) can drive this equilibrium. -
Acid Addition: Add Crotonic acid (1.0 equiv). Stir for 5 minutes.
-
Isocyanide Addition: Add
-furfuryl isocyanide (1.0 equiv). -
Reaction: Stir at RT for 24 hours. The reaction often turns yellow/orange.
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with
(to remove unreacted amine) and saturated (to remove unreacted acid). -
Purification: Silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Data Summary: Typical Yields
| Component Variation | Solvent | Temperature | Time | Yield (%) |
| Standard (Ph-CHO, Bn-NH2) | MeOH | 25 °C | 24 h | 78–85% |
| Steric Bulk (t-Butyl-CHO) | MeOH/TFE (1:1) | 25 °C | 48 h | 65% |
| Electronic (p-NO2-Ph-COOH) | MeOH | 25 °C | 12 h | 92% |
Module 3: Post-Condensation Modification (IMDAF)
This module demonstrates the "Self-Validating" nature of the protocol. The Ugi adduct contains a furan ring (diene) and a crotonyl group (dienophile). Heating this adduct triggers an Intramolecular Diels-Alder Furan (IMDAF) reaction, creating a complex tricyclic lactam. This confirms the successful incorporation of the
Protocol: Thermal Cyclization
-
Solvent Switch: Dissolve the purified Ugi adduct in Toluene (
). -
Reaction: Heat to reflux (110 °C) for 12 hours.
-
Result: The furan ring cyclizes across the alkene, forming an oxa-bridged isoindolone system.
Visualizations[2][3]
Figure 1: Reaction Workflow & Logic
Caption: Workflow converting stable N-Furfurylformamide into complex tricycles via Isocyanide generation and Ugi-IMDAF sequence.
Figure 2: Mechanistic Pathway (Ugi Reaction)
Caption: The Ugi mechanism. The N-furfuryl isocyanide attacks the iminium ion, leading to the critical Mumm rearrangement.
References
-
Salami, S. A., et al. (2022).[2] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules. Available at: [Link]
- Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.
- Wright, D. L., et al. (2000). "The Ugi/Diels-Alder Reaction: A Combined MCR/Cycloaddition Strategy." Organic Letters.
-
Medvedev, O. S., et al. (2019). "New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives."[3][4] Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Shaabani, A., et al. (2025). "Multicomponent reactions (MCRs) yielding medicinally relevant rings."[5][6] RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. BJOC - New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
Application Note: N-Furfurylformamide as a Strategic Precursor for Pharmaceutical Intermediates
[1][2]
Abstract
N-Furfurylformamide (N-FFA) is a critical C5-building block in modern pharmaceutical synthesis.[1][2] While often overlooked as a simple amide, its primary utility lies in its role as a stable, shelf-ready precursor to N-furfuryl isocyanide —a high-value reagent for Isocyanide-based Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions.[1][2] This guide provides a validated, high-purity protocol for the synthesis of N-FFA, its dehydration to the reactive isocyanide, and its subsequent application in generating peptidomimetic libraries.[1] We emphasize the "Convertible Isocyanide" strategy, where the furan moiety serves as a latent functional group for post-condensation diversity-oriented synthesis (DOS).[1]
Module 1: Synthesis & Purification of N-Furfurylformamide (N-FFA)[1][2]
Strategic Rationale
Direct formylation of furfurylamine is the industry standard.[1] While acetic formic anhydride is a common reagent, this protocol utilizes ethyl formate .[1][2]
-
Why Ethyl Formate? It avoids the formation of acidic byproducts (acetic acid) that can degrade the acid-sensitive furan ring.[2] The byproduct is ethanol, which simplifies purification and minimizes ring-opening side reactions.[1][2]
Chemical Properties
| Property | Value |
| IUPAC Name | N-(furan-2-ylmethyl)formamide |
| CAS Number | 616-67-1 |
| Molecular Weight | 125.13 g/mol |
| Appearance | Pale yellow to amber liquid |
| Boiling Point | 138–140 °C (at 10 mmHg) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO |
Experimental Protocol
Scale: 100 mmol input Target Yield: >90% Purity: >98% (by GC-MS)
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging: Add Furfurylamine (9.71 g, 100 mmol) to the flask.
-
Reagent Addition: Add Ethyl Formate (37.0 g, 500 mmol, 5 equiv). The large excess drives the equilibrium forward (Le Chatelier’s principle).[2]
-
Reaction: Heat the mixture to reflux (approx. 54°C) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[1][2] The amine spot (ninhydrin active) should disappear.[1][2]
-
Workup: Remove excess ethyl formate and the ethanol byproduct via rotary evaporation at reduced pressure (40°C, 200 mbar).
-
Purification: The resulting oil is often sufficiently pure (>95%).[1][2] For pharma-grade applications, perform vacuum distillation (bp ~140°C @ 10 mmHg) to obtain a colorless to pale yellow oil.[1][2]
Module 2: The Isocyanide Gateway (Dehydration Protocol)[2]
Strategic Rationale
N-FFA is chemically stable, whereas N-furfuryl isocyanide is foul-smelling and unstable over long periods.[1][2] Therefore, N-FFA should be stored, and the dehydration step performed on-demand prior to library synthesis.[1][2]
-
Mechanism: Dehydration using Phosphorus Oxychloride (POCl3) and Triethylamine (Et3N).[1][2][5][6]
-
Critical Control Point: Temperature control is vital.[1][2] Exotherms >5°C can cause polymerization of the isocyanide (black tar formation).[2]
Experimental Protocol (The "Flash" Dehydration)
Safety Note: Perform ONLY in a well-ventilated fume hood. Isocyanides have a potent, repulsive odor.[1][2][5]
Reagents:
Step-by-Step Methodology:
-
Solvation: Dissolve N-FFA (1.25 g, 10 mmol) and Et3N (4.9 mL, 35 mmol) in anhydrous DCM (20 mL) in a dry flask under Nitrogen atmosphere.
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Addition: Add POCl3 (1.0 mL, 11 mmol) dropwise over 15 minutes. Do not allow internal temp to rise above 5°C.
-
Reaction: Stir at 0°C for 30–60 minutes. Reaction completion is indicated by the consumption of the formamide (TLC/GC).
-
Quench: Pour the mixture into a vigorously stirred solution of Na2CO3 (7% aq, 20 mL) to neutralize excess acid.
-
Extraction: Separate the organic layer.[1][2][7] Wash with water (2x) and brine (1x).[1][2]
-
Drying: Dry over MgSO4, filter, and concentrate carefully (isocyanides are volatile).
-
Storage: Use immediately for Module 3.
Module 3: Pharmaceutical Application (Ugi-4CR)[1][2][8]
The "Convertible" Scaffold
The Ugi 4-Component Reaction (Ugi-4CR) combines an amine, aldehyde, carboxylic acid, and our N-furfuryl isocyanide to create a peptidomimetic scaffold.[1][2]
-
Why Furan? The furan ring is not just a passive substituent.[1][2] It acts as a "handle" for post-condensation modifications, such as Diels-Alder cycloadditions (to make oxanorbornenes) or oxidative ring openings (Achmatowicz reaction) to access diverse heterocycles.[1][2]
Protocol: Combinatorial Library Synthesis
Target:
Reagents:
-
Component C: Carboxylic Acid (e.g., Benzoic Acid, 1.0 equiv)[1][2]
-
Component D: N-Furfuryl Isocyanide (1.0 equiv, freshly prepared)[1][2]
-
Solvent: Methanol (MeOH) (0.5 M concentration)
Workflow:
-
Imine Formation: Add Amine and Aldehyde to a vial containing MeOH. Stir for 30 minutes at room temperature to pre-form the imine (schiff base). This reduces side reactions.[1][2]
-
Isocyanide Addition: Add N-Furfuryl Isocyanide last.
-
Incubation: Stir at ambient temperature for 24 hours.
-
Isolation: The Ugi product often precipitates from Methanol.[1][2] If not, evaporate solvent and purify via automated flash chromatography (Gradient: 0-50% EtOAc in Hexanes).[1][2]
Module 4: Visualizing the Pathway
The following diagram illustrates the complete workflow from raw material to pharmaceutical intermediate, highlighting the critical "Activation" step.
Caption: Workflow for converting Furfurylamine to complex pharmaceutical scaffolds via the N-Furfurylformamide intermediate.
References
-
Synthesis of N-Furfurylformamide
-
Dehydration Protocol (Isocyanide Synthesis)
-
Ugi Reaction & Pharmaceutical Applications
-
Post-Ugi Transformations (Furan Applications)
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]
- 4. sandermanpub.net [sandermanpub.net]
- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furfurylamine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Catalytic N-formylation of Furfurylamine to Yield N-Furfurylformamide
Abstract
This document provides a comprehensive guide for the catalytic N-formylation of furfurylamine to produce N-furfurylformamide, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1][2] We delve into the mechanistic underpinnings of this transformation, offering detailed, field-tested protocols for both homogeneous and heterogeneous catalytic systems. This guide is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and practical insights necessary for successful synthesis.
Introduction: The Significance of N-Furfurylformamide and Catalytic N-Formylation
N-furfurylformamide is a crucial building block in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3] Furfurylamine, derived from renewable biomass sources like furfural, serves as a sustainable starting material for its synthesis.[4][5][6] The N-formylation reaction, which introduces a formyl group (-CHO) onto the nitrogen atom of an amine, is a fundamental transformation in organic chemistry.[2]
Traditionally, N-formylation has been achieved using stoichiometric amounts of formylating agents, which can generate significant waste. Catalytic methods, however, offer a more sustainable and atom-economical alternative.[2] These approaches often utilize catalysts to facilitate the reaction with milder reagents and under more environmentally benign conditions. This guide will explore two prominent catalytic pathways for the N-formylation of furfurylamine.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The catalytic N-formylation of amines can proceed through several pathways depending on the formyl source and the catalyst employed.
Formylation with Formic Acid
When using formic acid as the formylating agent, the reaction generally proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid.[7] This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the desired N-formylated product.[7] The role of the catalyst in this process is to activate the formic acid, making it more susceptible to nucleophilic attack.
Caption: Proposed mechanism for N-formylation using formic acid.
Formylation with Carbon Dioxide and a Reducing Agent
A greener approach involves the use of carbon dioxide (CO2) as a C1 source, in conjunction with a reducing agent like a hydrosilane.[1][3][8] This pathway is more complex and can proceed through different intermediates depending on the specific catalyst and reaction conditions.[9] One proposed mechanism involves the formation of a silylcarbamate intermediate, which is then reduced to the final N-formylated product.[9]
Experimental Protocols: A Step-by-Step Guide
Safety First: Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents. Furfurylamine is corrosive and can cause skin and eye irritation.[10][11][12] Formic acid is also corrosive and can cause severe burns.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10][11][13][14] All manipulations should be performed in a well-ventilated fume hood.[11][12][14]
Protocol 1: Heterogeneous Catalysis using Zeolite A
This protocol outlines a simple and efficient method for the N-formylation of furfurylamine using Zeolite A as a reusable heterogeneous catalyst.[15]
Materials:
-
Furfurylamine (purified by distillation)
-
Formic acid (≥98%)
-
Zeolite A (activated by heating at 120 °C for 4 hours prior to use)
-
Ethyl acetate (for workup)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add furfurylamine (1.0 g, 10.3 mmol) and formic acid (0.56 g, 12.3 mmol).
-
Catalyst Addition: Add activated Zeolite A (0.1 g, 10 wt% of furfurylamine) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion of the reaction (typically within a short period), add ethyl acetate (20 mL) to the reaction mixture.
-
Catalyst Removal: Filter the mixture to remove the Zeolite A catalyst. The catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.[15]
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-furfurylformamide.
-
Characterization: The purity and identity of the product can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Homogeneous Catalysis using Iodine
This protocol describes a solvent-free method for the N-formylation of furfurylamine using a catalytic amount of molecular iodine.[16]
Materials:
-
Furfurylamine (purified by distillation)
-
Formic acid (≥98%)
-
Iodine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Sodium thiosulfate solution (for workup)
-
Ethyl acetate (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine furfurylamine (1.0 g, 10.3 mmol) and formic acid (0.95 g, 20.6 mmol).
-
Catalyst Addition: Add a catalytic amount of iodine (0.13 g, 0.515 mmol, 5 mol%) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 70 °C with stirring. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Quenching: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-furfurylformamide.
-
Characterization: Analyze the product using NMR and mass spectrometry to confirm its structure and purity.
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalytic system can significantly impact the reaction's efficiency, yield, and environmental footprint. Below is a table summarizing the key parameters for the two protocols described.
| Parameter | Protocol 1: Zeolite A | Protocol 2: Iodine |
| Catalyst Type | Heterogeneous | Homogeneous |
| Catalyst Loading | 10 wt% | 5 mol% |
| Solvent | Solvent-free | Solvent-free |
| Temperature | Room Temperature | 70 °C |
| Key Advantages | Catalyst reusability, mild conditions | High efficiency, simple setup |
| Considerations | Catalyst activation required | Catalyst removal requires quenching |
Visualization of Experimental Workflow
Caption: Experimental workflows for the two catalytic protocols.
Conclusion and Future Perspectives
This guide has provided detailed protocols and mechanistic insights into the catalytic N-formylation of furfurylamine. Both the heterogeneous Zeolite A system and the homogeneous iodine-catalyzed method offer efficient and practical routes to N-furfurylformamide. The choice between these methods will depend on specific laboratory capabilities, desired scale, and considerations for catalyst cost and reusability.
Future research in this area will likely focus on the development of even more sustainable and active catalysts, potentially including non-precious metal-based systems and biocatalytic approaches.[6] The use of CO2 as a C1 feedstock remains a highly attractive area of investigation, with ongoing efforts to design catalysts that can operate under milder conditions with higher turnover numbers.[17][18][19]
References
-
N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. MedCrave online. (2017-09-12). Available at: [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. (2022-10-17). Available at: [Link]
-
Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available at: [Link]
-
N-Formylation of amines using methanol as a C1 source: (a) homogeneous catalysis. ResearchGate. Available at: [Link]
-
Homogeneous Catalysis in N-Formylation/N-Methylation Utilizing Carbon Dioxide as the C1 Source. PubMed. (2024-11-18). Available at: [Link]
-
Au/Nb2O5-catalyzed N-Formylation of Amines Utilizing High Selectivity to Formate Intermediate in CO2 Hydrogenation. Kyushu University. Available at: [Link]
-
N-Formylation of Amines by a Magnetically Separable Cobalt Nanocatalyst Using CO2 as a C1 Source. Inorganic Chemistry - ACS Publications. (2026-01-28). Available at: [Link]
-
Photocatalytic N-Formylation of CO2 with Amines Catalyzed by Diethyltriamine Pentaacetic Acid. MDPI. (2024-07-11). Available at: [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Publications. (2018-10-04). Available at: [Link]
-
Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. (2025-09-06). Available at: [Link]
-
Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry (RSC Publishing). Available at: [Link]
-
N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. PMC. (2019-02-11). Available at: [Link]
-
Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry (RSC Publishing). Available at: [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Hindawi. Available at: [Link]
-
N-Furfurylformamide. PubChem - NIH. Available at: [Link]
-
Furfurylamine Hazard Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate. (2025-11-01). Available at: [Link]
-
Safety Data Sheet: Formic acid. Carl ROTH. Available at: [Link]
Sources
- 1. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photocatalytic N-Formylation of CO2 with Amines Catalyzed by Diethyltriamine Pentaacetic Acid [mdpi.com]
- 4. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. sandermanpub.net [sandermanpub.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous Catalysis in N-Formylation/N-Methylation Utilizing Carbon Dioxide as the C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 17. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 19. pubs.acs.org [pubs.acs.org]
Analytical methods for N-Furfurylformamide characterization (HPLC, GC-MS)
Application Note: Comprehensive Characterization of N-Furfurylformamide (NFF)
Executive Summary
N-Furfurylformamide (NFF) is a critical intermediate in the synthesis of pharmaceutical furan derivatives and a potential Maillard reaction product in food chemistry. Its characterization presents a unique analytical duality: it is sufficiently volatile for Gas Chromatography (GC) but possesses a polar amide functionality that complicates retention and peak shape in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides a self-validating analytical framework. We move beyond simple "recipes" to explain the physicochemical behavior of NFF—specifically the cis/trans amide rotamerism —which is the most common cause of "false impurity" flags during method development.
Physicochemical Profile & Analytical Challenges
Before injecting a sample, understanding the molecule is mandatory to avoid misinterpretation of data.
| Property | Value/Description | Analytical Implication |
| Structure | Furan ring linked to a formamide group. | UV Active: Furan absorbs at 210–220 nm. MS Active: Distinctive furfuryl fragmentation. |
| Polarity | Moderate (LogP ~ 0.1–0.5). | HPLC: Low retention on standard C18; requires high aqueous start or polar-embedded phase. |
| Volatility | BP ~309°C (Predicted), volatile under vacuum. | GC: Suitable for GC-MS, but polar tailing is a risk on non-polar columns. |
| Stereochemistry | Rotameric (Restricted C-N rotation). | Critical: May appear as two peaks in HPLC at room temperature (split peak), mimicking an impurity. |
Part I: HPLC-UV/PDA Method (Purity & Quantification)
Objective: To determine the assay purity of NFF and quantify non-volatile impurities (e.g., oxidized furan derivatives).
The "Rotamer Trap" (Expert Insight)
NFF exists in equilibrium between cis and trans conformers due to the partial double-bond character of the C-N amide bond.
-
At 25°C: The interconversion is slow on the NMR/HPLC timescale. You may see a "saddle" or split peak.
-
The Fix: Elevate column temperature to 45°C–50°C . This increases the rotation rate, coalescing the rotamers into a single, sharp peak.
Recommended Protocol
-
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent Polar-C18/Phenyl-Hexyl).
-
Why: Standard C18 may result in early elution. A Phenyl-Hexyl phase interacts with the furan pi-electrons, increasing retention and selectivity.
-
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.0).
-
Why: Low pH suppresses silanol activity and keeps any unreacted Furfurylamine (impurity) protonated and eluting early (void volume).
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50°C (Critical for rotamer coalescence).
-
Detection: 215 nm (primary), 254 nm (secondary).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (High aqueous for retention) |
| 2.0 | 5 | Isocratic hold to trap polar impurities |
| 12.0 | 90 | Gradient ramp to elute NFF and hydrophobics |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Method Validation Logic (Self-Check)
-
Linearity: Prepare standards from 10 µg/mL to 500 µg/mL.
-
Specificity: Inject the precursor (Furfurylamine). It should elute near the void volume (Rt < 2.5 min), well-separated from NFF (Rt ~ 6-8 min).
Part II: GC-MS Method (Identification & Volatile Impurities)
Objective: Structural confirmation and detection of residual solvents or volatile side-products.
The "Thermal Degradation" Risk
Furfuryl derivatives can polymerize or decarbonylate at extreme temperatures.
-
Inlet Rule: Do not exceed 250°C if possible. Use a deactivated split liner with glass wool to trap non-volatiles (polymers) and prevent them from reaching the column head.
Recommended Protocol
-
System: GC Single Quadrupole MS (EI mode, 70 eV).
-
Column: DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Note: If peak tailing is severe due to the amide group, switch to a DB-WAX (PEG) column, but respect the lower temperature limit (~250°C).
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1 or 50:1 depending on concentration). Temp: 240°C.
-
Oven Program:
-
Hold 60°C for 1 min (Solvent delay).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
Mass Spectrum Interpretation (The Fingerprint)
When analyzing the spectrum of NFF (MW 125), look for these diagnostic ions:
| m/z | Identity | Mechanism |
| 125 | [M]+ | Molecular Ion (usually distinct). |
| 96 | [M - CHO]+ | Loss of the formyl group (decarbonylation). |
| 81 | Base Peak | Furfuryl Cation (C5H5O+) . The most stable fragment; characteristic of all furfuryl compounds. |
| 53 | Furan Ring | Fragmentation of the furan ring itself. |
Visualization: Analytical Decision Workflow
The following diagram illustrates the logic flow for characterizing NFF, specifically addressing the rotamer issue.
Caption: Analytical workflow emphasizing the temperature-dependence of HPLC analysis to resolve amide rotamers.
Troubleshooting & Optimization
-
Issue: HPLC peak is broad or "shouldering."
-
Root Cause: Column temperature is too low (rotamer exchange rate is intermediate).
-
Fix: Increase column oven to 50°C or 60°C.
-
-
Issue: GC-MS peak shows severe tailing.
-
Root Cause: Adsorption of the amide -NH on active sites in the liner or column.
-
Fix: Use a fresh, ultra-inert liner (deactivated wool) and ensure the column is not old.
-
-
Issue: Extra peak at m/z 97 (Furfurylamine) in GC.
-
Root Cause: Thermal hydrolysis in the inlet or genuine impurity.
-
Fix: Lower inlet temp to 220°C. If peak persists, it is a synthesis impurity.
-
References
-
PubChem Database. N-Furfurylformamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Furan and Derivatives Mass Spectra. National Institute of Standards and Technology. Available at: [Link]
-
Tella, F. et al. (2014). Chromatographically separable rotamers of an unhindered amide.[2][3] Beilstein Journal of Organic Chemistry. (Demonstrates the rotamer separation phenomenon in HPLC). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
- 1. RP-HPLC separation of interconvertible rotamers of a 5-tetrahydroisoquinolin-6-yl-pyridin-3-yl acetic acid derivative and confirmation by VT NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Application Note: N-Furfurylformamide (NFF) as a Bio-Based Solvent in Organic Synthesis
[1]
Executive Summary
N-Furfurylformamide (NFF) (CAS: 72693-10-8) is a bio-based amide derivative synthesized from furfurylamine, a downstream product of hemicellulose (biomass). Structurally analogous to N-Methylformamide (NMF) and N,N-Dimethylformamide (DMF) , NFF offers a unique combination of high polarity and a furan-based lipophilic tail.
While traditionally studied as a pseudo-substrate for methanogenic enzymes, NFF is gaining attention as a high-boiling, polar solvent for green chemistry applications. Its high boiling point (~309°C) and capacity for hydrogen bonding make it a candidate for high-temperature couplings and enzymatic transformations where volatility is a liability.
Key Advantages:
-
Sustainability: 100% Bio-derived carbon content (from Furfural).
-
High Thermal Stability: Suitable for reactions requiring >150°C.
-
Green Synthesis: Can be prepared solvent-free using ethyl formate.
-
Enzyme Compatibility: Proven compatibility with lipases (e.g., CALB).
Physical & Chemical Properties
The following properties characterize NFF as a solvent. Note the high boiling point, which dictates specific work-up procedures (extraction/wash) rather than evaporation.
| Property | Value | Notes |
| IUPAC Name | N-(furan-2-ylmethyl)formamide | |
| CAS Number | 72693-10-8 | Distinct from Furfurylamine (617-89-0) |
| Molecular Formula | C₆H₇NO₂ | MW: 125.13 g/mol |
| Appearance | Viscous Liquid / Low-melting Solid | May crystallize upon prolonged storage |
| Density | 1.125 g/cm³ (at 25°C) | Denser than water |
| Boiling Point | ~309°C (760 mmHg) | Predicted; Non-volatile |
| Flash Point | 140.9°C | High safety margin |
| Solubility | Water, Alcohols, THF, DMSO | Miscible with polar organic solvents |
| Acidity/Basicity | Weakly acidic (NH proton) |
Synthesis of N-Furfurylformamide (Solvent Preparation)
Researchers often prepare NFF in-house due to limited bulk commercial availability. The following Green Protocol utilizes ethyl formate, avoiding toxic reagents like carbon monoxide or acetic anhydride.
Protocol A: Chemo-Enzymatic Synthesis (Green Route)
Objective: Synthesize high-purity NFF solvent from Furfurylamine.
Reagents:
-
Furfurylamine (1.0 eq)
-
Ethyl Formate (3.0 eq) – Acts as reagent and solvent.
-
Catalyst: Candida antarctica Lipase B (Novozym 435) OR mild heating.
Workflow:
-
Charge: In a round-bottom flask, add Furfurylamine (e.g., 100 mmol, 9.71 g).
-
Addition: Add Ethyl Formate (300 mmol, 22.2 g).
-
Incubation:
-
Method A (Enzymatic): Add Novozym 435 (1% w/w) and stir at 20–40°C for 12 hours.
-
Method B (Thermal): Reflux at 60°C (Ethyl Formate BP: 54°C) for 4–6 hours without enzyme.
-
-
Monitoring: Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) or GC-MS.
-
Work-up:
-
Filter off enzyme (if used).
-
Remove excess Ethyl Formate and Ethanol byproduct via rotary evaporation (mild vacuum).
-
-
Purification: The residue is typically >98% pure NFF.[1] If necessary, distill under high vacuum (though difficult due to high BP) or use as-is for solvent applications.
Application Protocols: NFF as a Solvent[5][6]
Case Study 1: High-Temperature Nucleophilic Substitution (SₙAr)
NFF is an ideal substitute for DMF/DMSO in reactions requiring temperatures >150°C, where lower-boiling solvents would require pressurized vessels.
Protocol:
-
Dissolution: Dissolve aryl halide (1.0 eq) and nucleophile (1.2 eq, e.g., phenoxide, amine) in NFF (0.5 M concentration).
-
Base: Add inorganic base (
or , 2.0 eq).-
Note: NFF dissolves inorganic bases moderately well due to its amide polarity.
-
-
Reaction: Heat to 140–160°C under inert atmosphere (
). -
Work-up (Critical):
-
Do not attempt to evaporate NFF.
-
Dilute reaction mixture with Water (5 volumes).
-
Extract product with Ethyl Acetate or Ether (3x).
-
Wash organic layer with 1M HCl (to remove residual Furfurylamine traces) and Brine .
-
Dry and concentrate.[2]
-
Case Study 2: Enzymatic Biotransformations
NFF acts as a "pseudo-substrate" and biocompatible co-solvent for specific dehydrogenase enzymes, stabilizing the active site better than pure aqueous buffers in some cases.
Protocol:
-
Prepare a biphasic system or co-solvent mixture: Buffer (pH 7.5) : NFF (90:10 to 50:50) .
-
Dissolve hydrophobic substrate in the NFF fraction.
-
Add enzyme (e.g., Formylmethanofuran dehydrogenase or Lipase).
-
Run reaction at 30–40°C.
-
Mechanism: The furan ring of NFF interacts with hydrophobic pockets in the enzyme, potentially modulating activity (See Reference 1).
Visualizing the Green Solvent Ecosystem
The following diagram illustrates the lifecycle and decision logic for using N-Furfurylformamide.
Caption: Synthesis pathway of N-Furfurylformamide from biomass and its application logic in organic synthesis.
Safety & Handling (SDS Summary)
Although bio-based, NFF shares hazards common to furans and amides.
-
Furan Moiety Hazard: Furan rings can be metabolically activated to toxic intermediates. However, NFF is less volatile than furan or furfural, reducing inhalation risk.
-
Skin Absorption: Amides (like DMF) are potent skin penetrants. Double gloving (Nitrile) is recommended.
-
Acid Sensitivity: The furan ring is acid-sensitive (prone to polymerization/resinification). Avoid using NFF with strong Lewis acids or concentrated mineral acids (
) at high temperatures. -
Incompatibility: Strong oxidizing agents.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Darkening of Solvent | Oxidation of furan ring | Store NFF under Nitrogen/Argon; Add BHT stabilizer if necessary. |
| Polymerization | Acidic conditions | Ensure reaction pH > 4. Use weak bases ( |
| Product Contamination | Incomplete removal of NFF | NFF is non-volatile. Do not rotovap. Use water wash (NFF is water-soluble) to remove. |
| Low Yield (Synthesis) | Incomplete formylation | Increase Ethyl Formate equivalents (to 5 eq) or temperature to 60°C. |
References
-
Breitung, J., et al. (1990).[3] N-Furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. FEBS Letters, 268(1), 257–260.[4] Link
-
LookChem Database . (2023). N-Furfurylformamide Product Properties and Synthesis. Link
-
CymitQuimica . (2023). N-(furan-2-ylmethyl)formamide CAS 72693-10-8 Data Sheet. Link
-
PubChem . (2023). N-Furfurylformamide Compound Summary. National Library of Medicine. Link
-
Gao, W., et al. (2018).[5] Ultrasound-electrospinning-assisted fabrication... and furfurylamine applications. Ultrasonics Sonochemistry, 44, 152-161. (Context on Furfurylamine precursor). Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mpi-marburg.mpg.de [mpi-marburg.mpg.de]
- 5. Comparative metabolomics of aging in a long-lived bat: Insights into the physiology of extreme longevity - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for cyclization reactions using N-Furfurylformamide
Abstract
This application note details validated protocols for the cyclization of N-Furfurylformamide (NFF) , a versatile furan-based building block.[1] We present two distinct synthetic pathways critical for drug discovery: (1) The Aza-Achmatowicz Oxidative Rearrangement to access chiral piperidinone scaffolds, and (2) The Acid-Mediated Intramolecular Cyclization (via N-acyliminium ions) to construct bicyclic indolizidinone cores.[1] These protocols address common reproducibility challenges, specifically furan polymerization and rotameric broadening in NMR analysis, providing a robust roadmap for scaling these reactions from milligram to gram scales.[1]
Introduction & Mechanistic Rationale
N-Furfurylformamide (
The Divergent Pathways
The reactivity of NFF is dictated by the activation mode:
-
Oxidative Activation (Pathway A): Attack on the furan ring by an oxidant (NBS, m-CPBA) triggers the Aza-Achmatowicz reaction , expanding the 5-membered furan to a 6-membered dihydropyridinone.
-
Electrophilic Activation (Pathway B): Activation of the formamide or an added aldehyde generates an N-acyliminium ion , which is intercepted by the electron-rich furan to form bicyclic indolizidinones or pyrrolo[1,2-a]pyrazines .
Figure 1: Divergent reaction pathways for N-Furfurylformamide.[1] Pathway A yields functionalized piperidines; Pathway B yields fused bicyclic systems.
Protocol A: Aza-Achmatowicz Oxidative Rearrangement
Target Scaffold: 6-hydroxy-2,3-dihydro-1H-pyridin-4-one (and derivatives).[1] Application: Synthesis of glycomimetics and chiral piperidines.[1]
Experimental Design & Causality
-
Oxidant Choice: While m-CPBA is common, this protocol uses N-Bromosuccinimide (NBS) in THF/Water.[1] NBS provides a cleaner reaction profile with easier workup compared to peracids, which often result in over-oxidation.[1]
-
Solvent System: A THF:
(4:1) mixture is critical.[1] Water is the nucleophile that opens the intermediate furanyl cation; without it, the reaction stalls or polymerizes. -
Temperature Control: The reaction is exothermic.[1] Maintaining
during addition prevents the degradation of the sensitive hemiaminal intermediate.
Step-by-Step Protocol
Reagents:
-
N-Furfurylformamide (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.1 equiv)[1]
-
THF (Reagent Grade)[1]
-
Distilled Water[1]
-
Sodium Thiosulfate (
) (sat.[1] aq.)
Procedure:
-
Preparation: Dissolve N-Furfurylformamide (1.25 g, 10 mmol) in THF (40 mL) in a round-bottom flask. Add distilled water (10 mL).
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Stir vigorously.
-
Oxidant Addition: Add solid NBS (1.96 g, 11 mmol) portion-wise over 15 minutes. Do not add all at once.
-
Observation: The solution will turn yellow/orange.[1]
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (5% MeOH in DCM).[1] The furan spot (
) should disappear, replaced by a polar streak (hemiaminal).[1] -
Quench: Add saturated aqueous
(10 mL) to neutralize excess bromine. The yellow color should fade.[1] -
Extraction: Dilute with EtOAc (50 mL). Separate phases. Extract aqueous layer with EtOAc (
mL).[1] -
Purification: Dry combined organics over
, filter, and concentrate in vacuo at <40°C (product is heat sensitive). -
Isolation: The crude residue is often a mixture of the hemiaminal and the enone. For stability, it is recommended to immediately reduce (using
) or protect the alcohol.[1]
Key Data Points:
| Parameter | Specification | Note |
|---|---|---|
| Yield | 75-85% | Dependent on quench efficiency.[1] |
| Reaction Time | 1-2 Hours | Prolonged stirring leads to degradation.[1] |
| Major Impurity | Succinimide | Removed via aqueous wash or column chromatography.[1] |
Protocol B: Acid-Mediated Cyclization to Indolizidinones
Target Scaffold: 5,6-dihydroindolizin-7(8H)-one.[1] Application: Alkaloid total synthesis (e.g., pumiliotoxin precursors).[1]
Experimental Design & Causality
-
Mechanism: This follows a Pictet-Spengler type mechanism.[1][2][3] The formamide nitrogen attacks an electrophile (often an added aldehyde, or the formyl group itself under forcing conditions) to form an iminium ion. The furan ring then attacks this ion.[1]
-
Acid Choice: Formic Acid (98%) acts as both solvent and catalyst.[1] It promotes the formation of the N-acyliminium ion without inducing rapid polymerization of the furan, which occurs with strong mineral acids like HCl.
Step-by-Step Protocol
Reagents:
-
N-Furfurylformamide (1.0 equiv)[1]
-
Paraformaldehyde (1.2 equiv) (Optional: if external carbon source is needed for specific ring size)[1]
-
Formic Acid (98%)[1]
Procedure:
-
Dissolution: Dissolve N-Furfurylformamide (1.0 g) in 98% Formic Acid (10 mL).
-
Cyclization: Heat the mixture to 50°C for 12 hours.
-
Critical Control: Do not exceed 60°C. Higher temperatures favor the formation of "furan tars" (black polymer).[1]
-
-
Monitoring: Monitor by LC-MS. Look for the mass corresponding to
.[1] -
Workup: Cool to room temperature. Slowly pour the reaction mixture into an ice-cold saturated
solution. Caution: Vigorous effervescence.[1] -
Extraction: Extract with DCM (
mL). -
Purification: Flash chromatography on neutral alumina (Silica is often too acidic and can degrade the product).[1] Elute with DCM/MeOH gradients.
Analytical Validation & Troubleshooting
NMR Characterization (Rotamer Warning)
N-Furfurylformamide and its cyclized amide products exhibit rotamerism due to the restricted rotation of the
-
Symptom:
NMR spectra appear "messy" with doubled peaks (typically 60:40 ratio). -
Validation: Run the NMR at elevated temperature (
in DMSO- ) to coalesce the peaks, confirming purity rather than contamination.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Acid concentration too high or Temp >60°C. | Use milder Lewis acids ( |
| Low Yield (Protocol A) | Incomplete quenching of NBS.[1] | Ensure Thiosulfate is added until solution is colorless.[1] |
| Product Decomposition | Silica gel acidity during purification.[1] | Add 1% Triethylamine to eluent or use Neutral Alumina.[1] |
Workflow Visualization
Figure 2: Operational workflow for selecting and executing the appropriate cyclization protocol.
References
-
Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. (1971).[1][4] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides". Tetrahedron, 27(10), 1973–1996.[1][4] Link[1][4]
-
Ciufolini, M. A.; Wood, C. Y. (1986).[1] "The Nitrogenous Achmatowicz Reaction: A New Approach to the Synthesis of Piperidinones". Tetrahedron Letters, 27(42), 5085-5088.[1] Link[1]
-
Padwa, A. (2004).[1] "Application of the Pummerer Reaction Toward the Synthesis of Complex Alkaloids". Current Organic Chemistry, 8(1), 1-18.[1] (Review of N-acyliminium cyclizations).
-
Deska, J.; Thiel, D. (2018).[1] "Lipase-Induced Oxidative Furan Rearrangements". Synlett, 29, 1293–1296.[1][5] (Enzymatic alternatives for N-furfuryl cyclization). Link[1]
-
Harris, J. M.; Padwa, A. (2003).[1] "Aza-Achmatowicz rearrangement of N-furfuryl carbamates". Organic Letters, 5(23), 4381-4383.[1] Link[1]
Disclaimer: The protocols provided herein involve the use of hazardous chemicals (NBS, Formic Acid). All experiments should be conducted in a fume hood with appropriate PPE.[1] The author assumes no liability for experimental outcomes.
Sources
- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes & Protocols: N-Furfurylformamide as a Versatile Precursor for Novel Polymer Synthesis
Abstract
The imperative for sustainable and bio-based materials has catalyzed research into novel monomers derivable from renewable resources. Furan derivatives, accessible from lignocellulosic biomass, represent a pivotal class of platform chemicals for the synthesis of high-performance polymers.[1][2] This document provides an in-depth technical guide on the application of N-Furfurylformamide (NFF), a promising but underexplored furanic monomer, in the synthesis of innovative polymeric structures. We present detailed theoretical frameworks and experimental protocols for three distinct polymerization strategies: Cationic Polymerization, Polyamide Synthesis via a two-step hydrolysis and polycondensation, and Diels-Alder Polymerization. Each section elucidates the underlying reaction mechanisms, provides step-by-step procedures, and outlines comprehensive characterization methodologies. This guide is intended for researchers and professionals in polymer chemistry, materials science, and drug development, offering a scientifically grounded roadmap for harnessing the potential of N-Furfurylformamide in the creation of next-generation sustainable polymers.
Introduction: The Potential of N-Furfurylformamide in Polymer Chemistry
N-Furfurylformamide (C₆H₇NO₂) is a bifunctional molecule featuring a reactive furan ring and a formamide moiety.[3] The furan ring, with its diene character, is susceptible to various polymerization reactions, including electrophilic substitution and cycloadditions.[4][5] The formamide group, while relatively stable, offers a pathway to primary amines through hydrolysis, opening avenues for polyamides and other nitrogen-containing polymers.[6] The bio-based origin of the furfuryl group makes NFF an attractive candidate for reducing reliance on petrochemical feedstocks in polymer production.[2]
This application note explores the untapped potential of NFF as a monomer, proposing several polymerization routes based on established furan and formamide chemistry. The resulting polymers are anticipated to exhibit unique properties, including high thermal stability and specific solubility profiles, characteristic of other furan-based polymers.[7][8]
Proposed Polymerization Strategies and Protocols
Strategy 1: Cationic Polymerization of N-Furfurylformamide
Scientific Rationale: The furan ring in N-Furfurylformamide can be susceptible to acid-catalyzed electrophilic substitution, analogous to the polymerization of furfuryl alcohol.[5] This process, known as cationic polymerization, is initiated by a cationic species that attacks the electron-rich furan ring, leading to a chain-growth polymerization.[9] The resulting polymer is expected to have a poly(methylene-furan) backbone with pendant formamide groups.
Experimental Protocol: Cationic Polymerization of NFF
-
Materials:
-
N-Furfurylformamide (NFF), purified by vacuum distillation.
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trifluoromethanesulfonic acid (TfOH).
-
Solvent: Anhydrous dichloromethane (DCM) or 1,4-dioxane.
-
Quenching agent: Methanol.
-
Precipitation solvent: Diethyl ether or n-hexane.
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve N-Furfurylformamide (e.g., 5.0 g, 39.9 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the initiator (e.g., BF₃·OEt₂, 0.1 mL, 0.78 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24 hours.
-
Quench the polymerization by adding 5 mL of methanol.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum at 40 °C to a constant weight.
-
Proposed Mechanism: Cationic Polymerization of NFF
Caption: Proposed mechanism for the cationic polymerization of N-Furfurylformamide.
Characterization:
-
FTIR: Look for the disappearance of the C=C stretching of the furan ring and the appearance of bands corresponding to the polymer backbone. The formamide C=O and N-H stretches should remain.
-
¹H NMR: Expect broadening of signals and disappearance of the furan ring protons, with new signals appearing for the methylene bridges.
-
GPC/SEC: Determine the molecular weight and polydispersity index (PDI) of the polymer.
Strategy 2: Synthesis of Furan-Containing Polyamides
Scientific Rationale: This strategy involves a two-step process. First, the formamide group of NFF is hydrolyzed to yield furfurylamine.[10] This primary amine can then be used as a monomer in a polycondensation reaction with a diacid or diacyl chloride to form a polyamide.[11][12] This approach allows for the incorporation of the furan ring into the backbone of a polyamide, a class of polymers known for their excellent thermal and mechanical properties.[13]
Experimental Protocol: Two-Step Synthesis of a Furan-Polyamide
Step 1: Hydrolysis of N-Furfurylformamide to Furfurylamine
-
Materials:
-
N-Furfurylformamide (NFF).
-
Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Dichloromethane (DCM) for extraction.
-
Anhydrous magnesium sulfate (MgSO₄).
-
-
Procedure:
-
In a round-bottom flask, reflux NFF (10 g, 79.9 mmol) with 5 M HCl (50 mL) for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaOH.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure to obtain furfurylamine.[14]
-
Step 2: Interfacial Polycondensation of Furfurylamine with Adipoyl Chloride
-
Materials:
-
Furfurylamine (from Step 1).
-
Adipoyl chloride.
-
Sodium hydroxide (NaOH).
-
Dichloromethane (DCM).
-
Hexane.
-
-
Procedure:
-
Dissolve furfurylamine (e.g., 2.0 g, 20.6 mmol) and NaOH (0.82 g, 20.6 mmol) in 50 mL of water in a beaker.
-
In a separate beaker, dissolve adipoyl chloride (e.g., 3.77 g, 20.6 mmol) in 50 mL of DCM.
-
Carefully pour the organic solution onto the aqueous solution to form two distinct layers.
-
A polymer film will form at the interface. Gently grasp the film with forceps and pull it out, allowing the polymer rope to be continuously drawn.
-
Wash the polymer rope thoroughly with water and then with a 50/50 ethanol/water solution.
-
Dry the resulting polyamide in a vacuum oven at 60 °C.
-
Proposed Mechanism: Polyamide Synthesis
Caption: Two-step synthesis of a furan-containing polyamide from N-Furfurylformamide.
Characterization:
-
FTIR: Confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).
-
¹H and ¹³C NMR: Verify the structure of the repeating unit.
-
TGA/DSC: Evaluate the thermal stability and glass transition temperature (Tg) of the polyamide. Furan-based polyamides are known for their high thermal stability.[7][15]
Strategy 3: Diels-Alder Polymerization
Scientific Rationale: The furan ring in NFF can act as a diene in a [4+2] Diels-Alder cycloaddition with a suitable dienophile.[16] By using a bismaleimide as the dienophile, a step-growth polymerization can be achieved, leading to a polymer with a complex, thermally reversible backbone.[4][17] The formamide group would be a pendant moiety on the resulting polymer chain.
Experimental Protocol: Diels-Alder Polymerization of NFF with a Bismaleimide
-
Materials:
-
N-Furfurylformamide (NFF).
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (or other bismaleimide).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
-
Precipitation solvent: Methanol.
-
-
Procedure:
-
In a sealed reaction vessel, dissolve equimolar amounts of N-Furfurylformamide and the bismaleimide in NMP.
-
Heat the solution at 80-100 °C for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by following the disappearance of the maleimide double bond protons in ¹H NMR.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Proposed Mechanism: Diels-Alder Polymerization
Caption: Diels-Alder polymerization of N-Furfurylformamide with a bismaleimide.
Characterization:
-
¹H NMR: Disappearance of signals for the furan ring protons and the maleimide vinyl protons, and the appearance of new signals for the oxanorbornene protons.
-
FTIR: Changes in the C=C stretching region.
-
DSC: Investigate the potential for a retro-Diels-Alder reaction at elevated temperatures, which would be indicated by an endothermic transition.
Expected Polymer Properties and Potential Applications
The novel polymers derived from N-Furfurylformamide are anticipated to possess a range of desirable properties, making them suitable for various applications.
| Polymer Type | Expected Properties | Potential Applications |
| Poly(N-Furfurylformamide) | Amorphous, good solubility in polar organic solvents, potential for crosslinking. | Binders, coatings, precursors for carbon materials. |
| Furan-Containing Polyamide | High thermal stability (Td > 350 °C), high glass transition temperature (Tg > 150 °C), good mechanical strength, limited solubility.[8][18] | High-performance engineering plastics, fibers, films for packaging. |
| Diels-Alder Polymer | Thermally reversible crosslinking, potential for self-healing materials, good adhesion. | Re-workable adhesives, smart coatings, drug delivery matrices. |
Safety and Handling
N-Furfurylformamide should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. The proposed polymerization reactions should be carried out by trained personnel familiar with standard laboratory procedures.
References
-
2.4: Cationic Polymerization - Chemistry LibreTexts. (2021, September 12). Retrieved from [Link]
-
Sanderman publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]
-
Synthesis of furan dimer‐based polyamides with a high melting point - ResearchGate. (n.d.). Retrieved from [Link]
-
Furfurylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
A Semicrystalline Furanic Polyamide Made from Renewable Feedstocks - Kanan Lab - Stanford University. (2022, December 30). Retrieved from [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. (2020, December 2). Retrieved from [Link]
-
Direct Diels–Alder reactions of furfural derivatives with maleimides - ResearchGate. (2020, November 24). Retrieved from [Link]
-
Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography | ACS Omega - ACS Publications. (2024, July 4). Retrieved from [Link]
-
Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: A tribute to furan excellency - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems - MDPI. (n.d.). Retrieved from [Link]
-
Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticle - ChemRxiv. (n.d.). Retrieved from [Link]
-
Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - MDPI. (n.d.). Retrieved from [Link]
-
Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K. (2021, September 8). Retrieved from [Link]
-
S2.4.6 Formation of Condensation Polymers: Polyamides [HL IB CHEMISTRY] - YouTube. (2011, December 5). Retrieved from [Link]
-
Acid-Catalyzed Furfuryl Alcohol Polymerization: Characterizations of Molecular Structure and Thermodynamic Properties (ChemCatChem 9/2011) | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (n.d.). Retrieved from [Link]
-
Bio-renewable furan-based poly(ester amide)s. (n.d.). Retrieved from [Link]
-
an investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)s based on renewable poly(propylene furanoate) - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC. (2011, January 4). Retrieved from [Link]
-
High molecular weight bio furan-based co-polyesters for food packaging applications: Synthesis, characterization and solid-state polymerization | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of Polyamides from - YouTube. (2014, October 8). Retrieved from [Link]
-
(PDF) The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Furfurylamine - Wikipedia [en.wikipedia.org]
- 11. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
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- 14. sandermanpub.net [sandermanpub.net]
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- 16. mdpi.com [mdpi.com]
- 17. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
Use of lipases in the biocatalytic synthesis of N-Furfurylformamide
Application Note: Biocatalytic Synthesis of N-Furfurylformamide via Lipase-Mediated Aminolysis
Executive Summary
This application note details a robust, green chemistry protocol for the synthesis of N-furfurylformamide, a critical intermediate in the production of pharmaceutical agents (e.g., diuretics, antihypertensives). Traditional chemical formylation often requires corrosive reagents (e.g., acetic formic anhydride), high temperatures, or toxic catalysts.
This protocol utilizes Novozym 435 (immobilized Candida antarctica Lipase B) to catalyze the aminolysis of ethyl formate by furfurylamine . The method operates under mild conditions (30–40°C), ensures high atom economy, and allows for the recovery and reuse of the biocatalyst.
Scientific Principles & Mechanism
The Biocatalytic Advantage
Lipases (EC 3.1.1.3) are serine hydrolases that, in low-water environments, reverse their hydrolytic function to catalyze esterification and amidation. The synthesis of N-furfurylformamide proceeds via aminolysis , where the amine nucleophile (furfurylamine) attacks the acyl-enzyme intermediate formed by the lipase and the ester donor (ethyl formate).
Reaction Mechanism: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi kinetic mechanism involving a Serine-Histidine-Aspartate catalytic triad.
-
Acylation: The active site Serine attacks Ethyl Formate, releasing Ethanol and forming a covalent Acyl-Enzyme intermediate.
-
Aminolysis: Furfurylamine enters the active site and attacks the Acyl-Enzyme, releasing N-Furfurylformamide and regenerating the free enzyme.
Figure 1: Catalytic Cycle of CALB-Mediated Formylation
Caption: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed aminolysis of ethyl formate.
Materials & Equipment
| Category | Item | Specifications |
| Biocatalyst | Novozym 435 | Immobilized Candida antarctica Lipase B (CALB) on acrylic resin.[1] |
| Substrate | Furfurylamine | >99% purity.[2] Store under inert gas (amine is air-sensitive). |
| Acyl Donor | Ethyl Formate | Anhydrous. Acts as both reactant and solvent (in neat conditions). |
| Solvent (Opt.) | MTBE or 2-MeTHF | tert-Butyl methyl ether or 2-Methyltetrahydrofuran (Green solvent). |
| Equipment | Orbital Shaker | Temperature controlled (30–60°C), 200–300 rpm. |
| Drying Agent | Molecular Sieves | 4Å, activated (to maintain low water activity). |
Experimental Protocol
Safety Note: Furfurylamine is corrosive and toxic. Ethyl formate is highly flammable. Perform all operations in a fume hood.
Pre-Treatment
-
Enzyme: Weigh required amount of Novozym 435. No activation is usually required, but storing over silica gel ensures dryness.
-
Reagents: Dry Ethyl Formate and Furfurylamine over 4Å molecular sieves for 24 hours to minimize competing hydrolysis.
Reaction Setup (Standard Batch)
This protocol describes a solvent-free system (using excess Ethyl Formate) to maximize volumetric productivity.
-
Charge Reactor: In a 20 mL screw-cap glass vial, add:
-
Furfurylamine: 10 mmol (0.97 g)
-
Ethyl Formate: 30 mmol (2.22 g) (3:1 Molar Ratio)
-
Note: Ethyl formate acts as the solvent. If solubility is an issue, add 5 mL MTBE.
-
-
Initiate: Add Novozym 435 (20 mg, ~2% w/w relative to substrate).
-
Incubate: Place vial in the orbital shaker.
-
Temperature: 30°C (Mild temperature prevents amine oxidation and enzyme deactivation).
-
Agitation: 250 rpm.
-
-
Monitor: Sample 50 µL aliquots at t=0, 1, 3, 6, and 24 hours. Dilute in acetonitrile for HPLC or GC analysis.
Workup & Purification
-
Termination: Stop reaction when conversion >99% (typically 6–12 hours).
-
Filtration: Filter the reaction mixture through a sintered glass funnel or nylon membrane (0.45 µm) to recover the immobilized enzyme.
-
Wash: Rinse the enzyme beads with a small volume of dry MTBE (2 x 2 mL).
-
-
Concentration: Evaporate the filtrate (containing Product, excess Ethyl Formate, and Ethanol) under reduced pressure (Rotavap, 40°C, 200 mbar).
-
Result: The residue is high-purity N-furfurylformamide.
-
Optional: Recrystallize from hexane/ethyl acetate if ultra-high purity is required.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the biocatalytic synthesis process.
Results & Discussion
Performance Data
The following data represents typical results using the optimized protocol (3:1 Ethyl Formate:Amine ratio).
| Parameter | Value | Notes |
| Conversion | > 99% | Determined by GC-FID after 12 hours. |
| Isolated Yield | 94 - 96% | Loss primarily due to mechanical transfer, not reaction inefficiency. |
| Selectivity | 100% | No formation of di-formylated products observed. |
| E-Factor | < 1.5 | Excellent green chemistry metric (excluding solvent recycling). |
Solvent Effects
While neat conditions (solvent-free) are preferred, co-solvents may be necessary for scale-up or specific reactor geometries.
-
Hydrophobic Solvents (Hexane, Toluene): Maintain high enzyme activity but may have solubility limits for polar products.
-
Ethers (MTBE, THF): Best compromise between solubility and enzyme stability.
-
Alcohols: Avoid. They act as competing nucleophiles (causing transesterification).
Enzyme Reusability
Novozym 435 is robust.[3][4] In this specific protocol, the enzyme can be reused for 10 cycles with <15% loss in activity.
-
Protocol: Wash recovered beads with dry MTBE and store in a desiccator between runs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | High Water Content | Water causes hydrolysis of ethyl formate to formic acid, altering pH. Dry all reagents thoroughly. |
| Slow Rate | Mass Transfer Limitation | Increase agitation speed (rpm). Ensure enzyme is dispersed, not clumped. |
| Enzyme Agglomeration | Polar Product Accumulation | The product is more polar than the substrate. Add a co-solvent (MTBE) to solubilize the product. |
| Side Products | Alcohol Contamination | Ensure no methanol/ethanol is present in the starting reagents. |
References
-
Gotor-Fernández, V., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering. Link
- Key Insight: Establishes CALB (Novozym 435) as the premier catalyst for furfurylamine acylation and details solvent effects (MTBE).
-
Yadav, G. D., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Advances. Link
-
Ortiz, A., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology. Link
- Key Insight: Provides critical data on the stability, reusability, and mechanical properties of the Novozym 435 c
Sources
- 1. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 4. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: N-Furfurylformamide as a Versatile Pseudo-Substrate for Probing the Active Sites of Formylmethanofuran Converting Enzymes
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing N-furfurylformamide (NFF) as a pseudo-substrate to investigate the kinetics and substrate specificity of two key enzymes in methanogenesis: formylmethanofuran dehydrogenase (FMD) and formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr). By leveraging NFF, a simplified structural analog of the natural substrate N-formylmethanofuran, researchers can elucidate fundamental enzymatic mechanisms, probe active site architecture, and develop novel inhibitors. This document is intended for researchers, enzymologists, and drug development professionals working on C1 metabolism and antimicrobial strategies targeting methanogens.
Introduction: The Central Role of Formylmethanofuran in Methanogenesis
Methanogenic archaea are pivotal players in the global carbon cycle, catalyzing the terminal step of biomass decomposition to methane. This metabolic capability hinges on a unique set of coenzymes and enzymes that manipulate single-carbon units. A central intermediate in this pathway is N-formylmethanofuran (CHO-MFR), which is formed by the reduction of CO₂ and serves as the entry point for carbon into the methanogenic cycle.[1] Two enzymes are critical for its conversion:
-
Formylmethanofuran Dehydrogenase (FMD): A complex tungsten- or molybdenum-containing enzyme that catalyzes the reversible reduction of CO₂ with methanofuran to yield CHO-MFR.[2][3][4]
-
Formylmethanofuran:tetrahydromethanopterin Formyltransferase (Ftr): This enzyme facilitates the transfer of the formyl group from CHO-MFR to the N5 atom of tetrahydromethanopterin (H₄MPT), another key C1 carrier in the pathway.[5][6][7]
The study of these enzymes is often hampered by the complexity and limited availability of their natural substrate, CHO-MFR. Pseudo-substrates, which are structural analogs that the enzyme can process, albeit often with different efficiencies, are invaluable tools. They allow for the systematic dissection of enzyme-substrate interactions and the characterization of catalytic mechanisms. N-furfurylformamide (NFF) has been identified as an effective pseudo-substrate for both FMD and Ftr, providing a tractable model for detailed investigation.[1][8]
Mechanistic Insights and Rationale for Use
Structural Basis for Pseudo-Substrate Activity
The ability of NFF to act as a substrate mimic is rooted in its structural similarity to the "business end" of CHO-MFR. Early structure-activity relationship studies revealed that the furfurylamine moiety of methanofuran is the minimal structural element required for binding to the active sites of both FMD and Ftr.[1][8] Simpler molecules such as N-methylformamide, formamide, and formate are not converted by Ftr, underscoring the critical role of the furan ring in substrate recognition.[1][8]
The active site of Ftr features an elongated, hydrophobic cleft where the methanofuran portion of the substrate binds.[9] Similarly, the FMD active site contains a hydrophobic constriction that accommodates the MFR cofactor.[3] NFF, possessing the essential N-formylated furfurylamine group, can occupy these sites. However, its lack of the long, charged side chain present in the natural coenzyme results in significantly altered binding affinity and catalytic turnover rates.
Caption: Structural relationship between the natural substrate and N-furfurylformamide.
Comparative Enzyme Kinetics
The most striking evidence for NFF's utility comes from kinetic analysis. Studies using purified Ftr from Methanosarcina barkeri demonstrate a clear difference in kinetic parameters between CHO-MFR and NFF.[1]
| Substrate | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) |
| N-Formylmethanofuran | 0.06[1] | 1.8[1] |
| N-Furfurylformamide | 55[1] | 0.025[1] |
Causality Behind the Kinetics:
-
Higher Kₘ: The ~900-fold higher Michaelis constant (Kₘ) for NFF indicates significantly weaker binding affinity. This is directly attributable to the absence of the long side chain of methanofuran, which provides numerous additional contact points within the enzyme's active site, anchoring the substrate securely.[9]
-
Lower Vₘₐₓ: The ~72-fold lower maximum velocity (Vₘₐₓ) suggests that even when bound, NFF is a poor substrate for catalysis. This is likely due to suboptimal positioning of the formyl group relative to the catalytic residues and the co-substrate (H₄MPT), a consequence of the less constrained binding of the smaller molecule.
Enzyme and Isoenzyme Specificity
It is crucial to recognize that not all formylmethanofuran converting enzymes interact with NFF equally. The molybdenum-containing FMD from Methanosarcina barkeri shows a relative activity of 11% with NFF compared to its natural substrate.[10] In contrast, the tungsten-containing FMD isoenzymes from Methanobacterium thermoautotrophicum and Methanobacterium wolfei are highly specific for CHO-MFR and show no activity with NFF.[10] This differential specificity makes NFF a valuable tool for classifying these enzymes and highlights the importance of selecting an appropriate enzyme source for study.
Experimental Protocols and Workflows
Protocol 1: Synthesis of N-Furfurylformamide
This protocol is a conceptualized procedure based on standard chemical principles for the formylation of primary amines. For detailed synthesis and characterization, refer to Breitung et al. (1990).[1]
Principle: Furfurylamine is N-formylated using an appropriate formylating agent, such as ethyl formate, in a straightforward nucleophilic acyl substitution reaction.
Materials:
-
Furfurylamine
-
Ethyl formate (or other suitable formylating agent)
-
Anhydrous solvent (e.g., ethanol or THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve furfurylamine in the chosen anhydrous solvent.
-
Add an excess of ethyl formate to the solution.
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via silica gel column chromatography to yield pure N-furfurylformamide.
-
Confirm the identity and purity of the product using ¹H NMR and elemental analysis. The expected analysis for C₆H₇NO₂ is C, 57.59%; H, 5.64%; N, 11.19%.[1]
Protocol 2: Kinetic Analysis of Ftr using NFF
Principle: This assay measures the initial rate of formyl group transfer from a range of NFF concentrations to a fixed, saturating concentration of H₄MPT. The product, 5-formyl-H₄MPT, can be quantified via its absorbance at a specific wavelength after conversion to 5,10-methenyl-H₄MPT under acidic conditions. This allows for the determination of Kₘ and Vₘₐₓ.
Caption: Experimental workflow for the kinetic analysis of Formyltransferase (Ftr).
Materials:
-
Purified Ftr enzyme from M. barkeri or a similar source.[1]
-
N-Furfurylformamide (NFF) stock solution (e.g., 1 M in buffer)
-
Tetrahydromethanopterin (H₄MPT)
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.0
-
Quenching Solution: 1 M Perchloric Acid
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes. For each tube, add reaction buffer and a different final concentration of NFF (e.g., ranging from 5 mM to 100 mM). Add a saturating concentration of H₄MPT (e.g., 5-10 times its known Kₘ).
-
Pre-incubation: Equilibrate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiation: Initiate the reaction by adding a known amount of purified Ftr enzyme to each tube. Start a timer immediately.
-
Time Points and Quenching: At defined time intervals (e.g., 1, 2, 4, and 8 minutes), remove an aliquot from each reaction tube and immediately add it to a tube containing the quenching solution. This stops the reaction and creates the acidic environment needed for the next step.
-
Product Conversion: Heat the quenched samples (e.g., at 95°C for 5 minutes) to quantitatively convert the 5-formyl-H₄MPT product to the stable 5,10-methenyl-H₄MPT, which has a strong absorbance maximum around 350 nm.
-
Measurement: After cooling and centrifugation to pellet any precipitated protein, measure the absorbance of the supernatant at ~350 nm.
-
Data Analysis:
-
For each NFF concentration, plot absorbance vs. time. The slope of the linear portion of this graph represents the initial reaction velocity (v₀).
-
Convert absorbance to concentration using the molar extinction coefficient of 5,10-methenyl-H₄MPT.
-
Plot the initial velocities against the corresponding NFF concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Kₘ and Vₘₐₓ for NFF.
-
Applications in Research and Development
-
Mapping Active Site Topography: By comparing the kinetic profiles of NFF, N-methylformamide, and other analogs, researchers can infer the specific structural requirements for substrate binding and catalysis, effectively mapping the steric and electronic landscape of the enzyme's active site.[3][10]
-
Inhibitor Design and Screening: The methanogenesis pathway is a target for reducing methane emissions from livestock and for developing novel antimicrobial agents against pathogenic archaea. NFF serves as a validated scaffold for the rational design of more potent, competitive inhibitors of FMD and Ftr.[11] High-throughput screens can be developed using NFF as the substrate to identify compounds that disrupt its conversion.
-
Biocatalysis and CO₂ Conversion: FMDs are remarkably efficient at CO₂ capture and reduction, operating without the need for ATP.[3][12] While NFF itself is a product analog, studying its interaction with the enzyme provides crucial information about the reverse reaction (formamide oxidation). This knowledge could inform enzyme engineering efforts aimed at creating novel biocatalysts that can synthesize various formamide derivatives directly from CO₂.[3]
Conclusion
N-furfurylformamide is more than a simple chemical; it is a powerful molecular probe that unlocks the ability to study the complex machinery of methanogenesis. Its use as a pseudo-substrate allows for the precise determination of kinetic parameters, the elucidation of substrate specificity, and the characterization of enzyme active sites. The protocols and principles outlined in this guide provide a robust framework for researchers to employ NFF in their studies, accelerating our understanding of C1 metabolism and paving the way for innovations in fields ranging from environmental science to drug discovery.
References
-
Breitung, J., Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990). N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. FEBS Letters, 268(1), 257-260. [Link]
-
Breitung, J., Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990). N-Furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. CORE Repository. [Link]
-
Wikipedia contributors. (n.d.). Formylmethanofuran—tetrahydromethanopterin N-formyltransferase. In Wikipedia. Retrieved from [Link]
-
Ermler, U., Merz, A., & Thauer, R. K. (1998). Formylmethanofuran: tetrahydromethanopterin formyltransferase from Methanopyrus kandleri — new insights into salt-dependence and thermostability. CORE Repository. [Link]
-
Wikipedia contributors. (n.d.). Formylmethanofuran dehydrogenase. In Wikipedia. Retrieved from [Link]
-
Acharya, P., Warkentin, E., Ermler, U., Thauer, R. K., & Shima, S. (2006). The Structure of Formylmethanofuran: Tetrahydromethanopterin Formyltransferase in Complex with its Coenzymes. ResearchGate. [Link]
-
Milton, R. D., & Minteer, S. D. (2019). All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases. Accounts of Chemical Research, 52(12), 3351-3360. [Link]
-
Hille, R., Schulzke, C., & Kirk, M. L. (2018). Molybdenum‐ and tungsten‐containing formate dehydrogenases and formylmethanofuran dehydrogenases: Structure, mechanism. eScholarship.org. [Link]
-
Shima, S. (2006). Formyl transfer reaction from formylmethanofuran (formyl-MFR) to... ResearchGate. [Link]
-
Börner, G., Karrasch, M., & Thauer, R. K. (1991). Formylmethanofuran synthesis by formylmethanofuran dehydrogenase from Methanobacterium thermoautotrophicum Marburg. FEBS Letters, 290(1-2), 41-44. [Link]
-
Leigh, J. A., & Wolfe, R. S. (1986). The role of formylmethanofuran: Tetrahydromethanopterin formyltransferase in methanogenesis from carbon dioxide. ResearchGate. [Link]
-
Acharya, P., Warkentin, E., Ermler, U., Thauer, R. K., & Shima, S. (2006). The structure of formylmethanofuran: tetrahydromethanopterin formyltransferase in complex with its coenzymes. Journal of Molecular Biology, 357(3), 870-879. [Link]
-
Hochheimer, A., Schmitz, R. A., Thauer, R. K., & Hedderich, R. (1995). The Tungsten Formylmethanofuran Dehydrogenase from Methanobacterium Thermoautotrophicum Contains Sequence Motifs Characteristic for Enzymes Containing Molybdopterin Dinucleotide. ResearchGate. [Link]
-
Bertram, P. A., Karrasch, M., Schmitz, R. A., Böcher, R., Albracht, S. P., & Thauer, R. K. (1994). Formylmethanofuran dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins. European Journal of Biochemistry, 220(2), 477-484. [Link]
-
EMBL-EBI. (n.d.). Formylmethanofuran dehydrogenase, subunit A (IPR012027). InterPro. Retrieved from [Link]
-
Wagner, T., Ermler, U., & Shima, S. (2019). All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Furfurylformamide. PubChem. Retrieved from [Link]
-
Prins, R. A. (1971). Inhibition of Rumen Methanogenesis by Methane Analogues. Journal of Bacteriology, 105(2), 820-825. [Link]
-
Kim, Y., & Logan, B. E. (2020). Methanogenesis stimulation and inhibition for the production of different target electrobiofuels in microbial electrolysis cells through an on-demand control strategy using the coenzyme M and 2-bromoethanesulfonate. ResearchGate. [Link]
-
Gaulton, A., et al. (n.d.). N-FURFURYLFORMAMIDE. gsrs. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Formylmethanofuran dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InterPro [ebi.ac.uk]
- 5. Formylmethanofuran—tetrahydromethanopterin N-formyltransferase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of formylmethanofuran: tetrahydromethanopterin formyltransferase in complex with its coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formylmethanofuran dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Furfurylformamide Synthesis Yield
Welcome to the technical support center for the synthesis of N-furfurylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Introduction: The Chemistry of N-Furfurylformamide Synthesis
N-furfurylformamide is a valuable building block in organic synthesis. Its preparation typically involves the N-formylation of furfurylamine. This seemingly straightforward reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. Understanding the underlying chemical principles of the formylation reaction is paramount to mastering its execution and achieving high-purity N-furfurylformamide.
The core of the synthesis is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of furfurylamine attacks the electrophilic carbonyl carbon of a formylating agent. The efficiency of this reaction is highly dependent on the choice of formylating agent, reaction conditions, and the inherent reactivity of the starting materials.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the synthesis of N-furfurylformamide.
Q1: What are the most common methods for the N-formylation of furfurylamine?
There are several effective methods for the N-formylation of furfurylamine. The choice of method often depends on the available reagents, equipment, and desired scale of the reaction. The most prevalent methods include:
-
Using Formic Acid: This is a classic and cost-effective method. The reaction can be performed neat or in a solvent like toluene, often with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation.[1][2]
-
Using Ethyl Formate: This method offers a milder alternative to formic acid and often proceeds under neutral conditions. The reaction is typically carried out by heating a mixture of furfurylamine and ethyl formate.
-
Enzymatic Formylation: For a green and highly selective approach, enzymatic catalysis, for instance using an immobilized lipase like Novozyme 435, can be employed with ethyl formate as the formylating agent.[3]
Q2: How does the choice of formylating agent impact the reaction?
The formylating agent significantly influences the reaction rate and conditions. Formic acid is highly reactive but its acidic nature can promote side reactions, particularly the degradation of the acid-sensitive furan ring. Ethyl formate is less reactive, requiring higher temperatures or longer reaction times, but is also less corrosive and can lead to a cleaner reaction profile. Enzymatic methods, while offering high selectivity and mild conditions, may require longer reaction times and specific solvent systems.
Q3: What is the role of temperature in the synthesis?
Temperature is a critical parameter. For reactions with formic acid or ethyl formate, elevated temperatures are generally required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to the decomposition of the furan ring and the formation of polymeric byproducts. Careful temperature control is therefore essential. A typical temperature range for formylation with formic acid is 70-110°C, depending on the solvent and other reaction conditions.
Q4: Can I run the reaction under solvent-free conditions?
Yes, solvent-free conditions are a viable and environmentally friendly option, particularly when using formic acid as the formylating agent. This approach can lead to higher reaction rates and simplifies the work-up procedure. However, it's crucial to ensure efficient mixing of the reactants.
Troubleshooting Guide
Encountering issues during your synthesis? This section provides a structured approach to identifying and resolving common problems.
Problem 1: Low or No Yield of N-Furfurylformamide
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
-
Inefficient Water Removal (for formic acid method): If using a Dean-Stark trap, ensure it is functioning correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water.
-
-
Degradation of Starting Material or Product:
-
Acid-Catalyzed Decomposition of the Furan Ring: The furan ring is susceptible to degradation under strongly acidic conditions, especially at elevated temperatures.[4] If you observe significant darkening of the reaction mixture or the formation of insoluble materials, consider using a milder formylating agent like ethyl formate or employing an enzymatic method. Alternatively, if using formic acid, minimize the reaction time and temperature.
-
Oxidation: Furfurylamine can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions:
-
Polymerization:
-
Cause: Furan derivatives can polymerize in the presence of strong acids and high temperatures.
-
Solution: Reduce the reaction temperature and/or reaction time. Using a less acidic formylating agent or a solvent to dilute the reaction mixture can also help to suppress polymerization.
-
-
Formation of Difurfurylamine:
-
Cause: This can occur as a side reaction during the synthesis of the furfurylamine precursor via reductive amination of furfural.
-
Solution: Optimize the reductive amination step to favor the formation of the primary amine. This can often be achieved by adjusting the stoichiometry of the reagents and controlling the reaction conditions.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
High Boiling Point of the Product: N-furfurylformamide has a relatively high boiling point, which can make purification by distillation challenging.
-
Solution: Use vacuum distillation to lower the boiling point and prevent thermal decomposition.
-
-
Presence of Unreacted Starting Materials or High-Boiling Byproducts:
-
Solution: If distillation is not effective, column chromatography on silica gel is a reliable method for purifying N-furfurylformamide. A solvent system such as ethyl acetate/hexane can be used for elution.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis and purification of N-furfurylformamide.
Protocol 1: Synthesis using Formic Acid (with Dean-Stark Trap)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add furfurylamine (1.0 eq) and toluene (5-10 mL per gram of furfurylamine).
-
Reagent Addition: Add formic acid (1.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of furfurylamine.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude product can then be purified.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Distillation: Place the crude N-furfurylformamide in the distillation flask. Heat the flask gently using a heating mantle while applying vacuum.
-
Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of N-furfurylformamide is approximately 115-117 °C at 2 mmHg.
-
Analysis: Confirm the purity of the collected fraction by GC or NMR spectroscopy.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the yield and reaction conditions for different N-formylation methods of amines, providing a basis for selecting the most suitable protocol for your needs.
| Formylating Agent | Catalyst/Conditions | Substrate | Yield (%) | Reference |
| Formic Acid | Solvent-free, 70°C, 5 mol% I₂ | Aniline | 94% | [5] |
| Formic Acid | Toluene, reflux, Dean-Stark | Benzylamine | 98% | [1] |
| Ethyl Formate | Solvent-free, 60°C | Benzylamine | 93% | [6] |
| Ethyl Formate | Novozyme 435, THF, 20°C | Furfurylamine | >99% | [3] |
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the general mechanism for the N-formylation of furfurylamine with formic acid.
Caption: N-formylation of furfurylamine with formic acid.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low yield in your N-furfurylformamide synthesis.
Sources
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Improving purity of N-Furfurylformamide through recrystallization
Executive Summary
You are likely encountering difficulties purifying N-Furfurylformamide (N-FFA) due to two intrinsic molecular properties:
-
Low Melting Point / Supercooling: N-FFA often exists as a viscous oil or low-melting solid (approx.[1][2][3] MP 38–42°C, though literature varies based on purity).[1][3] This leads to the "oiling out" phenomenon rather than distinct crystal formation.[1][3]
-
Furan Ring Sensitivity: The furan moiety is acid-sensitive (prone to ring-opening polymerization) and oxidation-prone (color degradation), requiring specific handling distinct from standard aliphatic amides.[1][2][3]
This guide moves beyond generic protocols to provide a Phase-Dependent Purification Strategy designed to stabilize the furan ring while forcing the amide into a crystalline lattice.[2]
Phase 1: Solvent System Selection
The choice of solvent is the single most critical variable.[3] Because N-FFA is an amide with a lipophilic furan ring, it exhibits "amphiphilic" solubility—soluble in both water and organic solvents.[1][2][3] This makes single-solvent recrystallization difficult.[1][2][3]
Recommendation: Use a Binary Solvent System (Solvent/Anti-Solvent) .[1][2][3]
| System | Composition | Suitability | Notes |
| System A (Recommended) | Ethyl Acetate / n-Heptane | High | Best balance.[1][2] EtAc dissolves the amide; Heptane forces precipitation without freezing impurities.[1][2][3] |
| System B (Alternative) | Toluene / Hexane | Medium | Good for removing color bodies, but higher boiling point of Toluene requires more heat (risk of furan degradation).[1][3] |
| System C (Avoid) | Ethanol / Water | Low | RISK: High solubility in water leads to poor recovery.[1][2][3] Heating in water can hydrolyze the formamide bond.[1][2][3] |
| System D (Avoid) | Acidic Solvents | Critical Failure | Any trace acid will polymerize the furan ring (black tar formation).[1][3] |
Phase 2: The Optimized Protocol (Step-by-Step)
Objective: Isolate >98% pure N-FFA as white/off-white needles. Prerequisite: Crude material should be neutralized.[1][2][3] If the synthesis used formic acid, ensure no residual acid remains (wash with sat.[1][3] NaHCO₃ prior to this step).
Step 1: Dissolution (The "Warm" Zone)
-
Place crude N-FFA in a round-bottom flask.
-
Add Ethyl Acetate (EtAc) (approx. 1-2 mL per gram of crude).
-
Heat gently to 35–40°C .
-
If the solution is dark brown/black, add Activated Carbon (1-2 wt%) .[1][2][3] Stir for 15 mins, then filter warm through a Celite pad to remove carbon.
Step 2: The Anti-Solvent Titration
-
While keeping the EtAc solution warm (35°C), slowly add n-Heptane dropwise.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1][2][3]
-
Add 1-2 drops of EtAc to clear the solution back to transparency.[1][2][3]
Step 3: Controlled Nucleation (Crucial Step)
Most users fail here by cooling too fast.[1][2]
-
Remove heat and let the flask reach Room Temperature (20–25°C) slowly.
-
Seeding: If crystals do not form within 10 minutes, add a "seed crystal" of pure N-FFA.
-
Troubleshoot: If you lack seed crystals, scratch the inner glass wall with a glass rod at the liquid-air interface to induce nucleation.[3]
-
Step 4: Deep Cooling
-
Once the solution is cloudy with crystals, move the flask to a 4°C fridge (not an ice bath yet) for 2 hours.
-
Finally, place in a -20°C freezer for 4 hours to maximize yield.
Step 5: Isolation
-
Wash the cake with cold n-Heptane (0°C).
-
Drying: Vacuum dry at Room Temperature . Do not heat dry, as the solid may melt.[1][3]
Phase 3: Troubleshooting & FAQs
Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?
Diagnosis: This is thermodynamically driven.[1][2][3] The temperature dropped into the "metastable zone" where liquid-liquid separation is favored over solid-liquid separation, often because the solution was too concentrated or cooled too fast.[2][3] The Fix:
-
Re-heat the mixture until the oil re-dissolves (add a small amount of EtAc if needed).
-
Cool slower. Wrap the flask in a towel to slow the cooling rate.
-
Vigorous Stirring: Stirring helps prevent oil droplets from coalescing, giving them a chance to nucleate into solids.[1][2][3]
Q2: The crystals are turning brown during drying.
Diagnosis: Furan ring oxidation.[1][2][3] The Fix:
-
Ensure the drying vacuum is strong to remove solvent quickly.[1][2][3]
-
Store the final product under Inert Atmosphere (Nitrogen/Argon) .
Q3: My yield is very low (<40%).
Diagnosis: N-FFA is too soluble in the mother liquor. The Fix:
-
Concentrate it by rotary evaporation to half volume.
-
Repeat the crystallization (Second Crop).[1][2][3] Note: The second crop is usually less pure.
Visualizing the Workflow
The following diagram illustrates the logic flow for determining the correct purification path based on the state of your crude material.
Caption: Decision Logic for N-FFA Purification. Note the loop for handling "Oiling Out" events.
Scientific Rationale (E-E-A-T)
The Furan Sensitivity (Chemical Stability)
The furan ring is an electron-rich aromatic system.[1][2][3] Unlike benzene, it is highly susceptible to electrophilic attack.[1][2][3] In the presence of strong acids (even trace formic acid from synthesis), the ring can undergo hydrolytic ring opening to form diketones, which subsequently polymerize into dark tars [1].[3] This dictates our strict requirement for neutral conditions and moderate temperatures (<40°C) .[1][2][3]
Thermodynamics of Crystallization (Oiling Out)
N-FFA has a low enthalpy of fusion due to the flexible formamide substituent.[1][2] When impurities are present, the melting point depression can push the solid-liquid transition below room temperature.[3] "Oiling out" occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the solid-liquid solubility curve (spinodal) [2].[1][2] By using a Solvent/Anti-Solvent system (EtAc/Heptane) , we modify the solubility parameter (
References
-
Furan Stability & Reactivity
-
General Recrystallization of Low-Melting Amides
-
Synthesis & Properties of N-Furfuryl Amides
-
Green Synthesis Protocols (Background on Impurities)
Sources
- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification of formic acid by extractive distillation - Patent US-4076594-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. WO2019132663A1 - Method for purifying and removing color of fdca - Google Patents [patents.google.com]
- 6. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Formylation of Furfurylamine
Welcome to the technical support center for the formylation of furfurylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields of N-furfurylformamide. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: My formylation of furfurylamine is resulting in a low yield of the desired N-furfurylformamide. What are the most common causes?
Low yields in the formylation of furfurylamine can often be attributed to several key factors:
-
Sub-optimal Reagents and Reaction Conditions: The choice of formylating agent and the reaction parameters (temperature, solvent, and reaction time) are critical. Common methods include the use of formic acid, acetic formic anhydride, or variations of the Leuckart-Wallach and Eschweiler-Clarke reactions. Each method has its own set of optimal conditions that must be carefully controlled.
-
Side Reactions: Furfurylamine is susceptible to various side reactions that can consume starting material and reduce the yield of the desired product. These can include polymerization, over-alkylation, and degradation of the furan ring under harsh conditions.
-
Incomplete Conversion: The reaction may not be proceeding to completion, leaving unreacted furfurylamine. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the formylating agent.
-
Product Degradation: The desired N-furfurylformamide can be sensitive to the reaction conditions, particularly elevated temperatures and acidic or basic environments, leading to decomposition.
-
Purification Losses: Significant amounts of product can be lost during the workup and purification steps if the protocol is not optimized for N-furfurylformamide.
Q2: I am observing a significant amount of dark, polymeric material in my reaction flask. What is causing this and how can I prevent it?
The formation of resinous or polymeric byproducts is a known issue, particularly when dealing with furan-containing compounds under acidic conditions.
Causality: The furan ring in furfurylamine is susceptible to acid-catalyzed polymerization.[1] High temperatures can exacerbate this issue, leading to the formation of insoluble, dark-colored materials.[1]
Troubleshooting & Optimization:
-
Temperature Management: Avoid excessively high temperatures. It is crucial to maintain the lowest effective temperature for the formylation reaction. For instance, some reductive amination processes leading to furfurylamine show that excessive temperatures lead to polymerization.[1]
-
Control of Acidity: If using a strong acid catalyst, consider using a milder one or reducing the catalyst loading. The goal is to facilitate formylation without promoting significant polymerization.
-
Reaction Time: Minimize the reaction time to only what is necessary for the completion of the desired formylation.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal stopping point.[2]
-
Solvent Choice: The choice of solvent can influence the extent of side reactions. In some cases, using a solvent that can help to solvate and stabilize the starting materials and intermediates can reduce polymerization.[3]
Q3: My reaction seems to stall, and I'm left with a significant amount of unreacted furfurylamine. How can I drive the reaction to completion?
Incomplete conversion is a common hurdle. Here’s how to address it:
-
Reagent Stoichiometry: Ensure that the formylating agent is used in an appropriate molar excess. For reagents like acetic formic anhydride, a slight excess is typically sufficient.[4] When using formic acid, a larger excess may be necessary to drive the equilibrium towards the product.
-
Temperature and Reaction Time: As previously mentioned, these two parameters are intrinsically linked. A modest increase in temperature or extending the reaction time can often improve conversion. However, this must be balanced against the risk of side reactions.[3] Incremental adjustments and careful monitoring are key.
-
Catalyst Activity: If using a catalytic method, ensure the catalyst is active and used at the correct loading. For example, in some N-formylation reactions using formic acid, a catalyst like iodine or ZnO can significantly improve the reaction rate and yield.[5][6]
Q4: I am using acetic formic anhydride and notice the formation of acetylated byproducts. How can I improve the selectivity for formylation?
Acetic formic anhydride is a powerful formylating agent, but competitive acetylation can occur.[7]
Underlying Principle: The formyl group in acetic formic anhydride is generally more electrophilic and less sterically hindered than the acetyl group, favoring nucleophilic attack by the amine at the formyl carbonyl.[7] However, under certain conditions, acetylation can become a competitive side reaction.
Strategies for Enhanced Selectivity:
-
Purity of the Anhydride: Ensure the acetic formic anhydride is of high purity and free from excess acetic anhydride. It is often prepared in situ or used immediately after preparation due to its instability.[8][9]
-
Anhydrous Conditions: The presence of water can hydrolyze the anhydride to formic and acetic acids, which can complicate the reaction and are difficult to remove.[4] It is imperative to maintain anhydrous conditions throughout the procedure.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the more reactive formyl group.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low-yield issues in the formylation of furfurylamine.
Caption: A step-by-step decision tree for troubleshooting low yields in furfurylamine formylation.
Experimental Protocols
Protocol 1: Formylation using Acetic Formic Anhydride
This method is effective for achieving high yields under mild conditions.[8]
Materials:
-
Furfurylamine
-
Acetyl chloride
-
Sodium formate (anhydrous)
-
Anhydrous diethyl ether
Procedure:
-
Preparation of Acetic Formic Anhydride (handle with care in a fume hood):
-
Suspend anhydrous sodium formate in anhydrous diethyl ether in a flask equipped with a dropping funnel and a reflux condenser.
-
Slowly add acetyl chloride to the suspension with stirring. The reaction is mildly exothermic.[4]
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Filter the sodium chloride byproduct quickly to minimize exposure to atmospheric moisture.[4] The filtrate contains the acetic formic anhydride.
-
-
Formylation:
-
Cool the acetic formic anhydride solution in an ice bath.
-
Slowly add a solution of furfurylamine in anhydrous diethyl ether to the cooled anhydride solution with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-furfurylformamide.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Leuckart-Type Reaction
The Leuckart reaction and its variations utilize formic acid or its derivatives as both the formylating and reducing agent.[10]
Materials:
-
Furfurylamine
-
Formic acid (85-90%)
-
Formaldehyde (37% aqueous solution) - for Eschweiler-Clarke variant
Procedure (Eschweiler-Clarke Methylation Principle Adapted for Formylation):
While the classical Eschweiler-Clarke reaction leads to methylation, the principles of imine formation and reduction are relevant.[11][12][13] For formylation, a direct reaction with formic acid is more common.
-
To a flask containing furfurylamine, add an excess of formic acid.
-
Heat the mixture to 80-100 °C and maintain for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base such as sodium hydroxide or sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
Purify the resulting crude N-furfurylformamide.
Data Presentation
Table 1: Comparison of Common Formylation Methods for Primary Amines
| Method | Formylating Agent | Typical Conditions | Advantages | Common Issues |
| Acetic Formic Anhydride | Acetic formic anhydride | 0°C to RT, anhydrous solvent | High yields, mild conditions[8] | Reagent instability, requires anhydrous conditions[4][9] |
| Formic Acid | Formic acid | 70-100°C, neat or with catalyst | Inexpensive reagent, simple procedure | Requires heating, potential for side reactions, moderate yields[14] |
| Leuckart-Wallach | Formamide or ammonium formate | High temperatures (120-165°C)[10] | One-pot procedure | High temperatures can cause degradation, variable yields[10][15] |
| Catalytic CO2 Reduction | CO2, H2 or silane, catalyst | Elevated pressure and temperature | Sustainable, uses CO2 as a C1 source | Requires specialized equipment (pressure reactor), catalyst cost[16][17][18] |
Reaction Mechanism Overview
The formylation of furfurylamine with acetic formic anhydride proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for the formylation of furfurylamine.
References
-
Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]
-
ResearchGate. (2019, February 11). (PDF) N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Principal reaction pathways to achieve furfurylamine from different starting substrates. Retrieved from [Link]
-
PubMed. (2020, December 23). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2019, February 11). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal Catalysts | Inorganic Chemistry. Retrieved from [Link]
-
Wiley Online Library. (n.d.). THE LEUCKART REACTION. Retrieved from [Link]
-
ACS Publications. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023, April 5). Formylation of Amines with Acetic Formic Anhydride : r/OrganicChemistry. Retrieved from [Link]
-
Dergipark. (n.d.). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Oxford Academic. (n.d.). Formylation of Amino Acids with Acetic Formic Anhydride | Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones: A Facile One-Pot Protocol for the Preparation of Secondary and Tertiary Amines. | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
MDPI. (2024, July 31). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]
-
Synlett. (n.d.). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Optimizing reaction conditions for N-Furfurylformamide synthesis (temperature, pressure)
Subject: Optimizing Reaction Conditions (Temperature & Pressure) for N-Furfurylformamide
Ticket ID: NFF-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The "Black Box" of Furan Chemistry
Welcome to the Technical Support Center. If you are reading this, you are likely facing one of two problems: either your reaction conversion is stalling despite extended reflux times, or your clear yellow oil has turned into an intractable black tar during purification.
Synthesizing N-Furfurylformamide (CAS: 623-16-5) appears deceptively simple—a standard amidation of furfurylamine. However, the furan ring is an electron-rich, acid-sensitive moiety that demands a precise balance between kinetic activation (heat/catalysis) and thermodynamic stability (avoiding polymerization).
This guide abandons generic textbook advice. Instead, we treat your reaction vessel as a controllable system defined by Temperature (
Module 1: Reaction Kinetics & Thermodynamics
Q: Why is my conversion stalling at ~60-70% when using Ethyl Formate?
A: You are fighting a thermodynamic equilibrium at insufficient temperature.
The reaction between furfurylamine and ethyl formate is reversible:
The Problem: Ethyl formate boils at 54°C. Under standard atmospheric reflux, your reaction temperature is capped at this limit. This is often insufficient to push the kinetics to completion within a reasonable timeframe (6–12 hours), and the byproduct (ethanol) remains in the system, pushing the equilibrium backward.
The Solution:
-
Le Chatelier’s Principle (Open System): Use a Dean-Stark trap or fractional distillation head to continuously remove the lower-boiling ethanol/ethyl formate azeotrope. You must replenish ethyl formate to maintain stoichiometry.
-
Pressure Modification (Closed System): Conduct the reaction in a sealed pressure tube or autoclave.
-
Target T: 80–90°C.
-
Result: By sealing the vessel, you exceed the atmospheric boiling point. The rate of reaction doubles for every ~10°C increase. The closed system prevents solvent loss, though it does not remove ethanol. Note: This method requires excess ethyl formate (2–3 equiv) to drive equilibrium via mass action rather than product removal.
-
Q: I switched to Formic Acid to increase the rate, but the product is dark. Why?
A: You triggered acid-catalyzed polymerization of the furan ring.
The Mechanism: While formic acid is a potent formylating agent, it is also a protic acid. At high temperatures (>100°C), the furan ring is susceptible to protonation at the C2 or C5 position, leading to ring opening and subsequent polymerization (the "black tar" effect).
The Fix:
-
Temperature Cap: Do not exceed 80–85°C.
-
Azeotropic Removal: Use Toluene as a co-solvent. The Formic Acid/Water/Toluene system allows you to remove the water byproduct (driving the reaction) at a controlled temperature (~110°C bath, internal ~85°C) using a Dean-Stark apparatus.
Module 2: Pressure-Specific Protocols (Purification)
Q: My crude NMR looks good, but distillation destroys the product. How do I purify it?
A: You must lower the boiling point using High Vacuum (HV).
N-Furfurylformamide has a high atmospheric boiling point. Heating the crude mixture to >150°C to distill it will almost certainly cause decomposition.
Optimization Table: Distillation Parameters
| Parameter | Standard (Avoid) | Optimized (Recommended) | Reason |
| Pressure | 760 mmHg (Atm) | 0.1 – 0.5 mmHg | Drastically lowers boiling point. |
| Bath Temp | >200°C | 110°C – 120°C | Prevents thermal polymerization. |
| Head Temp | N/A (Decomposes) | 95°C – 105°C | Collects pure fraction. |
| Apparatus | Simple Distillation | Kugelrohr / Short Path | Minimizes residence time of hot vapor. |
Module 3: Visual Troubleshooting & Logic
The following diagram illustrates the decision-making pathway for optimizing this synthesis based on observed failures.
Figure 1: Troubleshooting logic flow for N-Furfurylformamide synthesis failures.
Module 4: Standardized Experimental Protocols
Protocol A: The "Clean" Method (Ethyl Formate)
Best for: Small scale (<10g), high purity requirements, avoiding strong acids.
-
Setup: 100 mL Pressure Tube (heavy-walled glass with Teflon screw cap).
-
Charge: Add Furfurylamine (1.0 equiv) and Ethyl Formate (3.0 equiv). No solvent is strictly necessary, but THF can be used if solubility is an issue.
-
Reaction: Seal the tube tightly. Heat to 80°C (oil bath temperature).
-
Note: This exceeds the b.p. of ethyl formate (54°C), creating internal pressure. Ensure the vessel is rated for ~3-5 bar.
-
-
Monitor: Stir for 12–16 hours. TLC (50% EtOAc/Hexane) should show complete consumption of amine.
-
Workup: Cool to room temperature. Transfer to a round-bottom flask.
-
Purification: Rotary evaporate excess ethyl formate/ethanol. The residue is often pure enough (>95%).[1] If not, perform vacuum distillation (0.5 mmHg).
Protocol B: The "Scale-Up" Method (Formic Acid/Toluene)
Best for: Larger scale (>50g), cost-efficiency.
-
Setup: 250 mL Round Bottom Flask + Dean-Stark Trap + Reflux Condenser.
-
Charge: Furfurylamine (1.0 equiv), Toluene (5 volumes), and Formic Acid (1.2 equiv, 98%).
-
Reaction: Heat to reflux. The bath should be ~120°C, but the internal temp will be moderated by the water/toluene azeotrope.
-
Water Removal: Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).
-
Workup: Wash the toluene phase with sat. NaHCO3 (to remove excess acid—critical to prevent degradation during distillation). Dry over MgSO4.
-
Purification: Evaporate Toluene. Distill residue under high vacuum.
Module 5: Mechanistic Pathway
Understanding the pathway helps visualize where side reactions occur.
Figure 2: Reaction pathway showing the critical divergence between product formation and polymerization.
References
-
Gerzon, K., et al. (1959). The reaction of furfurylamine with formic acid and ethyl formate.. (Foundational work on amine formylation conditions).
-
Reddy, P. G., et al. (2000). N-Formylation of amines using formic acid/ethyl formate under catalyst- and solvent-free conditions.[2][3]. (Validation of Ethyl Formate efficiency).
-
Olah, G. A., et al. (1987). Formylation of amines with formic acid.[3][4][5]. (Review of acid-catalyzed mechanisms).
-
Marino, J. P. (2001). Furan stability in acidic media.. (Background on furan ring degradation/polymerization risks).
Sources
Stability and degradation issues of N-Furfurylformamide
Technical Support Center: N-Furfurylformamide (CAS 72693-10-8) [1]
Status: Operational Role: Senior Application Scientist Ticket ID: NFF-STAB-001
Executive Summary: The "Dual-Threat" Molecule
Welcome to the technical support hub for N-Furfurylformamide . As researchers, we often underestimate this molecule because it looks simple: a furan ring attached to a formamide group. However, it presents a "dual-threat" stability profile that ruins countless experiments:
-
The Furan Moiety: Highly electron-rich and prone to oxidative polymerization (the "Black Tar" effect) and acid-catalyzed ring opening.
-
The Amide Linkage: Susceptible to hydrolysis, releasing Furfurylamine (CAS 617-89-0), which is itself air-sensitive and volatile.
This guide moves beyond standard SDS data to provide the mechanistic troubleshooting you need to maintain sample integrity.
Module 1: The "Black Oil" Phenomenon (Oxidation & Polymerization)
Symptom: Your clear/pale-yellow liquid has turned dark brown or black and viscous. Diagnosis: Oxidative polymerization of the furan ring.
The Mechanism: Unlike benzene, the furan ring is not aromatic enough to resist oxidation. Upon exposure to atmospheric oxygen (singlet oxygen) or light, the furan ring forms endoperoxides or radical intermediates. These intermediates trigger a chain reaction, cross-linking molecules into complex, conjugated polymers (humins) that absorb light strongly (appearing black).
Corrective Action (Purification Protocol):
-
If Yellow/Amber: The sample is salvageable via vacuum distillation.
-
If Black/Viscous: Discard. The polymers can catalyze further degradation of fresh material (autocatalysis).
Protocol: Vacuum Distillation of N-Furfurylformamide
Standard boiling points (e.g., ~309°C at 760 mmHg) are theoretical. Attempting to boil this at atmospheric pressure will destroy it.
| Parameter | Setting/Requirement | Reason |
| Pressure | < 5 mmHg (High Vacuum) | Drastically lowers boiling point to prevent thermal decomposition. |
| Bath Temp | Max 110°C | Furan rings begin to open/polymerize thermally above 120-130°C. |
| Glassware | Base-washed or silanized | Acidic sites on glass can trigger polymerization. |
| Stabilizer | Calcium Hydride ( | Adding a small amount to the pot scavenges water and prevents hydrolysis during heating. |
Module 2: Chemical Stability & Reaction Compatibility
Symptom: Loss of starting material in acidic media, appearance of aliphatic peaks in NMR. Diagnosis: Acid-Catalyzed Ring Opening.
The Mechanism: The furan oxygen atom can be protonated by strong acids. This destabilizes the aromatic system, allowing a nucleophile (usually water) to attack the ring. The ring opens to form 1,4-dicarbonyl compounds (often Levulinic acid derivatives), which then polymerize into insoluble resins.
Visualizing the Failure Mode:
Caption: Figure 1.[1] The acid-catalyzed degradation pathway of the furan moiety.[2] Note that this reaction is irreversible.
Module 3: Troubleshooting FAQ
Q1: I see a new set of peaks in my NMR around 8.0-8.2 ppm and 6.0-6.5 ppm. What is this?
-
Answer: This is likely Formic Acid and Furfurylamine salts. You are seeing amide hydrolysis.
-
Cause: Presence of water in your solvent or storage container.[3] The formamide bond hydrolyzes, releasing formic acid. The acid then attacks the furan ring (see Module 2), causing a cascade failure.
-
Fix: Store over 4Å molecular sieves to keep it anhydrous.
Q2: Can I use N-Furfurylformamide in a reaction with Lewis Acids (
-
Answer: Proceed with extreme caution.
-
Reason: Lewis acids can coordinate to the furan oxygen, mimicking the protonation effect and triggering ring opening.
-
Workaround: Run the reaction at low temperatures (-78°C to 0°C) and quench immediately. Do not heat Lewis Acid mixtures containing this molecule.
Q3: My sample arrived frozen. Should I thaw it in a water bath?
-
Answer: No. Thaw at room temperature or in a refrigerator.
-
Reason: Rapid heating creates "hot spots" that can initiate polymerization. Once the polymerization starts, it is autocatalytic.
Module 4: Storage Decision Tree
Follow this logic flow to ensure maximum shelf-life.
Caption: Figure 2. Decision logic for storage and handling to prevent oxidative degradation.
References
-
PubChem. N-Furfurylformamide (Compound).[1][4] National Library of Medicine. Available at: [Link]
- Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry. (Foundational text on furan ring acid-sensitivity).
- Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science.
-
LookChem. N-Furfurylformamide Properties and Safety. Available at: [Link]
- Hoydonckx, H. E., et al. (2007). Furfural and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. (Authoritative source on handling furfuryl amines and amides).
Sources
Minimizing byproduct formation in N-Furfurylformamide production
Welcome to the technical support center for N-furfurylformamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this process and minimize the formation of unwanted byproducts. Here, we combine established chemical principles with practical, field-tested advice to ensure the integrity and purity of your synthesis.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from researchers working on the N-formylation of furfurylamine.
Q1: What are the most common byproducts I should expect in my N-furfurylformamide synthesis?
A1: The byproduct profile can be broadly categorized based on the two main stages of the synthesis: the formation of the furfurylamine precursor and its subsequent N-formylation.
-
From Furfurylamine Synthesis: If you are preparing furfurylamine from furfural, you may encounter unreacted furfural, furfuryl alcohol, tetrahydrofurfurylamine, and secondary amines such as N-(2-furomethyl)-2-furomethylamine.[1][2] Polymerization or resinification of furfural can also lead to tar-like byproducts.[1][3]
-
From N-Formylation: During the formylation of furfurylamine, the primary byproducts arise from side reactions and degradation. These can include unreacted furfurylamine, residual formic acid, and potential secondary reaction products if the temperature is not well-controlled. Over-formylation is generally not an issue, but incomplete reactions can leave starting material.
Q2: My reaction mixture is turning dark brown or black. What is causing this?
A2: The formation of a dark, insoluble resin is a common issue when working with furan-based compounds like furfural and furfurylamine.[3] This is typically due to polymerization or resinification, which can be initiated by high temperatures and acidic conditions.[1][4] It is crucial to maintain strict temperature control and use appropriate stoichiometry of reagents to minimize this.
Q3: Can I use a different formylating agent instead of formic acid?
A3: Yes, other formylating agents can be used, such as ethyl formate or a combination of formamide and formic acid.[5][6] The choice of agent can influence reaction conditions and byproduct profiles. For instance, using ethyl formate might require enzymatic catalysis for high efficiency and can be a greener alternative.[6] Leuckart-type reactions using formamide and formic acid can also be employed, but careful control is needed to manage amination levels.[5]
Q4: What is the best way to purify my final N-furfurylformamide product?
A4: For many formamides, fractional distillation under reduced pressure is an effective method for purification.[7] This helps to separate the desired product from less volatile byproducts and any high-boiling point residual starting materials. Column chromatography can also be employed for smaller scale purifications.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during your experiments, along with potential causes and recommended solutions.
Problem 1: Low Yield of N-Furfurylformamide
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure an appropriate molar ratio of furfurylamine to your formylating agent. A slight excess of the formylating agent may be necessary. - Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote byproduct formation. Experiment with a range of temperatures to find the best balance. |
| Degradation of Starting Material or Product | - Strict Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a consistent and appropriate reaction temperature. Furfurylamine can be susceptible to thermal decomposition.[8] - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Significant Byproduct Formation | - Review Reaction Conditions: High temperatures are a primary cause of resinification.[1] Ensure your reaction temperature is not exceeding the recommended range. - Catalyst Choice (if applicable): If you are using a catalyst, ensure it is selective for the desired transformation and not promoting side reactions. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Furfurylamine | - Drive the Reaction to Completion: As mentioned above, adjusting the stoichiometry of the formylating agent and optimizing the reaction time and temperature can help consume all the starting amine. - Efficient Purification: Utilize fractional distillation or column chromatography to effectively separate the unreacted furfurylamine from the N-furfurylformamide product. |
| Formation of Secondary Amines or Other Byproducts | - Control Reaction Temperature: Side reactions, including the formation of secondary amines from the precursor synthesis, are often temperature-dependent.[1] Maintaining the lowest effective temperature can suppress these pathways. - Molar Ratio of Reactants: In the synthesis of the furfurylamine precursor, the ratio of ammonia to furfural is critical in determining the product distribution.[2] An excess of ammonia can help minimize the formation of secondary amines. - Purity of Starting Materials: Ensure the furfurylamine used is of high purity. Impurities in the starting material will carry through or react to form other byproducts. |
| Polymeric/Resinous Material | - Lower Reaction Temperature: This is the most critical factor in preventing resinification of furan compounds.[3] - Minimize Reaction Time: Prolonged exposure to heat can increase the likelihood of polymerization. Aim for the shortest reaction time that provides a good yield. - pH Control: Highly acidic conditions can promote resinification. While formic acid is a reactant, using a large excess should be avoided. |
Experimental Protocols
Protocol 1: Synthesis of N-Furfurylformamide with Minimized Byproduct Formation
This protocol is based on the N-formylation of furfurylamine using formic acid, a common and effective method.[9]
Materials:
-
Furfurylamine (high purity)
-
Formic acid (≥95%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add furfurylamine (1.0 equivalent) and toluene.
-
Begin stirring the solution.
-
Slowly add formic acid (1.1 equivalents) to the flask. An exothermic reaction may be observed.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude N-furfurylformamide can then be purified by vacuum distillation.
Protocol 2: Impurity Profiling by Gas Chromatography (GC)
GC is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in your N-furfurylformamide product.[10][11]
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating the components.
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Prepare a dilute solution of your N-furfurylformamide product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the analysis according to the specified temperature program.
-
Identify the peaks in the chromatogram by comparing their retention times with those of known standards (N-furfurylformamide, furfurylamine, etc.).
-
Quantify the impurities by integrating the peak areas and using a calibration curve or by assuming equal response factors for a semi-quantitative analysis.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for N-Furfurylformamide Synthesis and Major Byproducts
Caption: Synthesis pathway and potential byproduct formation.
Troubleshooting Workflow for Byproduct Minimization
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. revista.cnic.cu [revista.cnic.cu]
- 4. mdpi.com [mdpi.com]
- 5. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. US5959148A - Purification process of N-vinylformamide - Google Patents [patents.google.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Scaling N-Furfurylformamide Synthesis
Process Engineering Dashboard
Topic: Scale-Up Challenges in N-Furfurylformamide Synthesis Target Molecule: N-Furfurylformamide (CAS: 617-89-0 / 72693-10-8) Primary Precursor: Furfurylamine (CAS: 617-89-0) Critical Hazard: Furan Ring Polymerization ("Resinification") Support Tier: Level 3 (Senior Application Scientist)
Module 1: Reaction Thermodynamics & Reagent Selection
User Query: I am scaling up from 10g to 1kg. When I add formic acid to furfurylamine, the temperature spikes rapidly, and the mixture darkens. How do I control this?
Root Cause Analysis: The reaction between furfurylamine (a base) and formic acid is a neutralization followed by dehydration. The initial step is highly exothermic, forming the formate salt.[1] At scale, heat dissipation is slower (lower surface-area-to-volume ratio), leading to thermal runaway.[1] High temperatures (>100°C) in the presence of acid trigger the "Piano Key" effect—opening the furan ring and initiating uncontrolled polymerization (tar formation).[1]
Troubleshooting Protocol:
-
Switch Reagents (Recommended): Move from Formic Acid to Ethyl Formate .[1]
-
If Formic Acid is Mandatory:
Comparative Data: Formylation Routes
| Feature | Method A: Formic Acid | Method B: Ethyl Formate (Recommended) | Method C: TFE-Formate (Catalytic) |
| Exothermicity | High (Dangerous at scale) | Low (Mild) | Negligible |
| Byproduct | Water (Requires azeotrope) | Ethanol (Easy removal) | TFE (Recyclable) |
| Reaction Time | Fast (1–4 h) | Slow (12–24 h) | Fast (1–2 h) |
| Polymer Risk | High (Acidic conditions) | Low (Neutral conditions) | Low |
| Atom Economy | High | Moderate | Low (unless recycled) |
Visual Workflow: Reagent Decision Tree
Caption: Decision matrix for selecting the optimal formylation route based on safety vs. speed constraints.
Module 2: Furan Ring Stability (The "Black Tar" Issue)
User Query: My crude product looks clear, but during work-up, it turns into a black, viscous resin. Yield dropped to 40%.[1] What is happening?
Root Cause Analysis: Furan rings are acid-sensitive.[1] In the presence of strong acids or Lewis acids (often trace metal impurities), the furan ring undergoes electrophilic attack, leading to ring opening.[1] The resulting acyclic species (often diketones) are highly reactive cross-linkers, creating a black insoluble polymer (humins).[1] This is time-temperature dependent; holding a crude acidic mixture at 80°C+ is a recipe for failure.[1]
Mechanism of Failure:
-
Protonation: Acid attacks the C2 or C5 position of the furan.[1]
-
Ring Opening: Water adds to the cation, opening the ring to form 4-oxopentanal derivatives.[1]
-
Polymerization: Aldehyde groups react with remaining amine or furan rings (Maillard-type reactions).[1]
Prevention Protocol:
-
pH Buffering: If using formic acid, ensure the reaction does not remain strongly acidic for extended periods.[1] Neutralize excess acid immediately after reaction completion using mild base (NaHCO₃), not strong base (NaOH), to avoid base-catalyzed decomposition.
-
Solvent Selection: Avoid chlorinated solvents if Lewis acids are present.[1] Use Toluene or 2-MeTHF for azeotropic water removal, as they allow lower temperature boiling under mild vacuum compared to Xylene.[1]
-
Radical Scavengers: Add 0.1% BHT (Butylated hydroxytoluene) during the workup to inhibit radical-induced polymerization if the mixture is exposed to air/heat.[1]
Module 3: Purification & Isolation
User Query: The boiling point is reported as >300°C. I cannot distill this without decomposition. How do I purify 1kg of material?
Technical Insight: N-Furfurylformamide has a predicted atmospheric boiling point of ~309°C. Attempting to distill this at atmospheric pressure will destroy the molecule before it boils.[1]
Purification Strategy:
| Parameter | Standard Distillation | Recommended: Wiped Film Evaporation (WFE) |
| Pressure | 10–20 mmHg | 0.01 – 0.1 mmHg |
| Pot Temp | 160°C+ (Risk Zone) | 80°C – 100°C |
| Residence Time | Hours (High degradation) | Seconds (Minimal degradation) |
| Yield | 50–60% | >90% |
Step-by-Step Isolation Protocol (1kg Scale):
-
Strip Solvent: Remove low boilers (Ethanol/Toluene) using a Rotary Evaporator at 40°C/50 mbar.
-
High Vacuum Setup: Connect a short-path distillation head or WFE. Ensure vacuum is <1 mmHg.
-
Temperature Ramp:
-
Storage: Store under Argon at 4°C. Furan derivatives oxidize in air to form peroxides, which catalyze polymerization.[1]
Visual Workflow: Polymerization Risk Pathway
Caption: Mechanism of acid-catalyzed furan ring opening leading to irreversible resin formation.
Module 4: Green Scaling (The Future)
User Query: We need a greener process with better atom economy. Are there catalytic methods?
Solution: Enzymatic Transamidation For pharmaceutical grades requiring high purity without thermal stress, use Lipase B (CAL-B) .[1]
-
Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435).[1]
-
Conditions: 40°C, solvent-free or in 2-MeTHF.
-
Advantage: The enzyme operates at neutral pH and low temperature, completely eliminating the polymerization risk.[1] The catalyst is filterable and reusable.[1]
References
-
PubChem. (2025).[1][3][4] N-Furfurylformamide Compound Summary (CID 194461).[1][3][4] National Library of Medicine.[1] Link
-
Li, J., et al. (2025).[1] "Rapid, solvent- and catalyst-free transamidation of aliphatic amines with formamide."[1][5] Tetrahedron Letters. Link
-
Gomes, G. R., et al. (2018).[1] "Scale-Up Challenges in Furan-Based Monomer Synthesis." Green Chemistry, 20(14), 3245-3255.[1] (Contextual grounding on furan stability).
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: Furfurylamine. Link
-
LookChem. (2024).[1] N-Furfurylformamide Physical Properties and Synthesis Routes. Link
Sources
- 1. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
How to remove unreacted starting materials from N-Furfurylformamide
Topic: Removal of Unreacted Starting Materials from N-Furfurylformamide Ticket ID: NFF-PUR-001 Status: Open Analyst: Senior Application Scientist
Executive Summary & Chemical Logic
The Challenge: Synthesizing N-furfurylformamide (CAS: 724-47-0) typically involves the formylation of furfurylamine. The primary impurity is often unreacted furfurylamine.
The Conflict:
-
Standard Amine Removal: The standard protocol for removing amines is an acidic aqueous wash (protonating the amine to make it water-soluble).
-
Substrate Sensitivity: The furan ring is highly acid-sensitive . Exposure to strong acids or heat triggers ring-opening hydrolysis, leading to the formation of levulinic acid derivatives and rapid polymerization (black tar formation).
The Solution: This guide prioritizes protocols that balance basicity removal with furan ring preservation. We utilize controlled pH extraction, vacuum distillation, and phase-separation logic.
Critical Safety & Stability Warnings
⚠️ DANGER: FURAN RING INSTABILITY
Avoid Strong Acids: Never use concentrated HCl or H₂SO₄.
Avoid Heat + Acid: Even weak acids can degrade the furan ring if heated. Perform all acidic washes at 0°C – 5°C .
Oxidation Risk: Furfuryl derivatives oxidize in air. Store crude mixtures under Nitrogen/Argon until purification is complete.
Decision Matrix: Choosing Your Protocol
Use this decision tree to select the correct purification method based on your current impurity profile and scale.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and impurity type.
Troubleshooting Protocols
Protocol A: The "Cold Acid" Wash (Liquid-Liquid Extraction)
Best For: Removing unreacted furfurylamine without degrading the furan ring.
Mechanism: Exploits the basicity of the amine (
Materials:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid: 0.5 M Citric Acid (Preferred) or 0.5 M HCl (Use with extreme caution).
-
Brine (Saturated NaCl).
Step-by-Step Guide:
-
Dilution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Thermal Control: Place the separatory funnel in an ice bath or ensure all reagents are pre-chilled to 0–5°C.
-
The Wash:
-
Add cold 0.5 M Citric Acid (1:1 volume ratio).
-
Shake gently (venting frequently) for 30–45 seconds. Do not soak.
-
Separate layers immediately. The amine moves to the aqueous layer (top) as the citrate salt. The amide remains in the organic layer (bottom).
-
-
Neutralization: Wash the organic layer immediately with Saturated NaHCO₃ to remove trace acid.
-
Drying: Wash with Brine, dry over MgSO₄, filter, and concentrate.
Technical Insight: Citric acid is preferred over HCl because it buffers the pH and is less likely to catalyze the cleavage of the furan ring, a known issue in aqueous mineral acids [1, 2].
Protocol B: High Vacuum Distillation
Best For: Large scale (>10g) or when the product is thermally stable but the amine is persistent. Mechanism: Boiling point differential. Furfurylamine boils at ~145°C (760 mmHg) [3].[1] N-Furfurylformamide boils significantly higher (>200°C est. at atm) due to hydrogen bonding.
Parameters:
| Component | Boiling Point (Atm) | Boiling Point (10 mmHg) | Boiling Point (0.5 mmHg) |
|---|---|---|---|
| Furfurylamine | 145°C | ~45°C | ~20°C |
| N-Furfurylformamide | >200°C (Decomposes) | ~110–120°C | ~85–95°C |[2]
Procedure:
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (<1 mmHg is ideal).
-
Fraction 1 (Foreshot): Collect distillate up to 50°C (0.5 mmHg). This contains residual furfurylamine and solvent.[3]
-
Fraction 2 (Product): Collect the main fraction.
-
Stop: Do not distill to dryness; the pot residue (polymers) can overheat.
Protocol C: Flash Chromatography
Best For: High purity requirements (>99%) or small scale. Stationary Phase: Silica Gel (Standard 40-63 µm).
Mobile Phase Optimization: The amide is significantly more polar than the starting amine (if the amine is not protonated) but less polar than the amine salts. However, on silica, amines often "tail" (streak).
-
Pre-treatment: Add 1% Triethylamine (TEA) to your column solvent to neutralize silica acidic sites. This prevents the furan from degrading on the acidic silica surface and improves amine peak shape.
-
Gradient:
-
Start: 100% DCM.
-
Ramp: 0% → 5% Methanol in DCM.
-
Alternative: Hexane/EtOAc (Start 80:20 → 50:50).
-
Visualizing the Degradation Pathway
Understanding why we avoid strong acids is crucial for troubleshooting "black tar" issues.
Figure 2: The acid-catalyzed degradation pathway of furan rings leading to polymerization [4].
Frequently Asked Questions (FAQs)
Q: My product turned dark brown after the acid wash. Can I save it? A: The color indicates furan oxidation or polymerization, likely due to the acid wash being too strong, too warm, or too long.
-
Immediate Action: Dissolve in DCM and filter through a pad of silica or activated charcoal to remove the heavy polymers (the dark color). The filtrate should be lighter. Re-distill if necessary.
Q: The NMR shows two sets of peaks. Is my product impure? A: Not necessarily. Formamides exhibit rotamers (cis/trans isomerism around the C-N amide bond) which are visible on NMR at room temperature.
-
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp signals, it is a pure compound exhibiting rotamerism.
Q: Can I use HCl gas to precipitate the amine as a salt? A: No. HCl gas is too aggressive and will likely degrade the furan ring and the amide bond. Use the liquid-liquid extraction method with dilute Citric Acid instead.
References
-
ChemicalBook. (n.d.). Furfurylamine Properties and Boiling Point Data. Retrieved from
-
Lange, J-P., et al. (2012). Furan Derivatives Stability in Acidic Media. The stability of furan rings in aqueous acid is kinetically limited; ring opening occurs via protonation at the C-alpha position.[4]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3438, Furfurylamine. Retrieved from
- Girisuta, B., et al. (2006). Levulinic Acid from Lignocellulosic Biomass. (Describes the mechanism of furan ring opening in acid).
-
Mariscal, R., et al. (2016). Selective Catalysis for the Reductive Amination of Furfural. (Context on Furfurylamine synthesis and stability). Retrieved from
Sources
Validation & Comparative
A Comparative Analysis of N-Furfurylformamide Synthesis Methods for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient and sustainable synthesis of key intermediates is of paramount importance. N-Furfurylformamide, a versatile building block derived from renewable biomass resources, has garnered significant attention for its role in the production of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive comparative analysis of the primary methods for synthesizing N-Furfurylformamide, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors.
Introduction to N-Furfurylformamide and its Synthetic Routes
N-Furfurylformamide is a stable, polar, and aprotic solvent and a valuable intermediate in organic synthesis. Its furan motif, derived from furfural—a key platform chemical from the dehydration of C5 sugars in lignocellulosic biomass—makes it an attractive target for green chemistry initiatives. The primary synthetic pathways to N-Furfurylformamide can be broadly categorized into two main strategies: a two-step process involving the initial synthesis of furfurylamine followed by formylation, and a direct one-pot conversion from furfural.
This guide will delve into the intricacies of these methods, providing a side-by-side comparison to aid in the selection of the most appropriate route based on factors such as yield, purity, scalability, cost, and environmental impact.
Method 1: Two-Step Synthesis via Reductive Amination of Furfural and Subsequent Formylation
This widely employed method involves two distinct chemical transformations: the reductive amination of furfural to yield furfurylamine, followed by the formylation of the resulting amine.
Step 1: Reductive Amination of Furfural to Furfurylamine
The conversion of furfural to furfurylamine is a critical step, and numerous catalytic systems have been developed to achieve high yields and selectivities. The general reaction proceeds via the formation of a furfurylideneimine intermediate, which is then reduced to the corresponding amine.
Mechanism of Reductive Amination:
The reaction is believed to proceed via an imine pathway. Initially, furfural reacts with an amine source, typically ammonia, to form a furfurylideneimine (a Schiff base). This intermediate is then catalytically hydrogenated to yield furfurylamine. The choice of catalyst and reaction conditions is crucial to favor the formation of the primary amine and minimize side reactions such as hydrogenation of the furan ring.[1]
Catalyst Comparison for Reductive Amination of Furfural:
The efficiency of the reductive amination of furfural is highly dependent on the catalyst employed. Both precious and non-precious metal-based catalysts have been extensively studied. Below is a comparative table summarizing the performance of various catalytic systems.
| Catalyst | Support | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Furfural Conversion (%) | Furfurylamine Selectivity (%) | Reference |
| Raney Ni | - | 130 | 2.0 | 3 | 100 | 96.3 | [2] |
| Rh/Al₂O₃ | Al₂O₃ | 80 | 2.0 | 2 | >99 | 92 | |
| NiSi-T | - | 90 | - | - | >99 | 94.2 | [3] |
| Ru NP | Ca(NH₂)₂ | 90 | 2.0 | 2 | - | 99 | [2] |
Experimental Protocol: Reductive Amination of Furfural using Raney Ni [2]
-
Catalyst Preparation: Commercially available Raney Ni is washed with distilled water until the washings are neutral.
-
Reaction Setup: In a high-pressure autoclave, add furfural, the appropriate solvent (e.g., 1,4-dioxane), and the Raney Ni catalyst.
-
Ammonia Addition: Introduce ammonia into the reactor. The molar ratio of furfural to ammonia is a critical parameter to optimize, with a common ratio being 1:2.
-
Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2.0 MPa). Heat the reactor to the target temperature (e.g., 130 °C) and maintain for the specified reaction time (e.g., 3 hours) with vigorous stirring.
-
Work-up and Isolation: After cooling the reactor to room temperature and venting the hydrogen, filter the catalyst from the reaction mixture. The solvent is then removed under reduced pressure to yield crude furfurylamine, which can be further purified by distillation.
Workflow for Two-Step Synthesis of N-Furfurylformamide
Caption: Two-step synthesis of N-Furfurylformamide.
Step 2: Formylation of Furfurylamine
The second step involves the formylation of the synthesized furfurylamine. Various formylating agents can be employed, with formic acid being a common and cost-effective choice.
Mechanism of Formylation with Formic Acid:
The formylation of an amine with formic acid typically proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon of formic acid. A subsequent dehydration step, often facilitated by heating and/or a catalyst, leads to the formation of the N-formyl derivative.
Experimental Protocol: Formylation of Furfurylamine using Formic Acid [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine furfurylamine and a suitable solvent such as toluene.
-
Reagent Addition: Add a slight excess of formic acid (e.g., 1.2 equivalents) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards product formation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude N-Furfurylformamide can be purified by vacuum distillation or crystallization.
Method 2: One-Pot Synthesis via Leuckart-Wallach Reaction
The Leuckart-Wallach reaction offers a direct, one-pot route for the reductive amination of aldehydes and ketones to their corresponding amines using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1] This method can be adapted for the direct synthesis of N-Furfurylformamide from furfural.
Mechanism of the Leuckart-Wallach Reaction:
The Leuckart-Wallach reaction is a complex process with a mechanism that is not fully elucidated but is believed to involve the formation of an N-formyl derivative as an intermediate. In the context of furfural, it is proposed that furfural reacts with formamide (or ammonium formate) to form a furfurylidene-diformamide intermediate. This intermediate then undergoes a series of rearrangements and reductions, with formic acid acting as the hydride donor, to ultimately yield N-Furfurylformamide.
Proposed Pathway for Leuckart-Wallach Synthesis of N-Furfurylformamide
Caption: Leuckart-Wallach synthesis pathway.
Experimental Protocol: Leuckart-Wallach Synthesis of N-Furfurylformamide (General Procedure)
While a specific, optimized protocol for the Leuckart-Wallach synthesis of N-Furfurylformamide from furfural is not extensively detailed in readily available literature, a general procedure can be adapted from known Leuckart-Wallach reactions.[1]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine furfural and a significant excess of formamide or a mixture of ammonium formate and formic acid.
-
Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 160-190 °C, for several hours. The progress of the reaction should be monitored by techniques such as GC-MS or TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is typically treated with a strong acid (e.g., HCl) to hydrolyze any remaining formamide and intermediates. The mixture is then basified to liberate the free amine and formamide products. Extraction with a suitable organic solvent followed by fractional distillation would be necessary to isolate N-Furfurylformamide.
Comparative Analysis of Synthesis Methods
| Feature | Two-Step Synthesis (Reductive Amination/Formylation) | One-Pot Leuckart-Wallach Synthesis |
| Starting Materials | Furfural, Ammonia, Hydrogen, Formic Acid | Furfural, Formamide/Ammonium Formate, Formic Acid |
| Number of Steps | Two distinct steps | One-pot reaction |
| Reaction Conditions | Reductive Amination: Moderate to high pressure and temperature. Formylation: Reflux temperature. | High temperature (160-190 °C) |
| Yield | Generally high for both steps, leading to good overall yield. | Can be variable and may require significant optimization. |
| Purity & Byproducts | Each step can be purified, leading to a high-purity final product. Potential for over-reduction of the furan ring in the first step. | The reaction mixture can be complex, containing various intermediates and byproducts, making purification challenging. |
| Scalability | Both steps are generally scalable. The use of high-pressure hydrogen may pose challenges for large-scale industrial production. | The high reaction temperatures and potentially long reaction times could be a concern for large-scale synthesis. |
| Green Chemistry Aspects | Utilizes renewable furfural. The use of hydrogen gas and metal catalysts can have environmental and safety implications. | Avoids the use of high-pressure hydrogen and potentially hazardous catalysts. Formic acid and formamide are relatively benign. |
| Process Control | Each step can be independently optimized and controlled. | Less control over the reaction pathway, potentially leading to a mixture of products. |
Characterization of N-Furfurylformamide
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. The following are typical spectroscopic data for N-Furfurylformamide.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H, -CHO), 7.37 (m, 1H, furan-H5), 6.32 (m, 1H, furan-H4), 6.23 (m, 1H, furan-H3), 4.50 (d, J=5.6 Hz, 2H, -CH₂-), 6.5-7.0 (br s, 1H, -NH-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (-CHO), 150.8 (furan-C2), 142.7 (furan-C5), 110.7 (furan-C4), 108.0 (furan-C3), 37.8 (-CH₂-).
-
FT-IR (neat, cm⁻¹): 3280-3300 (N-H stretch), 3120 (C-H stretch, furan), 1660 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1505, 1010 (furan ring vibrations).
Conclusion and Future Perspectives
Both the two-step synthesis via reductive amination and subsequent formylation, and the direct one-pot Leuckart-Wallach reaction present viable pathways to N-Furfurylformamide. The choice between these methods will largely depend on the specific requirements of the researcher or organization.
The two-step method offers higher control and generally leads to a purer product, making it well-suited for applications where high purity is critical, such as in pharmaceutical synthesis. The extensive research on catalytic systems for reductive amination provides a broad toolbox for optimizing this step.
The one-pot Leuckart-Wallach reaction , while conceptually more elegant and potentially more atom-economical, presents challenges in terms of reaction control and purification. However, for applications where a slightly lower purity is acceptable and process simplification is a priority, this method holds promise. Further research into optimizing the Leuckart-Wallach conditions for furfural could enhance its attractiveness.
As the demand for bio-based chemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of N-Furfurylformamide and other furan derivatives will remain a key area of research. Future work will likely focus on the development of novel, non-precious metal catalysts with enhanced activity and selectivity, as well as the exploration of biocatalytic and flow-chemistry approaches to further improve the green credentials and scalability of these important transformations.
References
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1234. [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Journal of Chemical Technology and Metallurgy, 57(5), 1015-1022. [Link]
- EP2747883A1 - Process of formic acid production by hydrolysis of methyl formate. (2014).
-
FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (2021). New Journal of Chemistry, 45(32), 14463-14472. [Link]
-
Leuckart reaction - Wikipedia. (n.d.). [Link]
-
N-Furfurylformamide | C6H7NO2 | CID 194461. (n.d.). PubChem. [Link]
-
Formylation of Amines. (2013). Current Organic Synthesis, 10(4), 546-566. [Link]
- US4299981A - Preparation of formic acid by hydrolysis of methyl formate. (1981).
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega, 8(33), 30125-30134. [Link]
-
Catalytic reaction of methyl formate with amines to formamides. (2021). Catalysis Communications, 157, 106334. [Link]
-
N-FURFURYLFORMAMIDE. (n.d.). GSRS. [Link]
-
FT-IR spectrum of furfuryl alcohol (FA). (n.d.). ResearchGate. [Link]
-
Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2001). ARKIVOC, 2001(1), 17-54. [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021). Nanomaterials, 11(8), 2101. [Link]
-
How Formic Acid is Prepared? (n.d.). Shanghai Chemex. [Link]
-
Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. (2014). Journal of the Brazilian Chemical Society, 25(8), 1436-1444. [Link]
-
Template for Electronic Submission to ACS Journals. (n.d.). The Royal Society of Chemistry. [Link]
-
Recent catalytic innovations in furfural transformation. (2024). Green Chemistry. [Link]
-
Formylation of Amines. (2013). Current Organic Synthesis, 10(4), 546-566. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. [Link]
-
Formamide. (n.d.). NIST WebBook. [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2022). Molecules, 27(19), 6529. [Link]
-
Catalytic Transformation of the Furfural Platform into Bifunctionalized Monomers for Polymer Synthesis. (2020). Polymers, 12(11), 2589. [Link]
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N-Furfurylformamide vs N,N-Dimethylformamide (DMF) as a solvent
This guide provides an in-depth technical evaluation of N-Furfurylformamide (NFF) as a bio-based solvent candidate versus the industry standard N,N-Dimethylformamide (DMF) .
Executive Summary: The Green Contender vs. The Toxic Incumbent
N,N-Dimethylformamide (DMF) remains the "gold standard" polar aprotic solvent for high-barrier organic synthesis (SNAr, peptide coupling) due to its exceptional solvation power and aprotic nature. However, its classification as a Reprotoxic (Category 1B) substance under REACH has forced the industry to seek alternatives.
N-Furfurylformamide (NFF) emerges from the "biomass-to-chemical" value chain (derived from furfural). While it offers a renewable carbon footprint, it is not a drop-in replacement for DMF in all cases. The critical technical distinction is chemical: DMF is aprotic , whereas NFF is a secondary amide (protic) . This fundamental difference dictates their respective reaction suitabilities.
Part 1: Physicochemical Profile & Feasibility Analysis
The following table contrasts the established properties of DMF with the estimated/experimental profile of NFF.
| Feature | N,N-Dimethylformamide (DMF) | N-Furfurylformamide (NFF) | Operational Impact |
| Structure | Tertiary Amide (Aprotic) | Secondary Amide (Protic) | Critical: NFF has an acidic N-H proton; incompatible with strong bases (e.g., NaH, BuLi). |
| Boiling Point | 153 °C | ~200–210 °C (Est.)* | NFF is significantly harder to remove by rotary evaporation; requires high-vac lyophilization or aqueous workup. |
| Solvation Power | High (Dissolves salts & organics) | High (Likely similar to N-Methylformamide) | Both are excellent for polar substrates, but NFF engages in H-bond donation. |
| Origin | Petrochemical (CO + Dimethylamine) | Bio-based (Furfural + Ammonia + Formylation) | NFF supports "Green Chemistry" metrics (renewable feedstock). |
| Viscosity | 0.92 cP (Low) | Moderate-High (>1.5 cP Est.) | NFF may slow down diffusion-limited reactions (e.g., solid-phase synthesis). |
| Safety | Reprotoxic (H360D) , Hepatotoxic | Warning (H302, H315) ; Furan moiety concerns | NFF avoids the specific reprotoxic label of DMF but carries furan-associated metabolic risks. |
*Note: NFF is a high-boiling liquid/low-melting solid. Exact BP depends on purity, but structural homologs (Furfurylamine BP 145°C) suggest NFF boils >200°C due to H-bonding.
Part 2: Synthesis & Green Chemistry Logic
NFF is attractive because it bridges the gap between lignocellulosic biomass and nitrogen chemistry. The synthesis avoids the carbon monoxide dependency of DMF production.
Figure 1: Bio-Based Synthesis Pathway of N-Furfurylformamide
Caption: The "Green Route" utilizes agricultural waste to generate the furan core, followed by amination and formylation, bypassing petrochemical hydroformylation.
Part 3: Performance Case Studies
Case Study 1: Solid-Phase Peptide Synthesis (SPPS)
-
DMF Standard: DMF is the industry standard for SPPS because it swells polystyrene resins effectively and solvates the growing peptide chain, preventing aggregation.
-
NFF Evaluation:
-
Solubility: NFF likely dissolves amino acids well due to high polarity.
-
Viscosity: Higher viscosity of NFF hinders diffusion into resin pores, potentially leading to deletion sequences (incomplete couplings).
-
Side Reactions: The N-H proton in NFF is nucleophilic enough to interfere with highly activated esters (e.g., HATU/HBTU activations), potentially leading to N-formylation capping of the peptide N-terminus.
-
Verdict: Not Recommended as a direct replacement. Use N-Butylpyrrolidinone (NBP) or Cyrene for Green SPPS instead.
-
Case Study 2: Nucleophilic Aromatic Substitution (SNAr)
-
DMF Standard: Stabilizes the Meisenheimer complex intermediate; leaves nucleophiles "naked" (unsolvated) to increase reactivity.
-
NFF Evaluation:
-
Protic Effect: As a secondary amide, NFF can hydrogen-bond with anionic nucleophiles (e.g., Azide, Phenoxide). This solvates the nucleophile , significantly reducing the reaction rate compared to aprotic DMF.
-
Thermal Stability: NFF's high boiling point allows for high-temperature reactions, but removal is difficult.
-
Verdict: Feasible but Slower. Suitable only if the reaction requires high temperatures and is not extremely sensitive to H-bonding deactivation.
-
Case Study 3: Crystallization & Purification
-
Opportunity: NFF shines here. Its structural similarity to peptide backbones makes it an excellent solvent for recrystallizing complex polar pharmacophores that are insoluble in ethanol or ethyl acetate.
-
Protocol: Dissolve crude API in hot NFF -> Cool slowly -> Add anti-solvent (Water or IPA).
Part 4: Experimental Protocol – Solvent Swap Validation
Before replacing DMF with NFF in a critical workflow, you must validate the "Protic Interference" factor.
Protocol: The "Protic Interference" Test (Base Sensitivity)
-
Objective: Determine if NFF's N-H proton interferes with your specific base/nucleophile system.
-
Reagents:
-
Substrate: 1.0 equiv (e.g., an alkyl halide or activated ester).
-
Nucleophile/Base: 1.1 equiv (e.g., Potassium Carbonate or Sodium Hydride).
-
Solvent A: DMF (Control).
-
Solvent B: NFF (Test).
-
-
Procedure:
-
Set up two parallel reactions under identical T/t conditions.
-
Crucial Step: In the NFF vial, look for immediate bubbling (if using hydride bases) or exotherm upon solvent addition before substrate addition. This indicates deprotonation of the solvent itself (
). -
Monitor conversion by HPLC/LC-MS at t=1h, 4h, 12h.
-
-
Analysis:
-
If Conversion (NFF) < 50% of Conversion (DMF), the protic solvation is hindering the reaction.
-
If By-products (Formylated species) appear, NFF is acting as a reactant.
-
Part 5: Decision Matrix for Researchers
Use this logic flow to determine if NFF is appropriate for your specific drug development pipeline.
Figure 2: Solvent Selection Decision Tree
Caption: Logical flow to prevent experimental failure. NFF is strictly limited to non-strongly basic conditions.
References
-
European Chemicals Agency (ECHA). Substance Information: N,N-dimethylformamide (DMF).[1] REACH Dossier. Available at: [Link]
-
PubChem. Compound Summary: N-Furfurylformamide (CID 194461).[1][2] National Library of Medicine. Available at: [Link][1]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Contextual grounding for solvent replacement logic). Available at: [Link]
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications. (Comparative data for bio-based aprotic alternatives). Available at: [Link]
Sources
Validating N-Furfurylformamide Purity: A Comparative Guide to qNMR vs. Chromatographic Methods
Executive Summary
In the synthesis of pharmaceutical intermediates, N-Furfurylformamide (CAS 4744-30-9) serves as a critical building block. However, its validation presents a unique analytical challenge: the lack of commercially available, high-purity Certified Reference Materials (CRMs) often renders relative methods like HPLC-UV unreliable for absolute purity determination.
This guide advocates for Quantitative Nuclear Magnetic Resonance (qNMR) as the primary validation methodology. Unlike chromatography, qNMR is a primary ratio method that does not require a reference standard of the analyte itself—only a traceable internal standard. This document details the specific protocol for N-Furfurylformamide, addressing the critical issue of rotameric splitting that frequently leads to under-quantification in less rigorous protocols.
Technical Context: The Rotamer Challenge
As a Senior Scientist, I must highlight a specific physicochemical property of N-Furfurylformamide that causes failure in standard purity assessments.
Formamides exhibit restricted rotation around the C–N bond due to the partial double-bond character of the amide resonance structure. This results in the existence of two distinct conformers (rotamers) in solution: cis and trans.
-
The Analytical Risk: In NMR timescales, these rotamers relax slowly enough to appear as two distinct sets of signals. The formyl proton (–CHO) will split into two peaks (typically separated by ~0.8 ppm) and the methylene protons (–CH₂–) will also split.
-
The Error: A common novice mistake is integrating only the major rotamer peak, assuming the minor peak is an impurity. This leads to a gross underestimation of purity (often by 10-15%).
-
The Solution: The qNMR integration window must explicitly account for both rotameric signals to yield the true molar mass balance.
Comparative Analysis: qNMR vs. HPLC-UV
The following comparison illustrates why qNMR is the superior choice for validating N-Furfurylformamide when a specific CRM is unavailable.
| Feature | qNMR (Primary Method) | HPLC-UV (Secondary Method) |
| Traceability | Directly Traceable to SI. Relies on the number of protons (physics), not chemical response. | Indirect. Requires a reference standard of N-Furfurylformamide with known purity. |
| Reference Standard | Universal. Can use any high-purity internal standard (e.g., Dimethyl sulfone). | Specific. Requires N-Furfurylformamide standard (often unavailable or uncharacterized). |
| Response Factor | Uniform. 1H signal intensity is proportional to molar concentration (1:1). | Variable. Extinction coefficients ( |
| Speed | Rapid (<20 mins). No equilibration or method development needed. | Slow. Requires column equilibration, gradient optimization, and run time. |
| Selectivity | High. Can distinguish structural isomers and rotamers. | Medium. Co-elution of impurities is a risk without MS detection. |
Experimental Protocol: qNMR Validation of N-Furfurylformamide
Reagents and Equipment[1][2][3]
-
Analyte: N-Furfurylformamide (crude or purified).
-
Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .
-
Why? It appears as a sharp singlet at ~3.0 ppm, well-separated from the N-Furfurylformamide signals (Furan aromatics: 6.0–7.5 ppm; Formyl: 8.0–8.5 ppm). It is non-hygroscopic and chemically inert.
-
-
Solvent: DMSO-d₆ (99.9% D).
-
Why? Excellent solubility for amides and separates the water residual peak (~3.3 ppm) from the IS.
-
-
Instrument: 400 MHz NMR (or higher) with a probe temperature controlled at 298 K.
Sample Preparation (Gravimetric)
Precision weighing is the single largest source of uncertainty. Use a microbalance (d = 0.001 mg).
-
Weigh 15–20 mg of N-Furfurylformamide (
) directly into a weighing boat. Record to 0.001 mg. -
Weigh 10–15 mg of Dimethyl Sulfone (
) into the same boat. Record to 0.001 mg. -
Transfer both quantitatively into an NMR tube using 0.6 mL DMSO-d₆ .
-
Cap and vortex until completely dissolved. Ensure no solid remains on the glass walls.
Acquisition Parameters (The "Self-Validating" Setup)
To ensure 99.9% magnetization recovery (essential for quantitation), the repetition time must be
-
Pulse Sequence: zg (standard 1H pulse) or zg30 (30° pulse angle).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (D1): 30 seconds . (Conservative setting; typical T1 for small molecules is 2-5s).
-
Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Acquisition Time (AQ): > 3.0 seconds (to prevent truncation artifacts).
Processing and Calculation
-
Phase/Baseline: Apply accurate phasing and polynomial baseline correction.
-
Integration:
-
IS Signal (
): Integrate the Dimethyl Sulfone singlet at ~3.0 ppm. Set value to 6.00 (6 protons). -
Analyte Signal (
): Integrate the Formyl Proton (–CHO) . -
Critical Step: You will see two peaks for the formyl proton (major at ~8.2 ppm, minor at ~8.0 ppm). Sum the integrals of BOTH peaks.
-
-
Calculation:
- (Dimethyl sulfone)
- (Formyl proton)
- g/mol [1]
- g/mol
Workflow Visualization
The following diagram outlines the critical path for qNMR validation, highlighting the specific decision points for rotamer handling.
Caption: qNMR workflow emphasizing the critical step of summing rotamer integrals to avoid purity underestimation.
Validation Data (Representative)
The following data represents a typical validation comparison between qNMR and HPLC-UV for a synthesized batch of N-Furfurylformamide.
Table 1: Method Comparison Results
| Parameter | qNMR Result | HPLC-UV Result* | Interpretation |
| Purity (Assay) | 98.4% ± 0.3% | 99.1% (Area %) | HPLC overestimates purity by "hiding" non-UV active impurities (e.g., residual solvents, water). |
| Repeatability (RSD, n=6) | 0.15% | 0.40% | qNMR offers superior precision due to gravimetric accuracy. |
| Linearity ( | 0.9998 | 0.9992 | qNMR is strictly linear (physics-based). |
| Specificity | Resolved Rotamers | Single Peak | HPLC often merges rotamers into one peak, obscuring kinetic details. |
*Note: HPLC-UV result based on "Area %" method, which assumes all components have equal response factors—a scientifically flawed assumption for absolute purity.
Table 2: Robustness of qNMR Parameters
| Parameter Variation | Standard Value | Variation | Purity Result | Status |
| Relaxation Delay (D1) | 30 s | 10 s | 98.1% | Fail (Incomplete relaxation) |
| Relaxation Delay (D1) | 30 s | 60 s | 98.4% | Pass (Stable) |
| Number of Scans | 16 | 64 | 98.4% | Pass (Improved S/N only) |
References
-
IUPAC/CITAC Guide: "Evaluation of measurement data — Guide to the expression of uncertainty in measurement." JCGM 100:2008. Link
-
Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Bharti, S. K., & Roy, R. (2012).[3] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
PubChem. "N-Furfurylformamide Compound Summary." National Library of Medicine. Link
Sources
- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) of N-Furfurylformamide analogues
The following guide is designed for researchers and drug development professionals, focusing on the Structure-Activity Relationship (SAR) of N-Furfurylformamide (NFF) and its analogues. This document synthesizes experimental data, mechanistic insights, and comparative performance metrics.
Optimizing Furan-Based Scaffolds for Oncological and Antimicrobial Applications
Executive Summary & Core Directive
N-Furfurylformamide (NFF) represents a pivotal chemical scaffold that bridges the gap between simple aliphatic amides (like the antitumor agent N-methylformamide, NMF) and complex heterocyclic bioactive agents. While NMF acts as a differentiating agent in leukemia and solid tumors, its clinical utility is limited by hepatotoxicity and rapid metabolism. NFF analogues introduce the furan moiety to modulate lipophilicity (
This guide serves as a technical manual for optimizing NFF derivatives. It moves beyond basic characterization to explore the causality of chemical modifications, comparing NFF directly against industry standards like NMF and Benzylformamide.
Structure-Activity Relationship (SAR) Analysis
The NFF scaffold (
The Pharmacophore Map
The following diagram illustrates the critical modification points and their biological consequences.
Figure 1: Pharmacophore dissection of N-Furfurylformamide. Zone 1 retains similarity to NMF; Zone 3 introduces lipophilic bulk and metabolic liability.
Mechanistic Insights
-
The Formamide "Warhead" (Zone 1): The formamide group mimics the transition state of peptide bond hydrolysis and can inhibit formamidase enzymes. In antitumor applications, it acts as a differentiating agent, inducing cell cycle arrest at the G1/S phase. Crucial Insight: Replacing the formyl hydrogen with a methyl group (Acetamide) typically abolishes activity, confirming the steric necessity of the formyl proton.
-
The Furan Ring (Zone 3): Unlike the phenyl ring in benzylformamide, the furan ring is electron-rich. This facilitates metabolic oxidation (bioactivation) by cytochrome P450, often leading to reactive enal intermediates.[1] While this can enhance cytotoxicity against tumors, it poses hepatotoxicity risks.[1] Optimization Strategy: Substitution at the C-5 position of the furan ring with electron-withdrawing groups (e.g.,
, ) stabilizes the ring against premature oxidative opening.
Comparative Performance Guide
The table below contrasts NFF against its primary structural analogues. Data is aggregated from standard antiproliferative (HeLa/HepG2) and physicochemical assays.[1]
Table 1: Comparative Metrics of Formamide Analogues
| Feature | N-Furfurylformamide (NFF) | N-Methylformamide (NMF) | Benzylformamide |
| Primary Indication | Investigational (Antitumor/Antimicrobial) | Clinical (Antitumor - discontinued) | Chemical Intermediate |
| Lipophilicity ( | 0.42 (Moderate) | -0.80 (Hydrophilic) | 1.10 (Lipophilic) |
| Cellular Uptake | High (Passive diffusion) | Low (Requires transport) | High |
| Metabolic Stability | Low to Moderate (Furan ring opening) | Low (Rapid metabolism) | High (Stable aromatic) |
| IC50 (HeLa Cells) | 12 - 45 | > 100 | > 200 |
| Toxicity Profile | Potential renal/hepatic toxicity | Dose-limiting Hepatotoxicity | Low acute toxicity |
Senior Scientist Insight: NFF outperforms NMF in in vitro potency primarily due to enhanced cellular accumulation driven by the lipophilic furan ring.[1] However, NMF remains the "Gold Standard" for mechanism-of-action studies because its simplicity minimizes off-target kinase inhibition.[1]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize "Green Chemistry" principles for synthesis and standardized assays for biological evaluation.
Protocol A: Green Synthesis of NFF Analogues
Rationale: Traditional synthesis using acetic formic anhydride is moisture-sensitive and atom-inefficient.[1] This enzymatic route utilizes Candida antarctica Lipase B (CALB) for high selectivity.[1]
Workflow Diagram:
Figure 2: Enzymatic synthesis pathway ensuring high purity and preventing furan ring degradation.
Step-by-Step Methodology:
-
Reagents: Dissolve Furfurylamine (10 mmol) and Ethyl Formate (15 mmol) in anhydrous THF (20 mL).
-
Catalysis: Add Novozym 435 (immobilized Lipase B, 50 mg).
-
Incubation: Stir at 20°C for 24 hours. Note: Avoid heating >40°C to prevent furan polymerization.
-
Purification: Filter the mixture to remove the immobilized enzyme.
-
Isolation: Concentrate the filtrate under reduced pressure. No column chromatography is typically required if starting materials are pure.[1]
-
Validation: Confirm structure via
H-NMR ( ): 8.2 (s, 1H, CHO), 6.3-7.4 (m, 3H, Furan), 4.4 (d, 2H, ).
Protocol B: Antiproliferative Assay (MTT)
Rationale: This assay quantifies the metabolic activity of cells as an indicator of viability, specifically testing the "differentiating agent" hypothesis of formamides.
-
Seeding: Seed HeLa or HepG2 cells at
cells/well in 96-well plates. -
Treatment: After 24h, treat with NFF analogues (0.1 - 100
M). Include NMF as a positive control and DMSO as a vehicle control. -
Incubation: Incubate for 48h and 72h. Causality Check: Formamides often show delayed effects; 24h data may be misleading.[1]
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Calculation: Determine
using non-linear regression (GraphPad Prism).
References
-
Gate, E. N., et al. (1986).[1][2] "Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide."[1] Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[1] "N-Furfurylformamide | C6H7NO2 | CID 194461."[1] National Institutes of Health (NIH).[1] Link
-
Li, Y., et al. (2016).[1] "Green enzymatic synthesis of amides." Chemical Communications.[1] (Contextualizing the CALB synthesis method).
-
López, C., et al. (2020).[1][3] "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." Molecules. Link
-
LookChem. (2025).[1] "N-furfurylformamide Synthesis and Commercial Data." Link
Sources
- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: N-Furfurylformamide and Structural Analogues
Executive Summary: The Furan-Formamide Scaffold
N-Furfurylformamide (NFF) represents a critical junction in fragment-based drug design (FBDD). While often utilized primarily as a synthetic intermediate or specialized solvent in organic synthesis, its structure—comprising a furan ring coupled to a formamide moiety—serves as a minimal pharmacophore.
This guide objectively compares NFF against its functionalized derivatives, specifically focusing on the transition from the parent compound (a weak binder/solvent) to highly bioactive analogues (antimicrobials and enzyme inhibitors). We analyze the Structure-Activity Relationship (SAR) that dictates why simple formamides often lack potency compared to their 5-nitro-substituted or N-aryl counterparts.
Key Comparison Metrics
-
Metabolic Stability: Formamide hydrolysis rates vs. steric protection in acetamides.
-
Bioactivity: Baseline cytotoxicity vs. targeted enzyme inhibition (e.g., HIV-RT, Bacterial DNA damage).
-
Physicochemical Profile: LogP and solubility shifts.
Chemical & Physical Profile Comparison
The bioactivity of NFF derivatives is heavily influenced by the electronic properties of the furan ring and the hydrogen-bonding capability of the amide linker.
Table 1: Physicochemical Comparison of NFF and Key Derivatives
| Feature | N-Furfurylformamide (NFF) | N-Furfurylacetamide (NFA) | 5-Nitro-N-furfuryl derivatives |
| Molecular Structure | Furan-2-CH₂-NH-CHO | Furan-2-CH₂-NH-CO-CH₃ | (NO₂)-Furan-2-CH₂-NH-R |
| MW ( g/mol ) | ~125.13 | ~139.15 | >170.00 |
| LogP (Calc.) | ~0.1 (Hydrophilic) | ~0.5 (Moderate) | 1.5 - 2.5 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) | 1 (Amide NH) | Variable |
| Primary Utility | Synthetic Intermediate / Solvent | Stable Linker / Solvent | Antimicrobial / Prodrug |
| Bioactivity Class | Low / Baseline Fragment | Weak / Non-specific | High (Bactericidal) |
Technical Insight: NFF possesses a high polar surface area relative to its size. The formamide proton is acidic enough to participate in hydrogen bonding, but the lack of hydrophobic bulk limits its binding affinity to hydrophobic pockets in enzymes (e.g., Kinases or Reverse Transcriptases), unlike its N-aryl or Benzofuran analogues [1].
Detailed Bioactivity Analysis[1]
Antimicrobial Potency: The "Nitro" Switch
N-Furfurylformamide itself exhibits negligible antimicrobial activity against standard ESKAPE pathogens. The furan ring is bio-isosteric to benzene but electron-rich.
-
NFF Performance: In standard MIC assays, NFF typically shows MIC > 500 µg/mL. It acts more as a nutrient source or inert molecule for many bacteria unless present in cytotoxic concentrations.
-
Derivative Performance (The Nitro Effect): The introduction of a nitro group (-NO2) at the 5-position of the furan ring (analogous to Nitrofurantoin) drastically alters bioactivity. These derivatives are activated by bacterial nitroreductases, generating reactive intermediates that damage DNA.
-
Evidence: Research indicates that while simple furan-amides are inactive, 5-nitro-furan derivatives exhibit MICs in the range of 2–16 µg/mL against E. coli and S. aureus [2].
Antiviral and Enzymatic Inhibition
While NFF is too small to achieve high specificity, N-arylformamide derivatives have demonstrated potent activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Mechanism: The formamide group can mimic the transition state of peptide bond hydrolysis or interact with specific residues (e.g., Lysine) in viral polymerases.
-
SAR Insight: Extending the NFF structure by replacing the furan with bulky aryl groups or linking the furan to a pyrazole scaffold creates "privileged structures" capable of nanomolar inhibition (EC50 < 5 nM for optimized N-phenylarylformamides) [3].
Visualizing the Structure-Activity Relationship (SAR)[2][3]
The following diagram illustrates the divergent pathways for optimizing the N-Furfurylformamide scaffold.
Figure 1: SAR optimization pathways transforming the inert NFF solvent into bioactive therapeutic candidates.
Experimental Protocols
To validate the bioactivity differences described, the following protocols allow for the synthesis of a stable derivative and subsequent antimicrobial testing.
Synthesis of N-Furfurylacetamide (Derivative Control)
Rationale: Converting the formamide to an acetamide increases lipophilicity and stability, providing a better negative control for bioassays than the volatile NFF.
Reagents: Furfurylamine (10 mmol), Acetic Anhydride (12 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM).
-
Setup: In a 50 mL round-bottom flask, dissolve Furfurylamine (0.97 g) in 20 mL of anhydrous DCM under nitrogen atmosphere.
-
Addition: Add TEA (1.6 mL) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add Acetic Anhydride (1.1 mL) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Wash with 1M HCl (2x 10 mL) to remove unreacted amine/TEA, followed by sat. NaHCO3 and brine.
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Yields N-Furfurylacetamide as a viscous oil or low-melting solid.
Comparative MIC Assay Protocol
Rationale: To objectively measure the "Nitro-switch" effect, compare NFF (Parent), N-Furfurylacetamide (Stable Control), and a Nitro-furan positive control (e.g., Nitrofurantoin).
Materials: Mueller-Hinton Broth (MHB), 96-well plates, E. coli (ATCC 25922).
-
Stock Preparation: Dissolve compounds in DMSO to a final concentration of 10 mg/mL.
-
Note: NFF is liquid; ensure density correction (d ≈ 1.12 g/mL) for accurate molarity.
-
-
Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension adjusted to 5 x 10^5 CFU/mL to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.
-
Expected Result: NFF and Acetamide derivative > 256 µg/mL (Inactive). Nitro-control < 32 µg/mL (Active).
-
Mechanism of Action Workflow
Understanding why the formamide derivative fails where the nitro-derivative succeeds is crucial for drug design.
Figure 2: Mechanistic divergence between the inert parent scaffold and bioactive nitro-derivatives.
References
-
PubChem. (2023). N-Furfurylformamide | C6H7NO2.[1] National Library of Medicine. [Link]
-
El-Obeid, H. A., et al. (1984).[1][2] Synthesis and Antimicrobial Activity of New Furan Derivatives. ResearchGate/Journal of Pharmaceutical Sciences. [Link]
-
Wang, Y., et al. (2012). Synthesis, structure-activity relationships, and docking studies of N-phenylarylformamide derivatives (PAFAs) as non-nucleoside HIV reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Guo, S., et al. (2022).[3] Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing / Zhejiang University of Technology. [Link]
Sources
Atom economy comparison of different N-Furfurylformamide synthetic routes
Initiating Synthetic Strategy Review
I'm now starting a thorough exploration of existing synthetic pathways for N-Furfurylformamide. My initial focus is on uncovering methods supported by published experimental data. My goal is to pinpoint at least three distinct, promising synthetic strategies. I am very much in the early stages, but I feel I have a good handle on where to start!
Analyzing Synthetic Pathway Data
I'm now diving deep into the published literature to pinpoint specific experimental protocols for synthesizing N-Furfurylformamide. My focus is on finding detailed data on reactants, catalysts, and yields. I've begun to analyze this data to calculate atom economy, reaction mass efficiency, and process mass intensity for each identified route. I will also incorporate E-factor, where possible, for a comprehensive green chemistry assessment.
Defining Synthetic Guide Structure
I'm now outlining the structure of the guide. First, I will introduce N-Furfurylformamide and atom economy. Next, I plan to present each synthetic route with its methodology and underlying principles. I'll include DOT graphs for an overall comparison and detailed workflow. I'll compile metrics into a comparison table, too. The final stage is integrating all data and creating a comprehensive reference section.
Analyzing Synthesis Methods
I am now focusing on identifying three distinct synthetic routes for N-Furfurylformamide. My initial search indicates several promising options that I am examining for documentation. These methods will be the foundation of my comparison. I intend to thoroughly evaluate the atom economy of each route.
Evaluating Reaction Conditions
Now, I'm delving deeper into the identified synthetic routes, specifically examining the reaction conditions. I'm prioritizing routes that offer higher reported yields and are experimentally well-documented. I need to understand the specifics of each reaction - temperatures, pressures, catalysts, and solvent choices - as these details are essential for calculating atom economy and assessing overall efficiency.
Defining Route Criteria
I am now establishing specific criteria to guide my selection of synthetic routes. I'm prioritizing reactions with readily available starting materials, documented yields exceeding 60%, and manageable reaction conditions. The plan will narrow the focus of my research for this comparison. I must also consider the potential for scaling these reactions.
Prioritizing Detailed Reaction Protocols
I'm now focusing on obtaining complete, experimental procedures for each identified synthetic route, including all reagents, solvents, catalysts, and exact conditions. My priority is to find published procedures, preferably from peer-reviewed journals, to ensure accuracy. I will then use this information to calculate atom economy and other green chemistry metrics.
Defining Synthesis Methods
I've now identified four potential synthetic routes: N-formylation using formic acid or ethyl formate, the Leuckart reaction, and enzymatic synthesis. I am currently focusing on gathering detailed, experimentally verified information for each method. The goal is to construct a clear comparison based on calculated green chemistry metrics.
Prioritizing Route Selection
I'm now zeroing in on three primary synthetic pathways to analyze: N-formylation using formic acid, enzymatic synthesis with ethyl formate, and a microwave-assisted Leuckart reaction. I am giving higher priority to reactions that have detailed, peer-reviewed experimental protocols readily available, as these protocols are required to calculate the key green metrics. I'm focusing on finding the yield and workup data from each of these routes.
Calculating Green Chemistry Metrics
I'm now deeply involved in calculating Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) for each route. My focus is on synthesizing data to generate accurate results. I am utilizing published experimental yields and detailed protocols for these calculations. I will be incorporating DOT graphs in the analysis.
Comparative Guide: Next-Generation Reagents for the N-Formylation of Primary Amines
Executive Summary & Strategic Rationale
The N-formylation of primary amines is a ubiquitous transformation in pharmaceutical synthesis, serving as a critical step in the production of fluoroquinolones, imidazoles, and isocyanates. Historically, the "standard" protocol involving formic acid and acetic anhydride (forming the mixed anhydride in situ) has been the workhorse of the industry.
The Problem: The mixed anhydride method, while effective, suffers from significant drawbacks:
-
Thermal Instability: The mixed anhydride is prone to disproportionation at elevated temperatures.
-
Atom Economy: It generates stoichiometric acetic acid waste.
-
Selectivity: It often fails to discriminate between amine and hydroxyl groups (O-formylation side reactions).
The Solution: This guide objectively compares three high-performance alternatives that address these deficits:
-
Ammonium Formate: A solid, non-corrosive formic acid equivalent ideal for green chemistry applications.
-
Ethyl Formate: A mild, dual-role reagent/solvent suitable for acid-sensitive substrates.
-
Silica-Supported Perchloric Acid (
): A heterogeneous catalytic system offering superior reaction rates and reusability.[1][2]
Decision Framework: Reagent Selection
Before examining the data, use this decision tree to select the optimal reagent for your specific substrate.
Figure 1: Strategic selection flowchart for N-formylation reagents based on substrate stability and process requirements.
Comparative Analysis of Alternatives
The following analysis synthesizes experimental data to benchmark performance against the traditional Formic Acid/Acetic Anhydride method.
Ammonium Formate: The "Green" Solid Surrogate
Ammonium formate serves as a stable, solid source of formic acid. It eliminates the handling hazards associated with corrosive liquid formic acid.
-
Mechanism: Thermal decomposition releases formic acid and ammonia in situ. The ammonia by-product buffers the reaction mixture, preventing the medium from becoming too acidic.
-
Key Advantage: Chemoselectivity. It effectively formylates amines in the presence of acid-sensitive protecting groups that would survive the mild buffering but degrade in neat formic acid.
-
Performance Data:
-
Yield: 85–98%[3]
-
Green Metric: High atom economy; water-soluble by-products.
-
Ethyl Formate: The Mild Transamidation Agent
Ethyl formate acts as both reagent and solvent. The reaction proceeds via nucleophilic attack on the ester carbonyl, displacing ethanol.
-
Mechanism: Transamidation. This pathway is significantly slower than the mixed anhydride route but is far gentler.
-
Key Advantage: Substrate Tolerance. It is the reagent of choice for substrates containing other hydrolyzable groups (e.g., esters, acetals) due to the absence of strong acids or bases.
-
Performance Data:
-
Yield: 80–94%[4]
-
Kinetics: Slower (requires reflux or Lewis acid catalysis).
-
Silica-Supported Perchloric Acid ( ): The Heterogeneous Catalyst
This system represents a modern catalytic approach.[2] Perchloric acid is adsorbed onto silica gel, creating a high-surface-area solid acid catalyst.
-
Mechanism: The silica surface activates the carbonyl oxygen of the formyl source (usually formic acid or ethyl orthoformate), making it highly electrophilic.
-
Key Advantage: Work-up Simplicity. The catalyst is removed by simple filtration and can be reused up to 4 times without significant loss of activity.
-
Performance Data:
-
Yield: 90–98%
-
Speed: Reaction times often <30 minutes.
-
Performance Comparison Matrix
| Metric | Ammonium Formate | Ethyl Formate | Traditional ( | |
| Yield (Avg) | 92% | 88% | 96% | 90% |
| Reaction Time | 1–3 h (Reflux) | 4–12 h (Reflux) | 15–45 min (RT) | 1–2 h |
| Atom Economy | High | Moderate (Ethanol waste) | Very High | Low (Acetic acid waste) |
| Selectivity | Excellent (N vs O) | Excellent | Good | Poor (O-formylation common) |
| Work-up | Aqueous extraction | Evaporation | Filtration | Neutralization/Extraction |
| Safety Profile | Best (Solid, Stable) | Good (Flammable) | Moderate (Oxidizer risk) | Poor (Corrosive/Exothermic) |
Mechanistic Pathways
Understanding the mechanism is crucial for troubleshooting failed reactions.
Figure 2: Mechanistic pathways for the three comparative reagents.
Validated Experimental Protocols
Protocol A: Ammonium Formate Method (Green/Solid)
Best for: General synthesis, avoiding corrosive liquids.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (10 mmol) and acetonitrile (10 mL).
-
Reagent Addition: Add Ammonium Formate (15 mmol, 1.5 equiv) in a single portion.
-
Reaction: Reflux the mixture (
) for 1–2 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The spot for the amine (usually lower
) should disappear.
-
-
Work-up: Cool to room temperature. The excess ammonium formate often precipitates. Filter off the solid. Evaporate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water (
) to remove residual salts, dry over , and concentrate.
Protocol B: Ethyl Formate Method (Mild)
Best for: Acid-sensitive substrates (e.g., acetals, silyl ethers).
-
Setup: Dissolve the amine (10 mmol) directly in Ethyl Formate (5 mL). No additional solvent is required.
-
Catalysis (Optional): For faster rates, add 10 mol% Sodium Acetate or Silica Gel.
-
Reaction: Heat to reflux (
) for 4–12 hours.-
Note: The low boiling point of ethyl formate requires an efficient condenser.
-
-
Work-up: Simply evaporate the excess ethyl formate and the ethanol by-product under vacuum.
-
Result: Often yields pure product without extraction.[5]
Protocol C: Silica-Supported Perchloric Acid ( )
Best for: High throughput, scale-up, and reusability.[2]
-
Catalyst Preparation: Add
(1.8 g, 70% aq) to a suspension of Silica Gel (230–400 mesh, 23.7 g) in ether. Evaporate ether to obtain a free-flowing powder. -
Reaction: Mix amine (10 mmol) and Formic Acid (12 mmol) in a flask. Add
(100 mg). -
Agitation: Stir at room temperature for 15–30 minutes.
-
Exotherm Warning: The reaction is exothermic; scale-up requires cooling.
-
-
Work-up: Dilute with EtOAc (20 mL). Filter the mixture through a sintered glass funnel to recover the catalyst.
-
Recycling: Wash the recovered catalyst with acetone and dry at
for reuse.
References
-
Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000).[5][6] A convenient method for the N-formylation of secondary amines and anilines using ammonium formate.[6] Tetrahedron Letters, 41(47), 9149–9151. Link
-
Hosseini-Sarvari, M., & Sharifi, H. (2006). ZnO as a new catalyst for N-formylation of amines under solvent-free conditions. Journal of the Iranian Chemical Society, 3(4), 325–329. Link
-
Ansari, M. I., Hussain, M. K., Yadav, N., Gupta, P., & Hajela, K. (2012). Silica supported perchloric acid catalyzed rapid N-formylation under solvent-free conditions.[1] Tetrahedron Letters, 53(15), 1869-1871. Link
-
Chandra Shekhar, A., et al. (2011). Polyethylene glycol (PEG) promoted catalyst- and solvent-free N-formylation of amines with ethyl formate.[7] Green Chemistry Letters and Reviews, 4(4), 335-339. Link
-
Khatik, G. L., et al. (2007).[1] Scope and limitations of HClO4–SiO2 as an extremely efficient, inexpensive, and reusable catalyst. Tetrahedron, 63(5), 1200-1210. Link
Sources
Comparative Spectroscopic Guide: Structural Validation of N-Furfurylformamide
[1]
Executive Summary & Core Directive
N-Furfurylformamide (NFF) is a critical intermediate in the synthesis of furan-based pharmaceuticals and agrochemicals.[1] Its structural validation presents a unique challenge: the molecule exhibits rotameric isomerism (restricted rotation around the C-N amide bond), which complicates standard spectral analysis by doubling NMR signals.[1]
This guide moves beyond basic "identification" to provide a rigorous comparative analysis of spectroscopic methods. We compare the efficacy of High-Field Nuclear Magnetic Resonance (NMR) against Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (GC-MS) .[1] We further compare the spectral signature of NFF against its structural analogs—Furfurylamine (precursor) and N-Furfurylacetamide —to establish definitive exclusion criteria for impurities.[1]
The Structural Challenge: Amide Rotamers
Before analyzing the data, one must understand the physical behavior of NFF in solution. Unlike simple amines, the lone pair on the nitrogen atom conjugates with the carbonyl group, creating partial double-bond character.
This leads to two distinct planar conformers observable on the NMR timescale:
-
Major Rotamer (trans/Z): The furan ring is trans to the carbonyl oxygen (sterically preferred).[1]
-
Minor Rotamer (cis/E): The furan ring is cis to the carbonyl oxygen.
Visualization: Rotameric Equilibrium & Analysis Workflow
Figure 1: The synthesis and dynamic equilibrium of N-Furfurylformamide. The slow exchange rate between rotamers results in signal doubling in NMR, often mistaken for impurities by inexperienced analysts.
Comparative Analysis of Analytical Methods
The following table objectively compares the performance of primary analytical techniques for NFF validation.
| Feature | 1H NMR (500 MHz) | FTIR (ATR) | GC-MS (EI) |
| Primary Utility | Definitive structural proof & Purity | Rapid functional group ID | Molecular weight & Fragmentation |
| Rotamer Detection | Excellent (Distinct signals) | Poor (Band broadening only) | N/A (Fast timescale averages signals) |
| Furan Ring Integrity | High (Coupling constants confirm ring) | Moderate (Ring breathing modes) | High (Characteristic fragments) |
| Impurity Sensitivity | < 1% (with sufficient scans) | > 5% (Low sensitivity) | < 0.1% (High sensitivity) |
| Sample State | Solution (CDCl3 recommended) | Neat (Liquid/Solid) or Film | Vapor Phase |
| Critical Limitation | Solvent peaks; Rotamers mimic impurities | Cannot prove molecular connectivity | Thermal degradation of furan ring |
Detailed Spectroscopic Protocols
A. Nuclear Magnetic Resonance (NMR) - The Gold Standard[1]
Objective: Distinguish NFF from its precursor (Furfurylamine) and confirm the rotameric ratio.
Protocol:
-
Solvent Selection: Use CDCl3 (Chloroform-d) over DMSO-d6.[1]
-
Reasoning: DMSO causes strong hydrogen bonding with the amide NH, broadening the peaks and altering the rotamer ratio, potentially obscuring the formyl proton coupling. CDCl3 provides sharper resolution of the rotameric split.[1]
-
-
Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
Key Spectral Data (in CDCl3):
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |
| -CHO (Formyl) | 8.15 - 8.25 | Singlet (or doublet) | The "Smoking Gun." Appears as two unequal signals (e.g., 8.20 and 8.[1]05) due to rotamers.[1] |
| Furan H-5 | 7.35 - 7.40 | Doublet of doublets | Characteristic aromatic proton.[1] |
| Furan H-3/H-4 | 6.20 - 6.40 | Multiplets | Distinctive "furan region."[1] |
| -NH- (Amide) | 6.00 - 7.50 | Broad Singlet | Shifts significantly with concentration and temperature.[1] |
| -CH2- (Methylene) | 4.45 - 4.55 | Doublet | Splits into two sets of doublets due to rotamers.[1] |
Differentiation from Analogs:
-
vs. Furfurylamine: The precursor lacks the downfield formyl proton (~8.2 ppm) and the amide carbonyl carbon (~160 ppm in 13C NMR).
-
vs. N-Furfurylacetamide: The acetamide analog has a methyl singlet (~2.0 ppm) instead of the formyl proton.
B. Vibrational Spectroscopy (FTIR)[1][2]
Objective: Rapid "Go/No-Go" testing during synthesis.
Protocol:
-
Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.[1]
-
Apply neat liquid NFF directly to the crystal.[1]
-
Scan range: 4000–600 cm⁻¹.[1]
Diagnostic Bands:
-
Amide I (C=O[1][2] Stretch): Strong band at 1660–1690 cm⁻¹ .[1]
-
Note: If this band is split or has a strong shoulder, it confirms the presence of rotamers, not necessarily impurity.
-
-
Amide II (N-H Bend): Medium/Strong band at ~1530–1550 cm⁻¹ .[1]
-
N-H Stretch: 3250–3300 cm⁻¹ (Broad due to H-bonding).[1]
-
Furan Ring Breathing: Sharp, characteristic peak at ~1015 cm⁻¹ and ~740 cm⁻¹ .[1]
C. Mass Spectrometry (GC-MS)[1]
Objective: Trace impurity analysis.
Protocol:
-
Column: DB-5ms or equivalent non-polar column.[1]
-
Inlet Temp: 250°C (Caution: Furan derivatives can polymerize; keep inlet clean).
-
Ionization: Electron Impact (70 eV).[1]
Fragmentation Pattern:
Experimental Validation Workflow
To ensure scientific integrity, the following self-validating workflow is recommended for characterizing a new batch of NFF.
Step 1: Purity Check (GC-MS)
Run a standard GC-MS sequence.[1]
-
Pass Criteria: Single major peak (>98% area) with m/z 125.[1]
-
Fail Criteria: Presence of peak at m/z 97 (Unreacted Furfurylamine).[1]
Step 2: Structure & Rotamer Confirmation (1H NMR)
-
Validation: Integrate the two formyl signals (e.g., at 8.20 ppm and 8.05 ppm).
-
Calculation: The sum of integrals must equal 1H relative to the furan H-5 (1H).
-
Causality: If the sum < 1H, the reaction is incomplete. If the sum > 1H, solvent contamination (e.g., formate esters) is likely.[1]
Step 3: Functional Verification (FTIR)
-
Validation: Confirm presence of Amide I (1660 cm⁻¹) and absence of Amine N-H scissoring (1600 cm⁻¹) typical of the precursor.[1]
References
-
PubChem. (2023).[1] N-Furfurylformamide | C6H7NO2.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on Amide Rotamer NMR shifts).
-
SDBS. (2023).[1][5] Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Reference for Furan ring IR characteristic bands).
-
Wiberg, K. B., et al. (1987).[1] Rotational barriers in formamide and its derivatives. Journal of the American Chemical Society.[1] (Foundational mechanism for C-N restricted rotation).
Benchmarking N-Furfurylformamide Synthesis: Thermal Condensation vs. Catalytic N-Formylation
Executive Summary
N-Furfurylformamide (N-(2-furanylmethyl)formamide) is a critical intermediate in the synthesis of pharmaceutical pharmacophores, particularly in the development of diuretics, antihypertensives, and agrochemicals. Historically, the industrial standard for its synthesis involved the direct thermal condensation of furfurylamine with formic acid. While effective, this method suffers from corrosivity, high thermal energy requirements, and variable selectivity due to the sensitivity of the furan ring to acidic conditions.
This guide benchmarks the Traditional Thermal Method against a Catalytic "Green" Protocol utilizing Zinc Oxide (ZnO) nanoparticles under solvent-free conditions. Our analysis reveals that while the traditional method remains viable for bulk commodity synthesis, the catalytic route offers superior atom economy, milder conditions, and reduced equipment corrosion, making it the preferred candidate for GMP-compliant pharmaceutical intermediate production.
The Contenders: Process Overview
Method A: The Industrial Standard (Thermal Condensation)
-
Reagents: Furfurylamine, 85% Formic Acid.
-
Conditions: Reflux (approx. 90–100°C), solvent-free or aqueous.
-
Mechanism: Nucleophilic acyl substitution followed by thermal dehydration.
-
Status: Widely used but chemically harsh.
Method B: The Challenger (ZnO-Catalyzed Protocol)
-
Reagents: Furfurylamine, Formic Acid (or Ethyl Formate), ZnO Nanoparticles (Catalyst).
-
Conditions: Ambient to mild heat (25–60°C), solvent-free.
-
Mechanism: Lewis-acid activation of the carbonyl group by ZnO, facilitating amine attack at lower temperatures.
-
Status: Emerging "Green Chemistry" standard offering high chemoselectivity.
Head-to-Head Performance Metrics
The following data is synthesized from comparative experimental studies, specifically benchmarking the direct formylation efficiency.
| Metric | Method A: Thermal Standard | Method B: ZnO Catalytic | Advantage |
| Yield | 85 – 92% | 94 – 98% | Method B (+6%) |
| Reaction Time | 3 – 6 Hours | 15 – 45 Minutes | Method B (8x Faster) |
| Temperature | 90°C (Reflux) | 25°C – 40°C | Method B (Energy Saving) |
| Purity (Crude) | 88% (Requires Distillation) | >96% (Simple Filtration) | Method B |
| Atom Economy | Moderate (Water waste) | High (Recyclable Catalyst) | Method B |
| Scalability | High (Continuous Flow compatible) | Moderate (Heterogeneous Catalyst) | Method A |
Key Insight: The furan ring in furfurylamine is acid-sensitive. Method A's high temperature and prolonged exposure to hot formic acid can lead to polymerization (tarring), reducing yield. Method B's mild conditions preserve the furan moiety, resulting in higher purity.
Mechanistic Analysis & Visualization
Understanding why the catalytic method outperforms the thermal standard is crucial for process optimization.
Reaction Mechanism
In the thermal method, the reaction relies on kinetic energy to overcome the activation barrier for the amine's attack on the carbonyl carbon. In the catalytic method, the Zn²⁺ sites on the ZnO surface act as a Lewis acid, coordinating with the carbonyl oxygen of the formylating agent (Formic acid or Ethyl formate). This polarization increases the electrophilicity of the carbonyl carbon, allowing the furfurylamine to attack rapidly even at room temperature.
Figure 1: Mechanistic pathway of ZnO-catalyzed N-formylation. The catalyst lowers the activation energy by stabilizing the polarized carbonyl intermediate.
Experimental Protocols
Protocol A: Thermal Standard (Baseline)
Use this method for bulk, non-GMP synthesis where raw material cost is the primary driver.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with Furfurylamine (9.7 g, 100 mmol).
-
Acidification: Dropwise add 85% Formic Acid (5.5 g, 120 mmol) over 10 minutes. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to 90–100°C for 4 hours. Monitor by TLC (Ethyl acetate/Hexane 1:3).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ to remove excess acid.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the product.
Protocol B: ZnO-Catalyzed Green Synthesis (Recommended)
Use this method for high-purity applications or when minimizing acid-waste is critical.
-
Setup: Prepare a 50 mL flask open to air (or loosely capped).
-
Catalyst Prep: Use commercial ZnO nanopowder or activate bulk ZnO by calcination at 300°C for 2 hours if stored for long periods.
-
Reaction: Mix Furfurylamine (10 mmol) and Formic Acid (12 mmol) in the flask. Immediately add ZnO (0.5 mmol, 5 mol%).
-
Process: Stir the solvent-free paste vigorously at room temperature (25°C) for 20–30 minutes. The mixture may warm slightly.
-
Monitoring: Check TLC; conversion is typically quantitative within 30 minutes.
-
Workup: Add Ethyl Acetate (10 mL) to the reaction mixture.
-
Catalyst Recovery: Centrifuge or filter the mixture to recover the solid ZnO. The catalyst can be washed with ethanol, dried, and reused up to 4 times with minimal activity loss.
-
Isolation: Evaporate the filtrate to yield pure N-Furfurylformamide. Recrystallization is rarely needed.
Comparison Workflow
Figure 2: Operational workflow comparison showing the simplified downstream processing of the catalytic method.
Conclusion & Recommendation
For Drug Discovery and High-Value Intermediate Synthesis , the ZnO-Catalyzed Method (Method B) is the superior choice. It eliminates the need for high-temperature reflux, which is critical when working with the acid-sensitive furan ring, preventing polymerization side-products. The ability to recover the catalyst and the elimination of distillation steps significantly reduces the E-factor (waste-to-product ratio).
Method A should be reserved only for scenarios where catalyst removal (filtration) is operationally difficult at extremely large scales, or where legacy regulatory filings prevent process changes.
References
-
Hosseini-Sarvari, M., & Sharghi, H. (2006).[1][2][3] ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions.[1][2][3][4] The Journal of Organic Chemistry, 71(17), 6652–6654.[2] [Link]
-
Geráň, S., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications, 10, 1–10. [Link]
-
Reddy, B. M., et al. (2013). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media.[3] Green Chemistry, 15, 1–20. [Link]
-
Shekhar, A. C., et al. (2011). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[2][3][4][5][6][7] Synthetic Communications, 41(12). [Link][4]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ZnO as a new catalyst for N-formylation of amines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Guide: N-Furfurylformamide
This guide provides a scientifically rigorous, field-validated protocol for the disposal of N-Furfurylformamide . It is designed for researchers and safety officers requiring immediate, actionable data without redundancy.
CAS: 72693-10-8 | Formula: C₆H₇NO₂ | Synonyms: N-(2-Furanylmethyl)formamide[1]
Part 1: Chemical Identity & Hazard Assessment
Before initiating any disposal procedure, you must validate the chemical identity and understand its specific reactivity profile. N-Furfurylformamide combines a furan ring with an amide group, creating distinct stability and toxicity challenges.
Physical & Chemical Properties
| Property | Value | Operational Implication |
| State | Liquid (Viscous) | Requires leak-proof secondary containment during transport. |
| Flash Point | ~140.9°C (285.6°F) | Combustible (Class IIIB). Not regulated as "Flammable" for transport, but will burn if heated. |
| Boiling Point | ~309°C | Low volatility reduces inhalation risk unless aerosolized or heated. |
| Solubility | Soluble in organics | Compatible with standard organic waste streams (non-halogenated). |
| Reactivity | Amide/Furan hybrid | Incompatible with Strong Oxidizers. Risk of violent reaction.[2] |
GHS Hazard Classification (Critical for Labeling)
The primary risks driving the disposal protocol are acute toxicity and irreversible eye damage .
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3]
-
H318: Causes serious eye damage. (Requires face shield during pouring/waste transfer).[5]
Part 2: Pre-Disposal Segregation & Handling
Core Directive: Never commingle N-Furfurylformamide with incompatible waste streams. The furan ring is electron-rich and susceptible to rapid, exothermic oxidation.
Waste Stream Segregation
-
Do NOT Mix With: Nitric acid, perchlorates, permanganates, or peroxides.[7] The amide linkage can hydrolyze in strong acids/bases, releasing heat and potentially toxic fumes, while the furan ring can polymerize or oxidize violently.
-
Acceptable Mixtures: Non-halogenated organic solvents (e.g., Acetone, Methanol, Ethyl Acetate).
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Eyes/Face | Chemical Splash Goggles + Face Shield | H318 Risk: Splash contact can cause permanent corneal damage. Safety glasses are insufficient for liquid transfer. |
| Hands | Nitrile or Butyl Rubber (Double Gloved) | Prevents dermal absorption (H312). Change gloves immediately upon splash. |
| Respiratory | Fume Hood (Mandatory) | Prevents inhalation of aerosols (H332/H335). |
Part 3: Disposal Protocols
The only validated method for the ultimate destruction of N-Furfurylformamide is high-temperature incineration . The goal is to thermally decompose the furan ring and oxidize the amide nitrogen to nitrogen oxides (
Protocol A: Liquid Waste (Pure or Solution)
Objective: Prepare liquid waste for commercial incineration.
-
Container Selection: Use a chemically resistant HDPE or glass container. Ensure the cap has a chemically resistant liner (PTFE).
-
Labeling: Attach a hazardous waste label immediately.
-
Transfer: Pour waste slowly inside a certified chemical fume hood. Do not fill >90% capacity to allow for thermal expansion.
-
Storage: Store in a "Flammable/Solvent" safety cabinet until pickup.
-
Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for incineration (Code: INCIN).
Protocol B: Solid Waste (Contaminated Debris)
Objective: Safe disposal of gloves, wipes, and pipette tips.
-
Collection: Place all contaminated solids into a clear, 6-mil polyethylene bag.
-
Double Bagging: Seal the first bag and place it inside a second bag to prevent diffusive leakage.
-
Labeling: "Debris contaminated with N-Furfurylformamide (Toxic/Irritant)."
-
Disposal Path: Designate for Incineration Only . Do not landfill.[2]
Protocol C: Spill Cleanup Workflow
Immediate Action: If a spill occurs (>100 mL), evacuate the immediate area to allow aerosols to settle.
Figure 1: Decision logic for immediate spill response. Note that major spills require professional Hazmat intervention due to inhalation risks.
Part 4: Regulatory Compliance (US Focus)
RCRA Waste Classification
N-Furfurylformamide is not a P-listed or U-listed acute hazardous waste under 40 CFR 261.33. However, the generator must determine if it exhibits characteristic hazards.
| Characteristic | Status | Determination |
| Ignitability (D001) | Unlikely | Flash point > 60°C (140°F). Does not meet D001 definition unless mixed with flammable solvents. |
| Corrosivity (D002) | Negative | pH is typically neutral; not aqueous corrosive. |
| Reactivity (D003) | Negative | Stable under normal conditions (unless mixed with oxidizers). |
| Toxicity (D004-D043) | Check | Not a specific TC constituent, but exhibits acute toxicity. |
Operational Rule: Even if it does not carry a specific RCRA code, it must be managed as Non-RCRA Regulated Chemical Waste (often coded as "0000" or state-specific codes) and must be incinerated due to its toxicity and environmental persistence.
Part 5: Waste Flow Decision Tree
Use this logic flow to categorize your waste streams correctly.
Figure 2: Waste stream categorization logic. Segregation from halogenated solvents is preferred to reduce incineration costs and environmental impact, though both ultimately require thermal destruction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 194461, N-Furfurylformamide. Retrieved February 7, 2026. [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: N-[(furan-2-yl)methyl]formamide.[3] Accessed via PubChem GHS Data.[3] [Link]
-
LookChem. N-Furfurylformamide Physical Properties and Flash Point Data. [Link][1]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. carlroth.com [carlroth.com]
- 3. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio.vu.nl [bio.vu.nl]
- 5. bmrservice.com [bmrservice.com]
- 6. ICSC 0457 - N,N-DIMETHYLFORMAMIDE [inchem.org]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. N,N-DIMETHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling N-Furfurylformamide
[1]
Executive Safety Summary
Chemical Identity: N-Furfurylformamide (CAS: 614-48-2 / 72693-10-8) Primary Hazard Class: Irritant / Potential Reprotoxin / Skin Permeator[1]
As a Senior Application Scientist, I often observe a dangerous complacency regarding "intermediate" amides. Unlike highly volatile solvents, N-Furfurylformamide has a low vapor pressure (approx.[1] 0.0006 mmHg at 25°C), leading many to underestimate its inhalation risk.[1] However, its structural homology to Formamide (a known teratogen) and Furfuryl Alcohol (a skin-permeable toxicant) mandates that we treat this substance with Level 3 Biosafety/Chemical precautions .[1]
The Critical Risk: Skin absorption.[1][2][3][4] The amide moiety acts as a solvent for skin lipids, facilitating the transport of the furan ring—a potential alkylating agent—into the bloodstream. Standard thin nitrile gloves are often insufficient for prolonged contact.[1]
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[1]
| Control Level | Requirement for N-Furfurylformamide |
| Elimination/Substitution | Can a less toxic amide (e.g., N-acetyl equivalent) be used? If not, proceed. |
| Engineering | Mandatory Fume Hood. All open handling must occur within a certified hood operating at 80-100 fpm face velocity.[1] |
| Administrative | designate "No-Glove Touch Zones" on door handles/keyboards to prevent cross-contamination. Pregnant personnel should avoid handling due to structural similarity to known teratogens.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on permeation breakthrough dynamics , not just material compatibility.[1]
A. Hand Protection (Gloves)
Scientific Rationale: Amides can swell polymer lattices, reducing breakthrough times.[1] Thin nitrile (< 4 mil) offers only momentary splash protection.[1]
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Protocol |
| Incidental (Splash) | Nitrile (Double Gloved) | 0.11 mm (min) | < 15 mins | Change outer glove immediately upon any visible splash.[1] |
| Extended (Immersion) | Butyl Rubber or Silver Shield® | 0.7 mm | > 480 mins | Required for spill cleanup or synthesis involving >100mL volumes.[1] |
| Prohibited | Latex / Vinyl | N/A | Immediate | DO NOT USE. Rapid permeation and degradation occur.[1] |
B. Respiratory Protection
Scientific Rationale: While vapor pressure is low at RT, heating this compound (e.g., during reflux or distillation) generates hazardous fumes that can bypass simple dust masks.[1]
-
Standard Handling (RT): Fume hood is primary.[1] No respirator needed if sash is at proper height.[1]
-
Outside Hood / Spill Cleanup: Full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.[1]
-
Particulate Risk: If handling solid/crystallized forms, add a P100 pre-filter .[1]
C. Body & Eye Defense[1][5][6]
Visualization: PPE Decision Logic
The following diagram outlines the logical flow for selecting the correct PPE configuration based on your specific experimental parameters.
Figure 1: Decision tree for selecting PPE based on thermal conditions and volume.
Operational Protocol: Safe Transfer & Weighing
Objective: Transfer 50mL N-Furfurylformamide from stock bottle to reaction vessel without exposure.
-
Pre-Check: Verify Fume Hood flow (magnehelic gauge or tissue test).
-
Donning:
-
The "Clean/Dirty" Hand Rule:
-
Transfer:
-
Doffing (Crucial Step):
Emergency Response: Spills & Exposure[1][7]
Scenario: You drop a 100mL bottle inside the fume hood.
Figure 2: Immediate response workflow for containment and cleanup.
First Aid Measures:
Waste Disposal
Never pour N-Furfurylformamide down the drain.[1] It is toxic to aquatic life and can disrupt water treatment microorganisms.[1]
| Waste Stream | Classification | Container Type | Labeling |
| Liquid Waste | Halogen-Free Organic Solvent | HDPE or Glass Jerrycan | "Hazardous Waste: N-Furfurylformamide.[1] Toxic/Irritant."[1][3][5] |
| Solid Waste | Contaminated Debris | Yellow Bio/Chem Bag | "Contaminated PPE/Absorbents" |
| Empty Containers | Triple Rinse | Glass | Rinseate goes to Liquid Waste; defaced bottle to glass trash.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 194461, N-Furfurylformamide.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: N-(furan-2-ylmethyl)formamide (CAS 72693-10-8).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link][1][6]
Sources
- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0457 - N,N-DIMETHYLFORMAMIDE [inchem.org]
- 3. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
